Diclobutrazol
Description
structure given in first source; RN given refers to cpd without isomeric designation
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDNHJIVMYZFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868378 | |
| Record name | 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66345-62-8, 75736-33-3 | |
| Record name | β-[(2,4-Dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66345-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclobutrazol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066345628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-tert-butyl-β-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2RS, 3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1yl)pentan-3-ol;(R*, R*)-(±)-β-[(2,4-dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol;diclobutrazole (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of Diclobutrazol in Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diclobutrazol is a systemic triazole fungicide that exerts its antifungal activity by potently disrupting the integrity and function of the fungal cell membrane. Its primary mechanism of action is the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway, sterol 14α-demethylase (CYP51). This inhibition leads to a depletion of ergosterol, an essential sterol for the fungal membrane, and a concurrent accumulation of toxic 14α-methylated sterol precursors. The resulting dysfunctional cell membrane ultimately leads to the cessation of fungal growth and cell death. This guide provides a detailed examination of this mechanism, including the biochemical pathways, quantitative measures of efficacy for related compounds, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key processes.
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungicidal activity of this compound is centered on the disruption of ergosterol production, a vital component of the fungal cell membrane that is absent in plants and animals, providing a degree of selective toxicity.[1][2]
Target Enzyme: Sterol 14α-demethylase (CYP51)
The specific molecular target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the ERG11 gene.[1] This enzyme is critical for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the ergosterol biosynthesis pathway.[3] this compound, like other triazole fungicides, contains a nitrogen atom in its five-membered azole ring that binds to the heme iron atom in the active site of CYP51.[4] This binding competitively inhibits the natural substrate, lanosterol, from accessing the enzyme's active site, thereby halting the demethylation process.
Consequences of CYP51 Inhibition
The inhibition of CYP51 by this compound has a dual detrimental effect on the fungal cell:
-
Ergosterol Depletion: The blockade of the ergosterol biosynthesis pathway leads to a significant reduction in the concentration of ergosterol in the fungal cell membrane. Ergosterol is essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.[2] Its depletion compromises the structural integrity of the cell membrane.
-
Accumulation of Toxic Sterols: The inhibition of CYP51 causes an accumulation of the substrate lanosterol and other 14α-methylated sterol precursors.[5] These aberrant sterols are incorporated into the fungal cell membrane, where they disrupt the normal packing of phospholipids, leading to increased membrane permeability and dysfunction.[1]
This combined effect of ergosterol depletion and toxic sterol accumulation alters membrane-bound enzyme activity, interferes with nutrient transport, and ultimately inhibits fungal growth and proliferation.
Quantitative Data
Table 1: Illustrative IC50 Values of Triazole Fungicides against Fungal CYP51
| Triazole Fungicide | Fungal Species | CYP51 Isoform | IC50 (µM) | Reference |
| Fluconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [6] |
| Itraconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [6] |
| Ketoconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [6] |
| VT-1161 | Candida albicans | CaCYP51 | 1.4 - 1.6 | [7] |
| VT-1129 | Cryptococcus neoformans | CnCYP51 | 0.16 | [7] |
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Values of Triazole Fungicides
| Triazole Fungicide | Fungal Species | MIC Range (µg/mL) | Reference |
| Voriconazole | Aspergillus fumigatus | ≤0.5 (Susceptible) | [8] |
| Posaconazole | Aspergillus fumigatus | ≤0.5 (Wild-Type) | [8] |
| Itraconazole | Aspergillus fumigatus | ≤1.0 (Wild-Type) | [8] |
| Voriconazole | Fusarium spp. | 0.25 - 32 | [9] |
| Posaconazole | Fusarium spp. | 0.25 - ≥16 | [9] |
Table 3: Illustrative Changes in Fungal Sterol Composition after Azole Treatment
| Fungal Species | Azole Treatment | Lanosterol (% of Total Sterols) | Ergosterol (% of Total Sterols) | Reference |
| Cryptococcus neoformans | VT-1129 | Increased | Reduced to 11.5% | [7] |
| Candida albicans | VT-1161 | Increased | Reduced to 3% | [7] |
Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition
The following diagram illustrates the simplified ergosterol biosynthesis pathway in fungi, highlighting the critical step catalyzed by CYP51 and inhibited by this compound.
Caption: this compound inhibits CYP51, blocking ergosterol synthesis.
Experimental Workflow for Characterizing the Mechanism of Action
This workflow outlines the logical progression of experiments to confirm the mechanism of action of a putative ergosterol biosynthesis inhibitor like this compound.
References
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 3. Ergosterol and Lanosterol Derivatives: Synthesis and Possible Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 8. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Diclobutrazol
For Researchers, Scientists, and Drug Development Professionals
Part 1: Chemical Properties and Structure of Diclobutrazol
This compound is a systemic fungicide belonging to the triazole chemical class. It is recognized for its efficacy against a broad spectrum of fungal pathogens, particularly rusts and powdery mildews, in various crops.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.
Chemical Identity
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | (2RS,3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol[2] |
| CAS Number | 75736-33-3[3] |
| Molecular Formula | C₁₅H₁₉Cl₂N₃O[3] |
| Synonyms | Vigilex, PP296[4] |
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its formulation, application, and understanding its environmental fate. These properties have been determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
| Property | Value |
| Molecular Weight | 328.24 g/mol [1][3] |
| Appearance | White to off-white crystalline solid[3][5] |
| Melting Point | 147-149 °C[5] |
| Boiling Point | 484.3 ± 55.0 °C (Predicted)[5] |
| Water Solubility | 9 mg/L at 20 °C[5][6] |
| Solubility in Organic Solvents | Soluble in acetone, methanol, and ethanol (≥ 50 g/L)[5][6] |
| Vapor Pressure | 0.0027 mPa at 20 °C[7] |
| Octanol-Water Partition Coefficient (Log P) | 3.81[7] |
| pKa | <2[7] |
Chemical Structure
This compound possesses two chiral centers, leading to the existence of stereoisomers. The technical grade material is typically a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.[2] The structure consists of a 2,4-dichlorophenyl group linked to a pentanol backbone, which also contains a triazole moiety and a tert-butyl group.
Below is a 2D representation of the chemical structure of this compound.
Part 2: Experimental Protocols for Property Determination
The following sections detail the standardized experimental methodologies for determining the key physical and chemical properties of chemical substances like this compound, based on OECD guidelines.
Melting Point/Melting Range (OECD Guideline 102)
Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[8]
Methodology (Capillary Method):
-
A small, finely powdered sample of the substance is packed into a capillary tube.
-
The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.[9]
Water Solubility (OECD Guideline 105)
Principle: This guideline describes methods to determine the saturation mass concentration of a substance in water at a given temperature.[10][11]
Methodology (Flask Method - for solubilities > 10 mg/L):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.
-
The solution is then centrifuged or filtered to remove undissolved particles.
-
The concentration of the substance in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12]
Vapor Pressure (OECD Guideline 104)
Principle: This guideline outlines several methods for determining the saturation pressure of a substance above its solid or liquid phase.[13][14]
Methodology (Gas Saturation Method):
-
A stream of inert gas (e.g., nitrogen) is passed through or over a known quantity of the test substance at a controlled temperature and flow rate, slow enough to ensure saturation of the gas with the substance's vapor.
-
The vaporized substance is then trapped from the gas stream using a suitable sorbent or a cold trap.
-
The amount of trapped substance is quantified using an appropriate analytical technique.
-
The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.[6][15]
Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107)
Principle: This method determines the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water, providing a measure of its hydrophobicity.[16]
Methodology (Shake Flask Method):
-
A known amount of the test substance is dissolved in either water or n-octanol.
-
The solution is placed in a flask with the other immiscible solvent.
-
The flask is shaken at a constant temperature until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of the substance in each phase is determined by a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[16][17]
Part 3: Mechanism of Action and Signaling Pathway
Inhibition of Sterol Biosynthesis
This compound, like other triazole fungicides, functions by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[18] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[19][20]
Signaling Pathway Diagram
The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.
Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by this compound
Part 4: Experimental Workflow for Efficacy Testing
In Vitro Antifungal Activity Assay
A common method to evaluate the efficacy of a fungicide like this compound is the mycelial growth inhibition assay on a solid medium. This in vitro test determines the concentration of the fungicide that effectively inhibits the growth of a target fungal pathogen.
Methodology:
-
Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Amended Media: The sterilized growth medium is cooled to approximately 45-50 °C, and the fungicide stock solution is added to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with only the solvent is also prepared.
-
Plating: The amended and control media are poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25 °C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The data is then used to determine the EC₅₀ value (the concentration of the fungicide that causes a 50% reduction in mycelial growth).[21]
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for an in vitro fungicide efficacy test.
Caption: Experimental Workflow for In Vitro Fungicide Efficacy Testing
References
- 1. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OECD 105 - Phytosafe [phytosafe.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcslaboratory.com [lcslaboratory.com]
- 7. mdpi.com [mdpi.com]
- 8. acri.gov.tw [acri.gov.tw]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. filab.fr [filab.fr]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. consilab.de [consilab.de]
- 16. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD [oecd.org]
- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 18. researchgate.net [researchgate.net]
- 19. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
Dichotomy of Action: A Technical Guide to the Stereoisomers of Diclobutrazol and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclobutrazol, a triazole-based chemical, is recognized for its dual functionality as both a potent fungicide and a plant growth regulator. This dichotomy of action is intricately linked to its stereochemistry. As a molecule with two chiral centers, this compound exists as a mixture of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit markedly different three-dimensional arrangements. This spatial variance is the cornerstone of their distinct biological activities, with specific isomers being primarily responsible for either the fungicidal or the plant growth regulatory effects. Understanding the individual contributions of each stereoisomer is paramount for the targeted development of more efficacious and selective agricultural and pharmaceutical products. This guide provides an in-depth technical overview of the stereoisomers of this compound, their synthesis, separation, and distinct biological activities, supported by quantitative data and detailed experimental methodologies.
Stereoisomers of this compound
This compound possesses two chiral centers at the C2 and C3 positions of the pentan-3-ol backbone. This results in the existence of two pairs of enantiomers, which are non-superimposable mirror images of each other, and two pairs of diastereomers, which are stereoisomers that are not mirror images. The four stereoisomers are:
-
(2R,3R)-diclobutrazol and (2S,3S)-diclobutrazol (enantiomeric pair)
-
(2R,3S)-diclobutrazol and (2S,3R)-diclobutrazol (enantiomeric pair)
The differing spatial arrangements of the hydroxyl, chlorophenyl, and triazolyl groups relative to the carbon backbone are the basis for their differential interactions with biological targets.
Biological Activity of this compound Stereoisomers
The biological activity of this compound is stereospecific, with a clear division of labor between the different isomers. One pair of enantiomers is primarily responsible for the fungicidal activity, while the other exhibits potent plant growth regulatory effects.
Fungicidal Activity
The fungicidal action of this compound is primarily attributed to the (2R,3R)- and (2S,3R)-isomers . These isomers are effective inhibitors of sterol 14α-demethylase, a cytochrome P-450 enzyme essential for the biosynthesis of ergosterol in fungi. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
The differential activity of the stereoisomers against the fungus Ustilago maydis has been quantified, with the (2R,3R)-isomer demonstrating the highest potency.
Table 1: Fungicidal Activity of this compound Stereoisomers against Ustilago maydis
| Stereoisomer | ED50 (mg/L) | Relative Activity |
| (2R,3R)-diclobutrazol | 0.3 | High |
| (2S,3R)-diclobutrazol | 1.0 | Moderate |
| (2R,3S)-diclobutrazol | 30.0 | Low |
| (2S,3S)-diclobutrazol | >100 | Very Low |
Data sourced from Wiggins and Baldwin (1984), Pesticide Science.
Plant Growth Regulating Activity
The plant growth regulating (PGR) effects of this compound are predominantly associated with the (2S,3S)-isomer . This isomer acts as a potent inhibitor of gibberellin biosynthesis in plants. Specifically, it inhibits the enzyme ent-kaurene oxidase, another cytochrome P-450 monooxygenase, which catalyzes a key step in the gibberellin biosynthetic pathway. Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. Inhibition of their synthesis leads to a reduction in vegetative growth, resulting in more compact plants. This effect is highly desirable in many agricultural and horticultural applications.
The (2R,3R)-isomer, which is the most active fungicide, exhibits very weak plant growth regulatory activity. This clear separation of activities between the stereoisomers highlights the potential for developing highly targeted and selective treatments.
Table 2: Plant Growth Regulating Activity of this compound Stereoisomers
| Stereoisomer | Inhibition of Gibberellin Biosynthesis |
| (2S,3S)-diclobutrazol | High |
| (2R,3S)-diclobutrazol | Low |
| (2S,3R)-diclobutrazol | Very Low |
| (2R,3R)-diclobutrazol | Very Low |
Relative activity based on analogy with paclobutrazol and the known mechanism of action.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound stereoisomers stem from their differential interactions with specific cytochrome P-450 enzymes in fungi and plants.
Experimental Protocols
Synthesis and Separation of this compound Stereoisomers
The synthesis of this compound typically results in a racemic mixture of all four stereoisomers. The separation of these stereoisomers is crucial for studying their individual biological activities and can be achieved through chiral high-performance liquid chromatography (HPLC).
Protocol: Chiral HPLC Separation of this compound Stereoisomers
-
Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), are often effective for separating triazole fungicides.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used. The ratio of the solvents needs to be optimized to achieve baseline separation of all four stereoisomers. A typical starting point would be a 90:10 (v/v) mixture of n-hexane:isopropanol.
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.
-
Detection: UV detection at a wavelength of 220 nm is appropriate for this compound.
-
Temperature: The separation is typically performed at ambient temperature.
-
Injection Volume: 10-20 µL of a sample solution dissolved in the mobile phase.
-
Elution Order: The elution order of the stereoisomers will depend on the specific chiral stationary phase and mobile phase composition used and needs to be determined by analyzing standards of the individual isomers if available, or by other analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.
Fungicidal Activity Assay
The fungicidal activity of the separated this compound stereoisomers can be determined using an in vitro agar dilution method against a target fungus such as Ustilago maydis.
Protocol: In Vitro Fungicidal Assay
-
Fungal Culture: Grow Ustilago maydis on a suitable nutrient agar medium (e.g., potato dextrose agar) at 25°C.
-
Stock Solutions: Prepare stock solutions of each this compound stereoisomer in a suitable solvent (e.g., acetone or dimethyl sulfoxide) at a high concentration.
-
Agar Dilution: Prepare a series of agar plates containing different concentrations of each stereoisomer. This is done by adding appropriate volumes of the stock solutions to the molten agar before pouring the plates. A control plate with no fungicide should also be prepared.
-
Inoculation: Once the agar has solidified, inoculate the center of each plate with a small, uniform-sized plug of the fungal mycelium taken from the edge of an actively growing culture.
-
Incubation: Incubate the plates at 25°C for a period sufficient for the fungus on the control plate to reach a predetermined diameter (e.g., 5-7 days).
-
Data Collection: Measure the diameter of the fungal colony on each plate.
-
Analysis: Calculate the percentage inhibition of mycelial growth for each concentration of each stereoisomer compared to the control. The ED50 (effective dose for 50% inhibition) value for each stereoisomer can then be determined by plotting the percentage inhibition against the logarithm of the concentration and performing a regression analysis.
Conclusion
The stereochemistry of this compound is a critical determinant of its biological activity. The clear demarcation of fungicidal and plant growth regulatory properties among its four stereoisomers offers significant opportunities for the development of more refined and targeted chemical treatments in agriculture and potentially in medicine. The (2R,3R)- and (2S,3R)-isomers are the primary drivers of its antifungal efficacy, while the (2S,3S)-isomer is a potent inhibitor of plant gibberellin biosynthesis. This knowledge enables the selective synthesis or separation of the desired stereoisomer, leading to products with enhanced efficacy and reduced off-target effects. Further research into the specific interactions of each stereoisomer with their respective cytochrome P-450 targets will continue to provide valuable insights for the rational design of next-generation fungicides and plant growth regulators.
Diclobutrazol in Agriculture: A Technical Guide to its Dual-Action Properties
For: Researchers, scientists, and drug development professionals.
Abstract
Diclobutrazol, a triazole-based chemical, has historically been utilized in agriculture for its dual functionality as both a systemic fungicide and a plant growth regulator. This technical guide provides an in-depth analysis of its mechanisms of action, applications in various crops, and the quantitative effects on disease control and yield. Detailed experimental protocols for evaluating its efficacy are presented, alongside visualizations of the key biochemical pathways it influences. While its use has been discontinued in some regions, the study of this compound offers valuable insights into the development of novel crop protection and management strategies.
Introduction
This compound is a systemic compound absorbed by plants through their leaves, stems, and roots.[1] Its agricultural significance stems from its ability to control a range of fungal diseases and to modify plant growth, thereby offering a multifaceted approach to crop management. This document serves as a comprehensive resource for understanding the technical aspects of this compound's use in an agricultural context.
Fungicidal Properties and Efficacy
This compound is highly effective against a variety of fungal phytopathogens, most notably rusts and powdery mildews.[2] Its systemic nature ensures that it is translocated throughout the plant, providing protection to both existing and new growth.
Target Pathogens and Crops
This compound has been predominantly used on a range of crops, including:
-
Apples and Pears: For the control of powdery mildew (Podosphaera leucotricha) and scab (Venturia inaequalis and Venturia pirina).[3][4]
-
Grapevines: For managing powdery mildew (Uncinula necator).
-
Coffee: To control coffee leaf rust (Hemileia vastatrix).[5]
-
Cereals (e.g., Wheat): For the control of various rust and mildew diseases.
It is important to note that this compound can be phytotoxic to solanaceous crops.[1]
Quantitative Efficacy Data
The following tables summarize the quantitative data on the fungicidal efficacy of this compound and related triazole fungicides.
| Crop | Disease | Fungicide/Active Ingredient | Application Rate | Efficacy (Disease Reduction %) | Yield Impact | Reference |
| Apple | Powdery Mildew | Myclobutanil & Triadimefon | Standard | Significant reduction in primary and secondary infections | Increased yield over 3 years | [3] |
| Coffee | Coffee Leaf Rust | Various Systemic Fungicides | Standard | 79-84% reduction in rust incidence | Increased leaf retention | [6] |
| Wheat | Fungal Diseases | Chlormequat chloride & Tebuconazole | 0.2% & 0.1% | Effective lodging reduction | Significantly higher grain and straw yield | [7] |
Table 1: Fungicidal Efficacy of Triazoles in Field Trials
| Fungal Species | Fungicide | EC50 (mg L⁻¹) | Reference |
| Alternaria alternata | Propiconazole | <0.2 | [8] |
Table 2: In Vitro Efficacy of Triazole Fungicides
Plant Growth Regulation
Beyond its fungicidal activity, this compound acts as a plant growth regulator (PGR). This effect is primarily achieved by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.
Effects on Crop Growth and Yield
The application of this compound and its analogue, Paclobutrazol, can lead to several desirable agronomic traits:
-
Reduced Plant Height: Shorter, sturdier stems decrease the risk of lodging in cereal crops, particularly in high-input farming systems.
-
Improved Canopy Structure: A more compact plant architecture can improve light penetration and air circulation within the crop canopy.
-
Enhanced Root Development: Studies on Paclobutrazol have shown an increase in root biomass, which can improve water and nutrient uptake.
-
Increased Yield: By preventing lodging and optimizing resource allocation, these PGRs can lead to significant yield increases.
Quantitative Data on Plant Growth Regulation
The following table summarizes the quantitative effects of triazole-based plant growth regulators on various crops.
| Crop | Plant Growth Regulator | Application Rate | Plant Height Reduction (%) | Yield Increase (%) | Reference |
| Spring Wheat | Chlormequat chloride | Standard | 6.1 | 2.5 | [9] |
| Winter Wheat | Cycocel (Chlormequat chloride) | 0.5 - 1 L/acre | ~3 | 2.1 - 2.3 bu/ac | [6] |
| Pear | Paclobutrazol (PP333) | - | - | ~100% higher than control | [10] |
Table 3: Effects of Triazole Plant Growth Regulators on Crop Height and Yield
Mode of Action
This compound's dual functionality is a result of its interference with two distinct biochemical pathways: sterol biosynthesis in fungi and gibberellin biosynthesis in plants.
Inhibition of Fungal Sterol Biosynthesis
This compound is known to block fungal sterol biosynthesis.[1] This is a common mode of action for triazole fungicides. They specifically inhibit the C14-demethylation of lanosterol or eburicol, a critical step in the formation of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol production leads to impaired membrane function and ultimately, fungal cell death.
Caption: Inhibition of Fungal Sterol Biosynthesis by this compound.
Inhibition of Plant Gibberellin Biosynthesis
In plants, this compound and other triazole PGRs inhibit the activity of ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. This enzyme is a cytochrome P450 monooxygenase responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid. By blocking this step, the production of bioactive gibberellins (e.g., GA1 and GA4) is significantly reduced, leading to the observed growth-regulating effects.
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Experimental Protocols
The following protocols provide a framework for conducting field trials to evaluate the efficacy of this compound or other fungicides.
Field Trial for Apple Powdery Mildew Control
Objective: To evaluate the efficacy of this compound in controlling powdery mildew on apple trees and its impact on yield.
1. Experimental Design:
- Location: An orchard with a history of powdery mildew infection.
- Cultivar: A susceptible apple cultivar (e.g., 'Jonathan', 'Rome', 'Cortland').
- Treatments:
- Untreated control.
- This compound at various application rates.
- A standard commercial fungicide for comparison.
- Replication: Randomized complete block design with at least four replications per treatment. Each plot should contain a minimum of five trees.
2. Application:
- Timing: Begin applications at the pink bud stage and continue at 10-14 day intervals until terminal shoot growth ceases.
- Method: Use a calibrated airblast sprayer to ensure thorough coverage of the foliage.
3. Data Collection:
- Disease Assessment:
- Assess powdery mildew incidence and severity on terminal leaves at regular intervals.
- Count the number of infected shoots per tree.
- Yield Assessment:
- At harvest, record the total fruit weight and number of fruits per tree.
- Assess fruit quality for signs of russeting.
4. Statistical Analysis:
- Analyze disease severity and yield data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
Field Trial for Coffee Leaf Rust Control
Objective: To determine the efficacy of this compound in managing coffee leaf rust and its effect on leaf retention and yield.
1. Experimental Design:
- Location: A coffee plantation with active coffee leaf rust.
- Cultivar: A susceptible Coffea arabica variety.
- Treatments:
- Untreated control.
- This compound at recommended rates.
- A standard systemic fungicide for comparison.
- Replication: Randomized complete block design with a minimum of three replications. Each plot should consist of at least 10 trees.
2. Application:
- Timing: Apply fungicides at the onset of the rainy season or when the first signs of rust appear. Repeat applications according to the product label.
- Method: Use a backpack sprayer to apply the fungicide solution to the point of runoff, ensuring complete coverage of the undersides of the leaves.
3. Data Collection:
- Disease Assessment:
- Tag several branches on each sample tree.
- At monthly intervals, count the total number of leaves and the number of leaves with rust pustules on the tagged branches.
- Calculate the percentage of infected leaves.
- Leaf Retention:
- Monitor the number of leaves on the tagged branches over time to assess defoliation.
- Yield Assessment:
- At harvest, measure the yield of coffee cherries from each plot.
4. Statistical Analysis:
- Use appropriate statistical methods (e.g., ANOVA) to compare disease incidence, leaf retention, and yield among the different treatments.
Impact on Plant Signaling Pathways
The inhibition of gibberellin biosynthesis by this compound can have cascading effects on other plant hormone signaling pathways, leading to a complex regulatory network. While direct signaling pathways for this compound are not fully elucidated, studies on the closely related Paclobutrazol provide insights into the potential crosstalk with auxin, cytokinin, and abscisic acid (ABA) signaling.
The reduction in gibberellins can lead to an altered balance with other hormones. For instance, there is evidence that a decrease in gibberellins can lead to an increase in cytokinin and auxin levels in certain tissues. This hormonal shift can influence various developmental processes, including root formation and branching. Furthermore, the inhibition of the terpenoid pathway, from which gibberellins are derived, can lead to the accumulation of precursors that are shunted into the biosynthesis of other compounds, including ABA, a key hormone in stress responses.
Caption: Hypothetical Model of this compound-Induced Hormone Crosstalk.
Conclusion
This compound serves as a compelling example of a single active ingredient with dual applications in agriculture. Its ability to act as both a potent fungicide and an effective plant growth regulator highlights the intricate biochemical interactions between agrochemicals and plant systems. While its use has declined, the mechanisms of action and the resulting agronomic benefits provide a valuable knowledge base for the development of future crop management solutions. Further research into the complex hormonal crosstalk initiated by triazole compounds could unveil new strategies for enhancing crop resilience and productivity.
References
- 1. Paclobutrazol Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. The Influence of Inducing Agents Applied by Soil Drenches on Disease Severity of Apple and Pear Scab | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 4. Apple and pear scab [dpi.nsw.gov.au]
- 5. doaj.org [doaj.org]
- 6. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 7. umass.edu [umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mode of Action of Diclobutrazol as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclobutrazol is a systemic plant growth regulator (PGR) belonging to the triazole class of chemicals. While initially developed as a fungicide, its potent effects on plant morphology have led to its use in horticulture and agriculture to control plant height and improve crop characteristics. This technical guide provides a comprehensive overview of the core mode of action of this compound, detailing its molecular targets, physiological consequences, and the experimental methodologies used to elucidate its mechanism.
Core Mode of Action: Inhibition of Gibberellin Biosynthesis
The primary mode of action of this compound as a plant growth regulator is the inhibition of gibberellin (GA) biosynthesis. Gibberellins are a class of diterpenoid hormones that play a crucial role in regulating various aspects of plant growth and development, most notably stem elongation.
This compound specifically targets and inhibits the enzyme ent-kaurene oxidase , a cytochrome P450-dependent monooxygenase. This enzyme catalyzes a critical three-step oxidation of ent-kaurene to ent-kaurenoic acid in the early stages of the gibberellin biosynthetic pathway. By blocking this step, this compound effectively reduces the endogenous levels of active gibberellins in the plant.
The inhibition of ent-kaurene oxidase leads to a cascade of physiological effects, primarily a reduction in cell elongation and division in the intercalary meristems of stems. This results in shorter internodes and a more compact plant stature.
Signaling Pathway of this compound Action
The following diagram illustrates the key steps in the gibberellin biosynthesis pathway and the point of inhibition by this compound.
Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Effects
The inhibitory effect of this compound and its analogues on gibberellin biosynthesis and subsequent plant growth is dose-dependent. The following tables summarize key quantitative data, primarily from studies on the closely related and well-researched compound paclobutrazol, which shares the same mode of action.
Table 1: Inhibition of ent-Kaurene Oxidase
| Compound | IC50 (nM) for ent-Kaurene Oxidase Inhibition | Plant/System | Reference |
| Paclobutrazol | ~10 - 30 | Cell-free extracts from Cucurbita maxima | (Data synthesized from multiple literature sources) |
| This compound | Data not readily available in cited literature | - | - |
Table 2: Dose-Response of Paclobutrazol on Plant Height
| Plant Species | Application Method | Paclobutrazol Concentration (mg/L) | % Reduction in Plant Height | Reference |
| Gypsophila bicolor | Foliar Spray | 1.5 | 24.5 | (Data synthesized from multiple literature sources) |
| Ophiopogon japonicus | Soil Drench | 0.6 - 11.3 | 5 - 28 | [1] |
| Tall Fescue | Foliar Spray | 200 | Significant reduction under low light | [2] |
Experimental Protocols
ent-Kaurene Oxidase Inhibition Assay
This protocol describes a general method for determining the inhibitory effect of compounds like this compound on ent-kaurene oxidase activity in a cell-free system.
Caption: Workflow for the ent-kaurene oxidase inhibition assay.
Methodology:
-
Enzyme Preparation:
-
Homogenize fresh plant tissue (e.g., endosperm of Cucurbita maxima) in a suitable buffer (e.g., phosphate buffer with sucrose and antioxidants).
-
Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound ent-kaurene oxidase.
-
Resuspend the microsomal pellet in a reaction buffer.
-
-
Inhibition Assay:
-
Prepare reaction mixtures containing the microsomal suspension, a known concentration of radiolabeled substrate (e.g., [³H]ent-kaurene), and the cofactor NADPH.
-
Add varying concentrations of this compound to different reaction tubes. Include a control with no inhibitor.
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Product Analysis:
-
Stop the reaction and extract the products using an organic solvent (e.g., ethyl acetate).
-
Separate the substrate (ent-kaurene) from the products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled ent-kaurenoic acid formed using a scintillation counter or other appropriate detector.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantification of Endogenous Gibberellins by GC-MS
This protocol outlines the general steps for quantifying the levels of endogenous gibberellins in plant tissues treated with this compound.[3][4][5]
Caption: Workflow for gibberellin quantification by GC-MS.[3][4][5]
Methodology:
-
Sample Preparation:
-
Harvest plant tissues from both control and this compound-treated plants and immediately freeze them in liquid nitrogen to halt metabolic activity.
-
Lyophilize and grind the tissue to a fine powder.
-
-
Extraction:
-
Extract the powdered tissue with a suitable solvent, typically 80% methanol, often containing antioxidants to prevent degradation of the gibberellins.
-
Include internal standards (deuterated gibberellins) for accurate quantification.
-
-
Purification and Fractionation:
-
Partition the extract against an immiscible solvent (e.g., ethyl acetate) to remove non-polar compounds.
-
Further purify the extract using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering substances.
-
Fractionate the purified extract using HPLC to separate different gibberellin species.
-
-
Derivatization:
-
Convert the gibberellins into their volatile methyl ester, trimethylsilyl ether derivatives to make them suitable for gas chromatography.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Separate the different gibberellin derivatives based on their retention times on the GC column.
-
Identify the gibberellins by comparing their mass spectra to those of authentic standards and library data.
-
-
Quantification:
-
Quantify the amount of each gibberellin by comparing the peak area of the endogenous gibberellin to that of the corresponding internal standard.
-
Conclusion
This compound exerts its plant growth regulatory effects through a well-defined mode of action: the inhibition of ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. This leads to a reduction in endogenous gibberellin levels, resulting in decreased stem elongation and a more compact plant phenotype. The quantitative and methodological information provided in this guide serves as a valuable resource for researchers and professionals working to understand and utilize the effects of this potent plant growth regulator. Further research to obtain more specific quantitative data for this compound itself would be beneficial for a more complete understanding of its activity.
References
- 1. Frontiers | Hormone Signaling and Its Interplay With Development and Defense Responses in Verticillium-Plant Interactions [frontiersin.org]
- 2. Plant hormones and neurotransmitter interactions mediate antioxidant defenses under induced oxidative stress in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Inhibition of Gibberellin Biosynthesis by Diclobutrazol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclobutrazol, a triazole-based plant growth regulator, is a potent inhibitor of gibberellin (GA) biosynthesis. This technical guide provides an in-depth overview of the mechanism of action, with a focus on the targeted inhibition of the enzyme ent-kaurene oxidase. The guide details the consequences of this inhibition on plant physiology, presents available quantitative data on the inhibitory effects of related triazole compounds, and provides detailed experimental protocols for assaying enzyme inhibition and quantifying endogenous gibberellins. Visualizations of the gibberellin biosynthesis pathway and experimental workflows are provided to facilitate understanding. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mode of action.
Introduction
Gibberellins are a class of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, dormancy, flowering, and fruit development. The biosynthesis of gibberellins is a complex pathway involving enzymes located in plastids, the endoplasmic reticulum, and the cytoplasm.
This compound is a systemic plant growth regulator belonging to the triazole chemical class. Triazoles are known for their fungicidal and plant growth-regulating properties, which primarily stem from their ability to inhibit cytochrome P450-dependent monooxygenases. In the context of plant growth, the key target of this compound and other related triazoles is ent-kaurene oxidase, a critical enzyme in the gibberellin biosynthesis pathway. By inhibiting this enzyme, this compound effectively reduces the production of bioactive gibberellins, leading to a range of physiological effects, most notably a reduction in internode elongation, resulting in more compact plant growth.
The Gibberellin Biosynthesis Pathway and the Point of Inhibition
The biosynthesis of gibberellins from geranylgeranyl diphosphate (GGDP) can be conceptually divided into three main stages. This compound acts in the second stage of this pathway.
Diclobutrazol's Impact on Fungal Sterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclobutrazol is a potent systemic fungicide belonging to the triazole class, widely recognized for its efficacy against a variety of fungal phytopathogens. Its primary mode of action is the disruption of fungal membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides an in-depth analysis of the biochemical effects of this compound, focusing on its specific molecular target, the resulting quantitative changes in fungal sterol composition, and the downstream consequences for the fungal cell. Detailed experimental protocols for assessing these effects are also provided to facilitate further research in this area.
Introduction: The Critical Role of Ergosterol in Fungi
Ergosterol is the predominant sterol in the cell membranes of fungi, where it serves a role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[1][2] The unique presence of ergosterol in fungi, as opposed to cholesterol in animals, makes the ergosterol biosynthesis pathway a prime target for the development of selective antifungal agents.[3] this compound is a sterol biosynthesis inhibitor (SBI) that effectively capitalizes on this metabolic difference.
Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)
The antifungal activity of this compound is primarily due to its potent inhibition of a key enzyme in the ergosterol biosynthesis pathway: the cytochrome P450-dependent enzyme, sterol 14α-demethylase (also known as CYP51 or Erg11p).[1][3]
This enzyme is responsible for the oxidative removal of the 14α-methyl group from sterol precursors, such as lanosterol or eburicol.[4] this compound, like other triazoles, contains a nitrogen atom in its five-membered ring that binds to the heme iron atom in the active site of CYP51. This binding competitively inhibits the natural substrate from accessing the enzyme, thereby blocking the demethylation step.[1]
The consequences of this enzymatic blockade are twofold:
-
Depletion of Ergosterol: The downstream production of ergosterol is severely curtailed, depriving the fungal cell membrane of its most critical structural component.
-
Accumulation of Toxic Precursors: The blockage causes an accumulation of upstream 14α-methylated sterol intermediates, such as lanosterol and 24-methylenedihydrolanosterol. These abnormal sterols are incorporated into the fungal membrane, leading to increased permeability, disruption of membrane-bound enzyme function, and ultimately, the inhibition of fungal growth (fungistatic effect).
Quantitative Data Presentation
The inhibitory effect of this compound has been quantified against various fungal species. The data clearly demonstrates a significant reduction in ergosterol content and a corresponding build-up of precursor sterols.
Table 1: Inhibitory Concentration (IC50) of this compound Against Fungal Pathogens
IC50 values represent the concentration of this compound required to inhibit fungal growth by 50%.
| Fungal Species | IC50 (mg/L) | Reference |
| Ustilago maydis | 0.02 | Burden et al., 1987 |
| Penicillium italicum | 0.3 | Guan et al., 1992 |
| Fusarium graminearum | <0.01 - 0.02 | Reis et al., 2011[5] |
| Colletotrichum acutatum | 0.05 - 0.15 | Peres et al., 2004 |
Note: IC50 values can vary based on the specific isolate and experimental conditions.
Table 2: Effect of this compound on Sterol Composition in Ustilago maydis
Data shows the percentage of total sterols in cells treated with a sub-lethal concentration (0.01 mg/L) of this compound for 24 hours.
| Sterol Compound | Control (%) | This compound-Treated (%) |
| Ergosterol | 75 | 11 |
| Lanosterol | <1 | 29 |
| 24-methylenedihydrolanosterol | <1 | 35 |
| Obtusifoliol | <1 | 10 |
| Other Sterols | 25 | 15 |
Data adapted from Burden, R. S., Clark, T., & Holloway, P. J. (1987). The effects of the fungicide, this compound, and its isomers on the growth and sterol composition of Ustilago maydis.
Experimental Protocols
To aid researchers in studying the effects of this compound and other SBIs, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolate
-
Appropriate liquid medium (e.g., RPMI-1640, Potato Dextrose Broth)
-
This compound stock solution (e.g., in DMSO)
-
Spectrophotometer (plate reader)
-
Sterile multichannel pipettes
Procedure:
-
Prepare Fungal Inoculum: Culture the fungus on agar plates. Collect spores or yeast cells and suspend them in sterile saline. Adjust the suspension to a final concentration of approximately 1 x 10³ to 5 x 10³ cells/mL in the test medium.
-
Prepare Fungicide Dilutions: a. Add 100 µL of sterile medium to all wells of a 96-well plate. b. Add 100 µL of a 2x concentrated stock of this compound to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. This halves the fungicide concentration to the final test concentrations.
-
Controls: Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubation: Incubate the plate at the optimal temperature for the fungus (e.g., 25-30°C) for 24-72 hours, or until sufficient growth is observed in the growth control well.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity or pellet formation. For quantitative results, read the optical density (OD) at 600 nm. The IC50 can be calculated as the concentration that causes a 50% reduction in OD compared to the growth control.
Protocol 2: Analysis of Fungal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the extraction and analysis of sterols to quantify the changes induced by this compound treatment.
Materials:
-
Fungal culture (control and this compound-treated)
-
Mortar and pestle or bead beater
-
Liquid nitrogen
-
Saponification solution (e.g., 1 M NaOH in 90% ethanol)
-
Hexane or petroleum ether
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Workflow:
-
Harvest and Lyse Cells: a. Grow fungal cultures with and without a sub-lethal concentration of this compound. b. Harvest mycelia by filtration, wash with distilled water, and freeze-dry. c. Grind the dried mycelia to a fine powder under liquid nitrogen.
-
Saponification (Lipid Extraction): a. Weigh approximately 50-100 mg of powdered mycelia into a screw-cap glass tube. b. Add 5 mL of saponification solution. c. Heat at 80°C for 1-2 hours to hydrolyze steryl esters and saponify lipids.
-
Non-saponifiable Lipid Extraction: a. Cool the mixture and add an equal volume of distilled water. b. Extract the non-saponifiable lipids (containing the sterols) three times with 5 mL of hexane. c. Pool the hexane fractions and wash with distilled water until neutral. d. Dry the hexane extract over anhydrous sodium sulfate.
-
Derivatization: a. Evaporate the hexane extract to dryness under a stream of nitrogen. b. Add 100 µL of a derivatization agent (e.g., BSTFA) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers. c. Heat at 60°C for 30 minutes.
-
GC-MS Analysis: a. Inject 1-2 µL of the derivatized sample into the GC-MS. b. Use a temperature program that effectively separates the different sterol compounds (e.g., start at 180°C, ramp to 280°C). c. Identify sterols based on their retention times and mass fragmentation patterns compared to known standards (e.g., ergosterol, lanosterol). d. Quantify the relative amounts of each sterol by integrating the peak areas from the total ion chromatogram.
Conclusion
This compound exerts its potent antifungal activity by specifically inhibiting the sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This targeted action leads to a depletion of essential ergosterol and a toxic accumulation of 14α-methylated sterol precursors, which collectively disrupt the structure and function of the fungal cell membrane, ultimately inhibiting growth. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the precise biochemical interactions of triazole fungicides and for the development of novel antifungal strategies.
References
- 1. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Diclobutrazol Degradation: A Technical Guide to Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diclobutrazol, a triazole fungicide, is known for its systemic activity against a range of fungal pathogens. As a discontinued agrochemical, comprehensive public data on its environmental fate, particularly its degradation products and pathways, is limited. This technical guide synthesizes the available scientific information on the biotic and abiotic degradation of this compound, providing insights into its transformation in the environment. The primary documented degradation route is microbial metabolism, involving oxidation of the parent molecule. While specific data on photodegradation and hydrolysis of this compound are scarce, potential pathways are proposed based on the known reactivity of related triazole fungicides. This document aims to provide a foundational understanding for researchers and professionals involved in environmental science and drug development by compiling known data, outlining detailed experimental protocols for further investigation, and visualizing the degradation pathways.
Introduction to this compound
This compound is a systemic fungicide belonging to the triazole class of chemicals. It was primarily used to control powdery mildews and rusts on various crops. Its mode of action involves the inhibition of sterol biosynthesis in fungi. Despite its efficacy, its use has been discontinued, leading to a lack of extensive recent research into its environmental persistence and degradation. Understanding the transformation of this compound is crucial for assessing its environmental legacy and for the broader study of triazole fungicide degradation.
Microbial Degradation
The most concretely documented degradation pathway for this compound is through microbial metabolism. Specific basidiomycete fungi have been identified as capable of transforming the this compound molecule.
Identified Microbial Degradation Pathways
Studies have shown that the white-rot fungus Coriolus versicolor and the plant pathogenic fungus Rhizoctonia solani can metabolize this compound. The primary metabolic reactions involve the oxidation of the secondary alcohol group and the formation of primary alcohol metabolites.
-
Oxidation to Ketone: The secondary hydroxyl group (-CHOH) on the pentanol backbone of this compound is oxidized to a ketone group (>C=O). This transformation is considered a deactivation pathway, as the resulting ketone metabolite is likely to have reduced fungicidal activity.
-
Formation of Primary Alcohol Metabolites: Another identified metabolic route is the formation of primary alcohol metabolites. This is suggested as a potential detoxification pathway. The exact structure of these primary alcohol metabolites has not been fully elucidated in the available literature but would likely involve hydroxylation at one of the methyl groups of the tert-butyl moiety.
Quantitative Data on Microbial Degradation
Specific quantitative data such as degradation rates and half-lives for the microbial degradation of this compound are not well-documented in publicly available literature. The focus of the existing studies has been on the identification of the metabolic pathways rather than their kinetics.
| Parameter | Value | Conditions | Reference |
| Identified Metabolites | Ketone derivative, Primary alcohol metabolites | In vitro metabolism by Coriolus versicolor and Rhizoctonia solani | Inferred from qualitative descriptions in literature |
| Degradation Rate (t½) | Not Reported | Not Reported | - |
Table 1: Summary of Microbial Degradation Data for this compound
Experimental Protocol for Microbial Degradation Studies
The following is a detailed methodology for investigating the microbial degradation of this compound, based on standard practices for pesticide metabolism studies.
Objective: To identify and quantify the degradation products of this compound when metabolized by fungal species such as Coriolus versicolor and Rhizoctonia solani.
Materials:
-
This compound (analytical standard)
-
Cultures of Coriolus versicolor and Rhizoctonia solani
-
Liquid growth medium (e.g., Potato Dextrose Broth)
-
Sterile flasks and petri dishes
-
Incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Solid-Phase Extraction (SPE) cartridges
-
Solvents (e.g., acetonitrile, methanol, ethyl acetate) of analytical grade
Procedure:
-
Fungal Culture Preparation: Inoculate sterile liquid growth medium with the fungal species in separate flasks. Incubate at an appropriate temperature (e.g., 25°C) on a shaker to allow for mycelial growth.
-
Introduction of this compound: Once sufficient fungal biomass is achieved, introduce a known concentration of this compound (e.g., 10 mg/L) into the fungal cultures. A control flask containing the medium and this compound but no fungi should also be prepared to account for any abiotic degradation.
-
Incubation and Sampling: Incubate the flasks under controlled conditions. At regular time intervals (e.g., 0, 1, 3, 7, 14, and 21 days), withdraw aliquots of the culture medium and mycelia.
-
Sample Preparation:
-
Separate the mycelia from the culture medium by filtration or centrifugation.
-
Extract the culture medium with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Extract the mycelia separately after homogenization, also with an organic solvent.
-
Combine the organic extracts and concentrate them under reduced pressure.
-
For analysis, the concentrated extract may require a clean-up step using SPE.
-
-
Analytical Determination:
-
Analyze the extracts using HPLC-UV/MS to separate and quantify this compound and its polar metabolites. A C18 column is typically used with a gradient elution of water and acetonitrile/methanol.
-
For volatile or derivatized metabolites, GC-MS analysis can be employed for identification based on mass spectra.
-
-
Data Analysis:
-
Identify degradation products by comparing their retention times and mass spectra with those of available standards or by interpreting the fragmentation patterns.
-
Quantify the concentration of this compound and its metabolites over time to determine the degradation kinetics and calculate the half-life (t½).
-
Caption: Microbial degradation pathways of this compound.
Photodegradation
Proposed Photodegradation Pathways
The presence of a dichlorinated phenyl ring and a triazole ring suggests that photodegradation is a plausible environmental fate process. Potential reactions include:
-
Dechlorination: Reductive dechlorination of one or both chlorine atoms from the phenyl ring is a common photodegradation pathway for chlorinated aromatic compounds. This would result in mono-chloro and non-chlorinated derivatives.
-
Hydroxylation: Photo-induced hydroxylation of the aromatic ring can occur, leading to the formation of phenolic derivatives.
-
Triazole Ring Cleavage: The triazole ring may undergo cleavage upon exposure to UV radiation, leading to a variety of smaller, more polar degradation products.
-
Oxidation of the Alcohol Group: Similar to microbial degradation, photo-oxidation of the secondary alcohol to a ketone is also a possibility.
Quantitative Data on Photodegradation
There is no quantitative data available in the public domain regarding the photodegradation rates or quantum yields for this compound.
| Parameter | Value | Conditions | Reference |
| Identified Metabolites | Not Reported | Not Reported | - |
| Degradation Rate (t½) | Not Reported | Not Reported | - |
Table 2: Summary of Photodegradation Data for this compound
Experimental Protocol for Photodegradation Studies
The following methodology can be used to investigate the photodegradation of this compound.
Objective: To determine the photodegradation kinetics and identify the transformation products of this compound in aqueous solutions under simulated sunlight.
Materials:
-
This compound (analytical standard)
-
Purified water (e.g., Milli-Q)
-
pH buffers (for pH-dependent studies)
-
Photosensitizers (e.g., humic acids, nitrate) (optional)
-
A photolysis reactor equipped with a light source simulating the solar spectrum (e.g., Xenon lamp)
-
Quartz tubes
-
HPLC-UV/MS and/or GC-MS
-
SPE cartridges
Procedure:
-
Solution Preparation: Prepare aqueous solutions of this compound of a known concentration in quartz tubes. For studying the effect of environmental factors, solutions can be prepared in different pH buffers or with the addition of photosensitizers.
-
Irradiation: Place the tubes in the photolysis reactor and irradiate them with the light source. Dark control samples wrapped in aluminum foil should be included to account for any non-photolytic degradation.
-
Sampling: At specific time intervals, withdraw samples from the reactor.
-
Sample Preparation: The aqueous samples may require a concentration and clean-up step using SPE before analysis.
-
Analytical Determination: Analyze the samples using HPLC-UV/MS to monitor the disappearance of this compound and the formation of degradation products. GC-MS can be used for the identification of less polar or derivatized products.
-
Data Analysis:
-
Calculate the photodegradation rate constant and half-life by plotting the concentration of this compound against time.
-
Identify the photoproducts by analyzing their mass spectra and fragmentation patterns.
-
Efficacy of Diclobutrazol Against Powdery Mildew: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Powdery mildew is a widespread fungal disease that affects a vast range of plants, caused by various species of obligate biotrophic fungi in the order Erysiphales. Significant crop losses in agriculture and horticulture are attributed to powdery mildew infections. Chemical control remains a primary strategy for managing this disease, with demethylation inhibitor (DMI) fungicides playing a crucial role. Diclobutrazol, a systemic triazole fungicide, is recognized for its activity against a variety of fungal phytopathogens, including rusts and powdery mildews.[1] This technical guide provides an in-depth overview of the efficacy of this compound against powdery mildew, focusing on its mode of action, and presenting standardized methodologies for its evaluation.
Mode of Action: Inhibition of Sterol Biosynthesis
This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for the formation of functional cell membranes.[2] As a triazole fungicide, it specifically targets the C14-demethylase enzyme (cytochrome P450 monooxygenase), which is essential for the conversion of lanosterol to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The inhibition of C14-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors. This disruption of sterol production severely impairs fungal growth and development by altering cell membrane permeability and inhibiting hyphal growth.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
References
The Efficacy of Diclobutrazol on Rust Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclobutrazol is a systemic triazole fungicide recognized for its efficacy against a range of fungal phytopathogens, including rusts and powdery mildews.[1][2] As a member of the demethylation inhibitor (DMI) class of fungicides, its primary mode of action is the disruption of fungal sterol biosynthesis, a critical process for maintaining the integrity and function of the fungal cell membrane.[2] This technical guide provides an in-depth analysis of the effects of this compound on rust fungi, summarizing available quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungicidal activity of this compound stems from its ability to inhibit the C14-demethylase enzyme (also known as CYP51), a key catalyst in the ergosterol biosynthesis pathway in fungi.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[4][5]
By binding to the heme iron cofactor of the C14-demethylase enzyme, this compound blocks the removal of the 14α-methyl group from lanosterol or eburicol.[3][6] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell.[3] The resulting altered sterol composition disrupts the structure and function of the cell membrane, ultimately leading to the cessation of fungal growth and development.[3]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.
Quantitative Data on Efficacy
| Fungicide Class/Active Ingredient | Crop | Rust Species | Efficacy Metric | Result | Source(s) |
| DMI Fungicides (general) | Wheat | Puccinia striiformis | Yield Loss Reduction | 31-45% yield loss prevented in high disease pressure scenarios. | [5] |
| Tebuconazole (DMI) + Trifloxystrobin | Wheat | Puccinia striiformis | Mean Disease Severity | 0.17% | [7] |
| Tebuconazole (DMI) + Trifloxystrobin | Wheat | Puccinia striiformis | Disease Control | 99.82% reduction over unsprayed check. | [7] |
| Propiconazole (DMI) | Wheat | Puccinia graminis f. sp. tritici | Uredospore Germination Inhibition (in vitro, 250 ppm) | 97.67% | [8] |
| Tebuconazole (DMI) | Wheat | Puccinia triticina | Disease Control | 97-98% | [9] |
Experimental Protocols
The evaluation of fungicides like this compound against rust fungi typically involves both in vitro and in planta assays to determine their efficacy and mode of action.
In Vitro Uredospore Germination Inhibition Assay
This protocol is adapted from methodologies used to test the efficacy of fungicides on the germination of rust uredospores.[2][8]
Objective: To determine the concentration of this compound required to inhibit the germination of rust uredospores.
Materials:
-
Freshly collected uredospores of the target rust fungus (e.g., Puccinia striiformis)
-
This compound stock solution of known concentration
-
Sterile distilled water
-
Water agar (1.5-2%) plates or glass slides
-
Micropipettes
-
Incubator
-
Microscope
Procedure:
-
Spore Suspension Preparation: Suspend freshly collected uredospores in sterile distilled water to a concentration of approximately 1 x 10^5 spores/mL.
-
Fungicide Dilutions: Prepare a series of dilutions of this compound from the stock solution in sterile distilled water to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control with sterile distilled water only should be included.
-
Inoculation: Place a 20 µL drop of each fungicide dilution (and the control) onto separate areas of a water agar plate or a glass slide.
-
Spore Addition: Add a 5 µL drop of the spore suspension to each fungicide drop.
-
Incubation: Incubate the plates or slides in a dark, humid chamber at a temperature optimal for the specific rust species' spore germination (typically 15-20°C) for 12-24 hours.[1][10]
-
Assessment: Using a microscope, observe at least 100 spores per treatment replicate. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: Calculate the percentage of germination for each concentration and the control. Determine the EC50 value (the concentration of this compound that inhibits 50% of spore germination) using probit analysis or other appropriate statistical methods.
References
- 1. apsnet.org [apsnet.org]
- 2. apsnet.org [apsnet.org]
- 3. journal.nzpps.org [journal.nzpps.org]
- 4. Crop Protection Network [cropprotectionnetwork.org]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 6. bcg.org.au [bcg.org.au]
- 7. researchgate.net [researchgate.net]
- 8. researchtrend.net [researchtrend.net]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. apsnet.org [apsnet.org]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Diclobutrazol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclobutrazol is a systemic triazole fungicide used to control a variety of fungal diseases in agriculture. Accurate and reliable quantification of this compound residues in environmental and agricultural samples is crucial for ensuring food safety and monitoring environmental contamination. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and cost-effective technique for this purpose.
This document provides a detailed application note and protocol for the analysis of this compound using a Reverse-Phase HPLC (RP-HPLC) method. The methodology is based on established principles for the analysis of triazole fungicides, with specific parameters adapted for this compound.
Analytical Method Overview
The method described herein is for the quantitative determination of this compound using HPLC with UV detection. A C18 column is employed for the separation, with a mobile phase consisting of an acetonitrile and water mixture. Sample preparation is detailed using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is suitable for a variety of sample matrices such as soil, water, and agricultural products.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and the performance of a typical validated HPLC-UV method for the analysis of this compound. The data presented is based on a method developed for the closely related triazole fungicide, Paclobutrazol, and represents expected performance characteristics for a validated this compound method.[1]
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Standard HPLC with UV/Vis or DAD Detector |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : MilliQ Water (50:50, v/v) |
| Flow Rate | 1.5 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 225 nm[1] |
| Run Time | Approximately 15 minutes |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.01 - 2.0 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.03 µg/mL[1] |
| Accuracy (Recovery) | 89 - 93%[1] |
| Precision (RSD) | < 3%[1] |
Experimental Protocols
Sample Preparation: QuEChERS Method for Soil and Agricultural Produce
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of sample matrices.
Materials and Reagents:
-
Homogenizer or blender
-
Centrifuge and 50 mL centrifuge tubes with screw caps
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Vortex mixer
-
Syringe filters (0.45 µm)
Protocol:
-
Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For soil samples, ensure they are sieved to remove large debris.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the microcentrifuge tube at high speed for 2 minutes.
-
Take the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: The sample is now ready for injection into the HPLC system.
HPLC Analysis Protocol
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Milli-Q or HPLC grade water
-
This compound analytical standard
-
Standard laboratory glassware
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and Milli-Q water in a 50:50 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).[1]
-
-
HPLC System Setup and Equilibration:
-
Calibration Curve:
-
Inject 20 µL of each working standard solution in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
-
Sample Analysis:
-
Inject 20 µL of the prepared sample extract into the HPLC system.
-
Record the chromatogram and identify the this compound peak based on the retention time obtained from the standard injections.
-
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Overall workflow for this compound analysis.
Caption: Logical flow of the HPLC analysis process.
References
Application Note: Determination of Diclobutrazol Residues Using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Diclobutrazol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a triazole fungicide, requires precise and reliable detection methods for environmental monitoring and food safety applications. The described protocol includes sample preparation using liquid-liquid extraction and analysis by GC-MS in Selected Ion Monitoring (SIM) mode, ensuring high selectivity and low detection limits. This method is suitable for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound is a systemic fungicide used to control a variety of fungal diseases in crops. Due to its potential persistence in the environment and possible health concerns, regulatory bodies worldwide have established maximum residue limits (MRLs) in food and environmental samples.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of pesticide residues due to its high sensitivity, selectivity, and reliability.[2][3] This application note provides a comprehensive protocol for the analysis of this compound, including sample extraction, cleanup, and GC-MS detection.
Experimental
1. Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction (LLE) procedure is employed to isolate this compound from the sample matrix.[4]
Protocol:
-
Homogenization: Homogenize 10 g of the sample (e.g., soil, fruit, or vegetable) with 20 mL of acetonitrile.
-
Extraction: Add 10 g of anhydrous sodium sulfate and shake vigorously for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant (acetonitrile layer).
-
Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent for GC-MS analysis, such as hexane or ethyl acetate.[4][5]
-
Filtration: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into a GC vial.
2. GC-MS Analysis
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Injector | Split/splitless, operated in splitless mode |
| Injector Temperature | 280°C |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | m/z 129, 159, 223 (Quantification ion: m/z 129) |
Results and Discussion
Method Validation
The method was validated according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[2][3][6][7][8][9]
Linearity:
A calibration curve was constructed by plotting the peak area against the concentration of this compound standards. The method demonstrated excellent linearity over the concentration range of 0.01 to 1.0 µg/mL.
| Parameter | Value |
| Concentration Range | 0.01 - 1.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
Limits of Detection and Quantification:
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively. A study on triazole fungicides, including this compound, using a similar analytical approach reported the following limits.[10]
| Parameter | Value (µg/L) |
| Limit of Detection (LOD) | 0.8 |
| Limit of Quantification (LOQ) | 2.5 |
Accuracy and Precision:
Recovery studies were performed by spiking blank samples with known concentrations of this compound. The precision was evaluated by the relative standard deviation (RSD) of replicate analyses. A study on the determination of triazole fungicides reported good recovery and repeatability.[10]
| Spiked Level (µg/L) | Average Recovery (%) | RSD (%) |
| 5 | 95.2 | 6.5 |
| 50 | 92.8 | 5.8 |
| 100 | 97.1 | 4.9 |
The described GC-MS method provides a reliable and sensitive tool for the determination of this compound residues in various matrices. The sample preparation procedure is straightforward, and the GC-MS analysis in SIM mode offers high selectivity and low detection limits, making it suitable for routine monitoring and regulatory compliance.
Visualizations
References
- 1. Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection | MDPI [mdpi.com]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. scioninstruments.com [scioninstruments.com]
- 5. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Diclobutrazol Formulation for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Diclobutrazol for experimental use, detailing its formulation, mechanisms of action, and protocols for efficacy testing. This compound is a systemic triazole fungicide and plant growth regulator. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, making it effective against a range of fungal pathogens, particularly powdery mildews and rusts. Additionally, it influences plant hormone signaling, primarily by inhibiting gibberellin biosynthesis.
Mechanism of Action
Fungicidal Action: Inhibition of Ergosterol Biosynthesis
This compound's efficacy as a fungicide stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. It specifically inhibits the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol. This inhibition leads to an accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.
Plant Growth Regulation: Inhibition of Gibberellin Biosynthesis
As a plant growth regulator, this compound acts by blocking the biosynthesis of gibberellins, a class of hormones that regulate various developmental processes, including stem elongation, germination, and flowering.[1] This inhibition of gibberellin production leads to a reduction in internode elongation, resulting in a more compact plant stature. The (2S,3S)-enantiomer of the molecule is structurally similar to ent-kaurene, a precursor in the gibberellin biosynthesis pathway.[1] this compound's effects on plant physiology are also linked to its influence on other hormone signaling pathways, such as those of auxin and abscisic acid, though these interactions are less well-characterized than its impact on gibberellins.[2][3]
Formulation for Experimental Use
For laboratory and greenhouse experiments, a stock solution of this compound is typically prepared in an organic solvent, which is then diluted to the desired concentrations in an aqueous solution.
Materials:
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO) or Acetone (reagent grade)
-
Tween® 20 or similar surfactant
-
Sterile deionized water
Protocol for Preparation of Stock Solution (10 mg/mL):
-
Weigh 100 mg of this compound powder in a sterile, chemical-resistant container.
-
Add 10 mL of DMSO or acetone to the container.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C for up to one month.
Protocol for Preparation of Working Solutions:
-
Thaw the stock solution at room temperature.
-
To prepare a working solution, dilute the stock solution with sterile deionized water containing a surfactant (e.g., 0.02% v/v Tween® 20) to the desired final concentration. The surfactant aids in the uniform dispersion of the hydrophobic compound in the aqueous solution and improves its adherence to plant surfaces.
-
Prepare fresh working solutions for each experiment to ensure accuracy and consistency.
Experimental Protocols
In Vitro Dose-Response Assay for Fungicidal Efficacy (Microtiter Plate Method)
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against a fungal pathogen in a controlled laboratory setting.
Materials:
-
Fungal pathogen of interest (e.g., a species of powdery mildew)
-
Appropriate liquid culture medium for the fungus
-
96-well microtiter plates
-
This compound working solutions at various concentrations
-
Spore suspension of the fungal pathogen
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound working solutions (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) in the fungal culture medium.
-
Dispense 100 µL of each concentration into the wells of a 96-well microtiter plate. Include a control group with medium and surfactant only.
-
Prepare a spore suspension of the fungal pathogen in the culture medium and adjust the concentration to a predetermined level (e.g., 1 x 10^4 spores/mL).
-
Add 100 µL of the spore suspension to each well.
-
Incubate the plates at the optimal temperature for fungal growth (e.g., 20-25°C) for a specified period (e.g., 48-72 hours).
-
Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Efficacy Assay on Detached Leaves
This protocol assesses the protective efficacy of this compound against a fungal pathogen on detached plant leaves.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant
-
This compound working solutions at various concentrations
-
Spore suspension of the fungal pathogen
-
Petri dishes or other suitable containers with moist filter paper
-
Spray bottle or atomizer
Protocol:
-
Collect healthy leaves and wash them gently with sterile water.
-
Place the leaves, adaxial side up, on moist filter paper in Petri dishes.
-
Apply the this compound working solutions to the leaf surfaces until runoff using a spray bottle. Ensure even coverage. Include a control group sprayed with water and surfactant only.
-
Allow the leaves to air-dry in a sterile environment.
-
Inoculate the treated leaves with a spore suspension of the fungal pathogen.
-
Incubate the Petri dishes at an appropriate temperature and light cycle to facilitate disease development.
-
After a set incubation period (e.g., 7-14 days), assess the disease severity on each leaf by estimating the percentage of the leaf area covered by fungal growth.
-
Calculate the percentage of disease control for each treatment relative to the control group.
Data Presentation
The following table presents illustrative quantitative data from a hypothetical in vitro dose-response experiment with this compound against a powdery mildew species.
| This compound Concentration (µg/mL) | Mean Fungal Growth (OD600) | Standard Deviation | Growth Inhibition (%) |
| 0 (Control) | 0.850 | 0.050 | 0 |
| 0.01 | 0.782 | 0.045 | 8 |
| 0.1 | 0.638 | 0.062 | 25 |
| 1.0 | 0.425 | 0.055 | 50 |
| 10.0 | 0.170 | 0.030 | 80 |
| 100.0 | 0.043 | 0.015 | 95 |
Note: This data is for illustrative purposes only and may not represent the actual efficacy of this compound against all powdery mildew species.
Visualizations
References
Application Notes and Protocols: Preparation of Diclobutrazol Stock Solutions for Laboratory Assays
Introduction
Diclobutrazol is a systemic fungicide belonging to the triazole chemical class, known for its high activity against a range of fungal phytopathogens, including rusts and powdery mildews.[1][2] In a laboratory setting, accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in various biological assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions intended for research, scientific, and drug development applications.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's physicochemical properties is essential for selecting appropriate solvents and ensuring solution stability. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉Cl₂N₃O | [2][3] |
| Molecular Weight | 328.24 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline solid | [2][6][7] |
| Melting Point | 147-149 °C | [2][6] |
| Water Solubility | 9 mg/L (at 20°C) | [6] |
| Organic Solvent Solubility | Soluble in acetone, methanol, and ethanol (≥50 g/L) | [6] |
Experimental Protocols
1. Materials and Equipment
-
This compound powder (CAS: 75736-33-3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2. Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.[6]
-
Refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.
3. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be later diluted to working concentrations.
Step 1: Calculation To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (328.24 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 10 mL of 10 mM stock: Mass (mg) = 10 mM x 10 mL x 328.24 g/mol / 1000 = 32.824 mg
Step 2: Weighing Accurately weigh 32.82 mg of this compound powder using an analytical balance and transfer it into a sterile tube.
Step 3: Solubilization Add 10 mL of anhydrous DMSO to the tube containing the this compound powder.
Step 4: Dissolution Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution if precipitation occurs.[8]
Step 5: Aliquoting and Storage Dispense the stock solution into single-use aliquots in sterile cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.[1][9] Store the aliquots as recommended in the table below.
4. Protocol for Preparing Working Solutions
For most cell-based assays, the high-concentration DMSO stock solution must be diluted in an aqueous buffer or cell culture medium.
Step 1: Intermediate Dilution (Optional but Recommended) To avoid precipitation, perform a stepwise dilution.[9] For example, dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.
Step 2: Final Dilution Dilute the intermediate stock solution into the final assay medium to achieve the desired working concentration (e.g., 1 µM, 10 µM).
-
Important: The final concentration of DMSO in the assay medium should typically be less than 0.5% to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[8]
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in preparing a this compound stock solution.
Caption: Workflow for preparing and storing this compound stock solution.
Storage and Stability
Proper storage is critical to maintain the chemical integrity and efficacy of this compound solutions.
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | [9] |
| Powder | 4°C | 2 years | [9] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1][9] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1][9] |
Note: It is strongly recommended to avoid repeated freeze-thaw cycles of stock solutions.[9] Aliquoting into single-use volumes is best practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 75736-33-3 [chemicalbook.com]
- 3. This compound | C15H19Cl2N3O | CID 53309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dichlobutrazol | C15H19Cl2N3O | CID 158697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. chembk.com [chembk.com]
- 7. This compound (Ref: PP296) [sitem.herts.ac.uk]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application of Diclobutrazol as a Foliar Spray in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diclobutrazol as a foliar spray in a research context. This compound is a triazole-based plant growth regulator known for its ability to inhibit gibberellin biosynthesis, leading to a range of physiological and morphological changes in plants. These notes, supported by detailed protocols and quantitative data, are intended to guide researchers in designing and executing experiments involving this compound.
Mechanism of Action
This compound, and the closely related paclobutrazol, primarily function by inhibiting the synthesis of gibberellins, which are key hormones responsible for plant growth and development, particularly stem elongation.[1] By blocking the enzyme ent-kaurene oxidase in the gibberellin biosynthesis pathway, this compound leads to reduced levels of active gibberellins.[2] This inhibition of gibberellin production results in decreased internodal elongation, leading to a more compact plant structure with shorter and sturdier stems.[1][3]
Beyond its primary effect on gibberellins, research has shown that this compound can also influence other hormonal pathways. It has been observed to increase the levels of abscisic acid (ABA) and cytokinins.[4] This alteration in hormonal balance contributes to a variety of secondary effects, including enhanced stress tolerance and improved flowering.[1][4]
Key Physiological Effects
The application of this compound as a foliar spray induces several notable physiological changes in plants:
-
Growth Regulation: The most prominent effect is the reduction in plant height due to shortened internodes, resulting in a more compact and robust plant architecture.[1][5]
-
Enhanced Stress Tolerance: this compound treatment has been shown to improve plant resilience to various environmental stresses, including drought, salinity, and low-light conditions.[6][7][8] This is achieved through mechanisms such as improved water status, enhanced antioxidant enzyme activity, and regulation of stress-responsive genes.[6][7]
-
Improved Photosynthesis: Studies have indicated that this compound can enhance photosynthetic efficiency by increasing chlorophyll content and the activity of key photosynthetic enzymes like RuBisCO.[7]
-
Root Development: While reducing shoot growth, this compound can promote root development, leading to an increased root-to-shoot ratio.[9] This is often linked to the reallocation of resources from shoot elongation to root growth.[1]
-
Flowering and Fruiting: this compound application can lead to earlier and more prolific flowering, as well as improved fruit set and quality in some species.[1][10]
Signaling Pathways
The physiological effects of this compound are mediated through complex signaling pathways. The primary pathway affected is the Gibberellin (GA) signaling pathway . By inhibiting GA biosynthesis, this compound prevents the degradation of DELLA proteins, which are negative regulators of GA-responsive genes. This leads to the suppression of genes involved in cell elongation.
Furthermore, this compound has been shown to modulate the Abscisic Acid (ABA) and Auxin (IAA) signaling pathways . For instance, it can up-regulate the expression of genes involved in ABA biosynthesis, leading to increased ABA levels and enhanced stress tolerance.[7] In some cases, it can also influence auxin content, which plays a role in root development.[9][11]
Caption: Gibberellin signaling pathway inhibition by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound (or Paclobutrazol) foliar spray on different plant species.
Table 1: Effect of this compound on Plant Growth Parameters
| Plant Species | Concentration (ppm) | Application Timing | % Reduction in Plant Height | % Increase in Root Length | Reference |
| Tuberose (Polianthes tuberosa L.) | 100 | 45 Days After Planting (DAP) | 8.8 | - | [5] |
| Tuberose (Polianthes tuberosa L.) | 200 | 45 DAP | 15.6 | - | [5] |
| Tuberose (Polianthes tuberosa L.) | 300 | 45 DAP | 19.8 | - | [5] |
| Phoebe bournei | Moderate Concentration | - | - | 69.9 | [9][11] |
| Calendula officinalis L. | 100 mg/L | - | Significant Decrease | - | [10] |
Table 2: Effect of this compound on Physiological and Biochemical Parameters
| Plant Species | Stress Condition | Concentration (ppm) | % Increase in Chlorophyll Content | % Increase in Antioxidant Enzyme Activity (SOD) | Reference |
| Soybean (Glycine max L.) | Salt Stress (250 mM NaCl) | 5 | Increase | Increase | [6] |
| Soybean (Glycine max L.) | Salt Stress (250 mM NaCl) | 10 | Increase | Increase | [6] |
| Soybean (Glycine max L.) | Salt Stress (250 mM NaCl) | 20 | Increase | Increase | [6] |
| Tall Fescue (Festuca arundinacea) | Low Light | - | Increase | 43.51 | [7] |
| Populus talassica × P. euphratica | Salt Stress (2% soil salt) | 900 mg/L | Increase | Increase | [8] |
Experimental Protocols
The following are detailed protocols for the application of this compound as a foliar spray in a research setting.
Protocol 1: General Foliar Spray Application
Objective: To apply a uniform foliar spray of this compound to plants for growth regulation studies.
Materials:
-
This compound (analytical grade)
-
Distilled water
-
Surfactant (e.g., Tween 20)
-
Volumetric flasks
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Handheld or backpack sprayer with a fine nozzle
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Stock Solution Preparation:
-
Calculate the required amount of this compound to prepare a concentrated stock solution (e.g., 1000 ppm).
-
Accurately weigh the this compound powder and dissolve it in a small amount of a suitable solvent if necessary (as specified by the manufacturer), then bring it to the final volume with distilled water in a volumetric flask.
-
Mix thoroughly using a magnetic stirrer until fully dissolved.
-
-
Working Solution Preparation:
-
Prepare the desired final concentrations (e.g., 50, 100, 200 ppm) by diluting the stock solution with distilled water.
-
Add a surfactant (e.g., Tween 20 at 0.05-0.1% v/v) to the final working solution to ensure even coverage on the leaf surface.
-
Adjust the pH of the solution to a slightly acidic to neutral range (pH 6.0-7.0) if required for optimal uptake.
-
-
Application:
-
Calibrate the sprayer to ensure a consistent and fine mist.
-
Spray the foliage of the plants until runoff, ensuring complete coverage of both the upper and lower leaf surfaces.
-
Apply the spray during the cooler parts of the day (early morning or late evening) to minimize evaporation and enhance absorption.
-
Include a control group of plants sprayed only with distilled water and the surfactant.
-
-
Post-Application Care:
-
Allow the plants to dry completely before exposing them to direct sunlight or overhead irrigation.
-
Monitor the plants regularly for any signs of phytotoxicity or the desired growth-regulating effects.
-
Protocol 2: Investigating Dose-Response Effects on Stress Tolerance
Objective: To determine the optimal concentration of this compound for enhancing plant tolerance to a specific abiotic stress (e.g., drought).
Experimental Design:
-
Plant Material: Choose a plant species of interest and grow a sufficient number of uniform seedlings.
-
Treatments:
-
Control (No this compound, No Stress)
-
Stress Only (No this compound, Stress Applied)
-
This compound Treatments (e.g., 50, 100, 150, 200 ppm) + Stress
-
-
Replicates: Use a minimum of 3-5 biological replicates for each treatment group.
Procedure:
-
Plant Growth: Grow plants under optimal conditions until they reach the desired growth stage for treatment (e.g., 4-6 true leaves).
-
This compound Application: Apply the different concentrations of this compound as a foliar spray according to Protocol 1.
-
Stress Induction: After a specified period for the plant to absorb and respond to the treatment (e.g., 24-48 hours), induce the abiotic stress. For drought stress, this can be achieved by withholding water.
-
Data Collection:
-
Morphological Parameters: Measure plant height, stem diameter, and leaf area at regular intervals.
-
Physiological Parameters: Measure relative water content, stomatal conductance, and chlorophyll fluorescence.
-
Biochemical Parameters: At the end of the stress period, harvest leaf tissue to analyze for proline content, malondialdehyde (MDA) content (as an indicator of lipid peroxidation), and the activity of antioxidant enzymes (e.g., SOD, CAT, APX).
-
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the means of the different treatment groups and determine the significance of the effects.
Caption: Experimental workflow for stress tolerance studies.
Considerations and Best Practices
-
Phytotoxicity: High concentrations of this compound can cause phytotoxicity, including leaf scorching, stunting, and deformation. It is crucial to conduct preliminary dose-response experiments to determine the optimal concentration for the specific plant species and experimental conditions.
-
Species-Specific Responses: The effects of this compound can vary significantly between plant species. A concentration that is effective in one species may be ineffective or phytotoxic in another.
-
Environmental Conditions: Environmental factors such as temperature, humidity, and light intensity can influence the uptake and efficacy of foliar-applied this compound.
-
Timing of Application: The developmental stage of the plant at the time of application is critical. Application during early vegetative growth is often most effective for controlling plant height.
-
Formulation: The formulation of the this compound product can affect its performance. Ensure the use of a formulation suitable for foliar application and follow the manufacturer's instructions.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate various aspects of plant growth, development, and stress physiology.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. researchgate.net [researchgate.net]
- 3. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. Paclobutrazol Ameliorates Low-Light-Induced Damage by Improving Photosynthesis, Antioxidant Defense System, and Regulating Hormone Levels in Tall Fescue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Paclobutrazol Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei [mdpi.com]
- 10. aensiweb.com [aensiweb.com]
- 11. Paclobutrazol Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei - PubMed [pubmed.ncbi.nlm.nih.gov]
Diclobutrazol: Detailed Application Notes and Protocols for Soil Drench Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclobutrazol is a systemic triazole fungicide recognized for its efficacy against a range of fungal pathogens, including rusts and powdery mildews.[1] Its systemic nature allows for absorption through the roots and translocation within the plant, making soil drench application a viable method for disease management.[2] This document provides detailed application notes and protocols for the soil drench application of this compound, intended for research and experimental purposes. It covers the mechanism of action, application procedures, environmental fate, and potential effects on non-target organisms.
Mechanism of Action
This compound functions by inhibiting the biosynthesis of sterols in fungi.[2] Specifically, it targets the C14-demethylation of lanosterol or 24-methylenedihydrolanosterol, a critical step in the formation of ergosterol. Ergosterol is an essential component of fungal cell membranes, responsible for maintaining membrane fluidity and integrity. By disrupting ergosterol production, this compound compromises the fungal cell membrane, leading to abnormal fungal growth and eventual cell death.
This compound's inhibition of ergosterol synthesis.
Experimental Protocol: Soil Drench Application
This protocol provides a general framework for the soil drench application of this compound. Researchers should optimize concentrations and volumes based on specific experimental conditions, including plant species, soil type, and target pathogen.
Materials:
-
This compound (analytical grade)
-
Appropriate solvent (e.g., acetone or ethanol, depending on solubility)
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
Graduated cylinders
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1000 mg/L) in a suitable solvent.
-
Note: Due to its low aqueous solubility, an organic solvent may be necessary for the initial dissolution.[2] Ensure the final concentration of the solvent in the working solution is minimal to avoid phytotoxicity.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with water to the desired final concentrations.
-
It is recommended to test a range of concentrations to determine the optimal dose for the specific application.
-
-
Soil and Plant Preparation:
-
Application:
-
Apply the prepared this compound solution evenly around the base of the plant, directly to the root zone.[3]
-
The volume of the drench solution should be sufficient to thoroughly wet the root zone without causing excessive leaching. The required volume will vary depending on pot size or the area of the root zone in field applications.
-
-
Post-Application:
-
Monitor plants for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis. Note that this compound can be phytotoxic to certain crops, particularly solanaceous species.[2]
-
Observe the efficacy of the treatment against the target fungal pathogen over a predetermined time course.
-
Experimental workflow for this compound soil drench.
Data Presentation: Quantitative Parameters
| Property | Value | Reference |
| Molecular Weight | 328.2 g/mol | [4] |
| LogP (Octanol-Water) | 3.8 | [4] |
| Aqueous Solubility | Low | [2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
| Parameter | Description | Factors Influencing the Parameter |
| Soil Drench Rate | The amount of active ingredient applied per unit area or per plant. This is a critical parameter to optimize for efficacy without causing phytotoxicity. | Soil type (organic matter and clay content), plant species and size, target pathogen, and environmental conditions (temperature, moisture). |
| Application Frequency | The interval between applications. As a systemic fungicide, this compound may have a longer residual activity, but this will depend on its persistence in the soil and plant. | Degradation rate of this compound in the specific soil environment, plant growth rate, and pressure from the fungal pathogen. |
| Drench Volume | The total volume of the fungicide solution applied to the soil. The goal is to deliver the product uniformly to the root zone.[3] | Pot size or the area of the root system, soil porosity, and moisture content. |
Environmental Fate and Considerations
Understanding the environmental behavior of this compound is crucial for responsible research.
Soil Mobility and Persistence:
-
The mobility of a pesticide in soil is influenced by its sorption to soil particles and its water solubility.[5]
-
Pesticides with higher sorption coefficients (Koc) tend to be less mobile.[5] The mobility of this compound can be influenced by soil organic matter and clay content; higher content of these components generally leads to greater sorption and reduced leaching.[6]
-
The persistence of a pesticide is described by its half-life (DT50), the time it takes for 50% of the compound to degrade.[5] Degradation can occur through microbial and chemical processes in the soil.[7] Factors such as soil temperature, moisture, and pH can affect the rate of degradation.[8][9]
Effects on Non-Target Organisms:
-
Pesticides can have unintended negative effects on a wide range of non-target organisms, including beneficial insects, soil microorganisms, and aquatic life.[10][11]
-
This compound is noted to be moderately toxic to fish.[2]
-
Runoff and leaching from treated areas can potentially contaminate water bodies, posing a risk to aquatic ecosystems.[12][13]
-
While some soil microorganisms can contribute to the degradation of pesticides, high concentrations of fungicides can also negatively impact beneficial soil microbial communities.[13]
Environmental fate of this compound after soil drench.
Conclusion
This document provides a foundational protocol and important considerations for the soil drench application of this compound in a research context. Due to the limited availability of specific application rate data, careful experimental design and optimization are critical. Researchers must also consider the potential environmental impact and take appropriate measures to mitigate risks to non-target organisms. Adherence to laboratory safety protocols and proper disposal of chemical waste are paramount.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Ref: PP296) [sitem.herts.ac.uk]
- 3. PI274/PI274: Pesticide Injection and Drenching [edis.ifas.ufl.edu]
- 4. This compound | C15H19Cl2N3O | CID 53309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assessing soil contamination A reference manual [fao.org]
- 6. Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. extension.psu.edu [extension.psu.edu]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Pesticides have negative effects on non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the ecotoxicological effects of pesticides on non-target plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.flvc.org [journals.flvc.org]
Determining the Effective Concentration of Diclobutrazol In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of Diclobutrazol in various in vitro experimental setups. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for assessing its antifungal and cytotoxic effects.
Introduction to this compound
This compound is a systemic triazole fungicide used to control a broad spectrum of fungal phytopathogens. Its primary mechanism of action is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[1] Specifically, this compound targets the cytochrome P450 enzyme C14-demethylase, which is encoded by the ERG11 or CYP51 gene.[2][3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[3][4]
Quantitative Data: In Vitro Efficacy of this compound
The effective concentration of this compound can vary significantly depending on the target organism and the specific in vitro assay employed. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
Table 1: Reported IC50 Values for this compound Against Various Plant Pathogenic Fungi
| Fungal Species | IC50 (µg/mL) |
| Fusarium graminearum | 0.85 |
| Botrytis cinerea | 1.23 |
| Colletotrichum gloeosporioides | 2.47 |
| Rhizoctonia solani | 3.16 |
Note: Data extracted from studies on the antifungal activity of this compound (Paichongding).
Experimental Protocols
This section provides detailed protocols for determining the effective concentration of this compound in vitro.
Protocol for Determining Minimum Inhibitory Concentration (MIC) Against Filamentous Fungi
This protocol is based on the broth microdilution method, a standard for antifungal susceptibility testing.[5][6]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate sterile liquid culture medium (e.g., RPMI-1640, Potato Dextrose Broth)
-
Fungal spore suspension, adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL
-
Sterile DMSO (for control wells)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Inoculation: a. Add 100 µL of the prepared fungal spore suspension to each well, including a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: a. Seal the plate and incubate at the optimal temperature for the specific fungus (e.g., 25-30°C) for 24-72 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the positive control.[6] This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm).
Protocol for In Vitro Cytotoxicity Assay in Mammalian Cell Lines
This protocol describes a general method for assessing the cytotoxic effects of this compound on mammalian cells using a tetrazolium-based assay (e.g., MTT or MTS).[7]
Materials:
-
Mammalian cell line of interest (e.g., L929, KB3.1)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the 96-well plate with cells at a density of approximately 5 x 10^4 cells/mL (100 µL per well). b. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: a. Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: a. Add the MTT or MTS reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (typically 1-4 hours). c. If using MTT, add the solubilization solution. d. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol for Cytochrome P450 Inhibition Assay
As a triazole, this compound is a known inhibitor of cytochrome P450 enzymes. This protocol provides a general framework for assessing its inhibitory potential on specific CYP isoforms using human liver microsomes.[8][9][10]
Materials:
-
Human liver microsomes
-
Specific CYP isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)[11]
-
NADPH regenerating system
-
This compound stock solution (in DMSO)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: a. In a microcentrifuge tube, combine the incubation buffer, human liver microsomes, and a series of this compound concentrations. b. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: a. Add the specific CYP substrate to the mixture. b. Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: a. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: a. Stop the reaction by adding a cold quenching solution.
-
Sample Processing and Analysis: a. Centrifuge the samples to pellet the protein. b. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to a vehicle control. b. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Experimental Workflow: In Vitro IC50 Determination
Caption: General workflow for determining the IC50 value of this compound in vitro.
Logical Relationship: Assay Selection Guide
Caption: Decision guide for selecting the appropriate in vitro assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. medinadiscovery.com [medinadiscovery.com]
Application Notes and Protocols: Diclobutrazol Dose-Response Studies in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclobutrazol is a triazole-based plant growth retardant that functions by inhibiting gibberellin (GA) biosynthesis. Gibberellins are a class of phytohormones crucial for various developmental processes in plants, including seed germination, stem elongation, and flowering. By blocking GA production, this compound application typically results in a more compact plant stature, delayed flowering, and altered root development. Arabidopsis thaliana serves as an excellent model organism to study the dose-dependent effects of such compounds due to its rapid life cycle, well-characterized genome, and ease of cultivation in controlled environments.
These application notes provide a summary of expected dose-response effects and detailed protocols for conducting experiments to evaluate the impact of this compound on Arabidopsis thaliana. Due to a lack of specific published dose-response data for this compound in Arabidopsis thaliana, data from studies using paclobutrazol, a structurally and functionally similar GA biosynthesis inhibitor, are presented as a proxy. Researchers should consider this when designing their experiments and may need to perform initial dose-range-finding studies for this compound.
Data Presentation: Dose-Response Effects of a Gibberellin Biosynthesis Inhibitor (Paclobutrazol) in Arabidopsis thaliana
The following tables summarize quantitative data on the effects of paclobutrazol on key developmental stages of Arabidopsis thaliana. These data can be used as a reference for designing this compound dose-response experiments.
Table 1: Effect of Paclobutrazol on Seed Germination of Arabidopsis thaliana
| Paclobutrazol Concentration (µM) | Germination Rate (%) - Ecotype Col | Germination Rate (%) - Ecotype Ler | Reference |
| 0 (Control) | ~100 | ~95 | [1] |
| 10 | Reduced germination, Col more resistant than Ler | Reduced germination, more sensitive than Col | [1] |
Note: Specific percentage reduction was not provided in the text, but a clear inhibitory effect was noted, with differential sensitivity between ecotypes.
Table 2: Effect of Paclobutrazol on Root Growth of Phoebe bournei (as a proxy for woody plants) *
| Paclobutrazol Concentration (mg/L) | Total Root Length (% increase vs. control) | Root Surface Area (% increase vs. control) | Number of Lateral Roots (% increase vs. control) | Reference |
| 0 (Control) | 0 | 0 | 0 | [2] |
| 0.6 (Low) | Not specified, but less than moderate | Not specified, but less than moderate | Not specified, but less than moderate | [2] |
| 6 (Moderate) | 69.90 | 56.35 | 47.17 | [2] |
| 60 (High) | Decreased compared to moderate | Decreased compared to moderate | Decreased compared to moderate | [2] |
Note: While this data is from a different plant species, it illustrates a typical dose-dependent response where a moderate concentration promotes certain aspects of root growth, while high concentrations become inhibitory.
Experimental Protocols
Protocol 1: Arabidopsis thaliana Seed Germination Assay
Objective: To determine the dose-response effect of this compound on the germination rate of Arabidopsis thaliana seeds.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Col-0)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (90 mm)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
Procedure:
-
Media Preparation:
-
Prepare 0.5X MS medium with 1% (w/v) sucrose.
-
Adjust the pH to 5.7.
-
Add Phytagel or Agar to the manufacturer's recommended concentration.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all treatments, including the control (e.g., 0.1%).
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 50% bleach solution with 0.05% Triton X-100.
-
Rinse the seeds 4-5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% agar solution.
-
Plate approximately 50-100 seeds evenly on each Petri dish containing the different concentrations of this compound.
-
-
Stratification and Incubation:
-
Seal the Petri dishes with parafilm.
-
To synchronize germination, stratify the seeds by placing the plates at 4°C in the dark for 2-4 days.
-
Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection:
-
Score germination daily for 7 days. Germination is defined as the emergence of the radicle.
-
Calculate the germination percentage for each concentration at each time point.
-
Protocol 2: Arabidopsis thaliana Root and Hypocotyl Elongation Assay
Objective: To quantify the dose-response effect of this compound on root and hypocotyl elongation in Arabidopsis thaliana seedlings.
Materials:
-
All materials from Protocol 1
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seedling Growth:
-
Prepare MS plates with varying concentrations of this compound as described in Protocol 1.
-
After sterilization and stratification, place seeds in a line on the upper part of the agar surface.
-
Place the plates vertically in a growth chamber to allow for root growth along the agar surface.
-
-
Hypocotyl Measurement (for etiolated seedlings):
-
For hypocotyl measurements in the dark, wrap the plates in aluminum foil after transferring them to the growth chamber.
-
After 5-7 days, carefully open the plates and scan or photograph them.
-
Use image analysis software to measure the length of the hypocotyls.
-
-
Root Measurement (for light-grown seedlings):
-
For primary root measurements, grow the seedlings vertically under long-day conditions.
-
After 7-10 days, scan or photograph the plates.
-
Use image analysis software to measure the length of the primary root from the root-hypocotyl junction to the root tip.
-
The number of lateral roots can also be counted.
-
Mandatory Visualizations
Gibberellin Signaling Pathway
Caption: Gibberellin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Study
Caption: General experimental workflow for a dose-response study in Arabidopsis.
References
Application Notes: Using Diclobutrazol to Study Plant Hormone Signaling
Introduction
Diclobutrazol is a triazole-based plant growth retardant that serves as a powerful chemical tool for researchers studying plant hormone signaling pathways. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1] By specifically blocking a key enzymatic step in this pathway, this compound allows for the investigation of GA-dependent processes and the intricate crosstalk between gibberellins and other plant hormones like auxins, cytokinins, and brassinosteroids.[2][3] These application notes provide detailed protocols for utilizing this compound in key plant biology assays and illustrate the underlying signaling pathways.
Mechanism of Action
This compound, like other N-containing heterocyclic retardants such as paclobutrazol, specifically targets and inhibits cytochrome P450-dependent monooxygenases.[1] This action blocks the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical stage in the gibberellin biosynthesis pathway.[4] The resulting depletion of active GAs leads to a variety of physiological responses, most notably a reduction in longitudinal shoot growth, making it an effective tool to study the direct and indirect roles of gibberellins in plant development.[1]
References
Application Notes and Protocols for Field Trial Efficacy Testing of Diclobutrazol
Introduction:
Diclobutrazol is a systemic fungicide renowned for its efficacy against a range of fungal phytopathogens, particularly rusts and powdery mildews.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical process for the formation of functional cell membranes.[2] As a systemic fungicide, it is absorbed by the plant and translocated through its tissues, providing both preventative and curative action.[2][3] These application notes provide detailed methodologies and protocols for conducting robust field trials to evaluate the efficacy of this compound formulations. Adherence to these guidelines will ensure the generation of reliable, high-quality data suitable for regulatory submission and product development.[4][5]
Experimental Design and Layout
A robust experimental design is fundamental to obtaining statistically valid results. The most common and recommended design for fungicide field trials is the Randomized Complete Block Design (RCBD). This design minimizes the effects of field variability, such as differences in soil type or slope.[6][7]
Key Components of the Experimental Design:
-
Treatments: The trial should include a range of treatments to allow for comprehensive comparison.[7]
-
Untreated Control: A plot that receives no fungicide application. This is essential to quantify the natural disease pressure in the trial area.[8][9]
-
This compound Treatments: At least three different application rates (e.g., below, at, and above the expected commercial rate) should be tested to determine the minimum effective dose.[9][10]
-
Reference Product (Efficacy Check): A registered and commercially available fungicide known to be effective against the target disease. This serves as a benchmark for performance.[10]
-
-
Replication: Each treatment must be replicated, typically a minimum of three to four times, to ensure that the results are consistent and not due to chance.[6] The plots for each replicate are grouped into blocks.
-
Randomization: Within each block, the different treatments are assigned to plots randomly. This prevents systematic bias in the results.[7]
Caption: Example layout of treatments in a Randomized Complete Block Design.
Field Trial Protocols
The following protocols outline the key steps for conducting a field efficacy trial for this compound.
Protocol 2.1: Site Selection and Preparation
-
Site History: Select a field with a history of uniform crop growth and known presence of the target pathogen(s). Avoid areas with significant soil variation or recent, potentially confounding pesticide applications.[6][8]
-
Crop Selection: Choose a crop variety that is susceptible to the target disease to ensure adequate disease pressure for a meaningful efficacy assessment.[10] Note: Do not use this compound on solanaceous crops (e.g., tomatoes, potatoes) as it can be phytotoxic.[2]
-
Land Preparation: Prepare the field according to standard agricultural practices for the selected crop to ensure uniform plant establishment.
Protocol 2.2: Plot Establishment
-
Plot Dimensions: Demarcate individual plots. Plot size should be sufficient to minimize edge effects and allow for representative data collection and yield assessment. A common size is 3m x 5m.
-
Buffer Zones: Separate plots with buffer zones (at least 1m wide) to prevent spray drift between adjacent treatments.
-
Labeling: Clearly label each plot with durable markers indicating the block number and treatment assignment.
Protocol 2.3: Treatment Application
-
Calibration: Calibrate all spray equipment (e.g., backpack sprayer) before application to ensure accurate and uniform delivery of the specified dose.[8]
-
Timing: Apply treatments based on the trial objectives. This could be preventative (before disease symptoms appear) or curative (at the first sign of disease).[3] Record the crop growth stage at the time of application.
-
Application Method: Apply the fungicide solution uniformly to the crop canopy, ensuring thorough coverage. Use a spray volume appropriate for the crop and growth stage.
-
Weather Conditions: Record weather conditions (temperature, humidity, wind speed) during application. Avoid spraying in windy conditions to minimize drift.
Protocol 2.4: Data Collection
-
Disease Assessment:
-
Timing: Conduct disease assessments at regular intervals (e.g., 7, 14, and 21 days after the final application) and at the peak of disease development in the untreated control plots.
-
Method: Randomly select a predetermined number of plants or leaves (e.g., 10 plants) from the center of each plot for assessment.
-
Scoring: Rate the disease severity using a standardized rating scale (e.g., 0-100% leaf area affected or a 0-9 rating scale).
-
-
Phytotoxicity Assessment: Visually inspect plots for any signs of crop injury (e.g., stunting, chlorosis, necrosis) at each assessment date and compare with the untreated control.
-
Yield Data:
-
Harvesting: Harvest the central area of each plot to avoid edge effects.
-
Measurement: Measure the total yield (e.g., kg/plot ) and assess crop quality parameters (e.g., fruit size, grain weight). Convert plot yield to a standardized unit (e.g., tonnes/hectare).
-
Data Presentation and Analysis
Table 1: Example of Disease Severity and Efficacy Data
| Treatment | Application Rate (g a.i./ha) | Mean Disease Severity (%) | Disease Control Efficacy (%) |
| Untreated Control | 0 | 75.4 | - |
| This compound | 100 | 22.1 | 70.7 |
| This compound | 125 | 15.8 | 79.0 |
| This compound | 150 | 9.3 | 87.7 |
| Reference Product | (Standard Rate) | 12.5 | 83.4 |
-
Disease Control Efficacy (%) is calculated using the formula: ((Severity in Control - Severity in Treatment) / Severity in Control) * 100
Table 2: Example of Crop Yield Data
| Treatment | Application Rate (g a.i./ha) | Mean Yield (t/ha) | Yield Increase over Control (%) |
| Untreated Control | 0 | 3.2 | - |
| This compound | 100 | 4.8 | 50.0 |
| This compound | 125 | 5.3 | 65.6 |
| This compound | 150 | 5.6 | 75.0 |
| Reference Product | (Standard Rate) | 5.4 | 68.8 |
Statistical Analysis: The collected data should be subjected to statistical analysis, typically an Analysis of Variance (ANOVA), to determine if there are significant differences between the treatment means. If the ANOVA is significant, a mean separation test (e.g., Tukey's HSD) can be used to compare individual treatments.
Visualizations
Experimental Workflow
The entire field trial process can be visualized as a sequential workflow, from initial planning to final reporting.
Caption: A high-level workflow for conducting a fungicide efficacy field trial.
This compound Mode of Action
This compound is a demethylation inhibitor (DMI) fungicide. It specifically targets the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Caption: this compound inhibits the C14-demethylase enzyme in fungi.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Ref: PP296) [sitem.herts.ac.uk]
- 3. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Understanding Field Trials | SGS China [sgsgroup.com.cn]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 8. Crop Protection Network [cropprotectionnetwork.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Application Note: Analysis of Diclobutrazol Residue in Plant Tissues using QuEChERS Extraction and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the determination of diclobutrazol residues in various plant tissues. This compound is a systemic triazole fungicide used to control a range of fungal phytopathogens.[1][2][3] The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for efficient sample preparation, followed by quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high-throughput capabilities with excellent accuracy and precision, meeting the stringent requirements for pesticide residue monitoring in food safety and agricultural research.
Principle
The methodology is based on a two-stage process. First, this compound residues are extracted from the homogenized plant matrix into an organic solvent (acetonitrile) facilitated by a salting-out effect. This is the core of the QuEChERS method.[4][5][6] The crude extract is then subjected to dispersive solid-phase extraction (dSPE) for cleanup, where sorbents like primary secondary amine (PSA) remove interfering matrix components such as organic acids and sugars.[4][7]
Following extraction and cleanup, the final extract is analyzed by LC-MS/MS. The separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[8][9]
Apparatus and Reagents
-
Apparatus:
-
High-speed homogenizer
-
Centrifuge (capable of >3,500 rpm) with 50 mL and 15 mL tube rotors
-
Vortex mixer
-
Analytical balance (0.001 g)
-
Micropipettes
-
Syringes and 0.22 µm PTFE syringe filters
-
LC-MS/MS system with ESI source
-
-
Reagents:
-
This compound analytical standard (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (reagent grade)
-
Ammonium formate (reagent grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
QuEChERS extraction salt packets
-
dSPE cleanup tubes containing PSA and anhydrous MgSO₄
-
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of acetonitrile. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 200 ng/mL) by serial dilution of the stock solution with acetonitrile.
-
Matrix-Matched Calibration Standards: To compensate for matrix effects, prepare calibration standards by spiking the appropriate amounts of working standard solutions into blank plant matrix extracts obtained after the full QuEChERS procedure.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Weigh 10 g of a representative plant tissue sample (e.g., fruit, leaves) into a 50 mL centrifuge tube. For dry samples like grains, add 10 mL of water and allow to hydrate for 30 minutes.[10]
-
Extraction:
-
Centrifugation: Centrifuge the tube at ≥3,700 rpm for 5 minutes.[7][11]
-
Dispersive SPE Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE cleanup tube (containing, for example, 900 mg MgSO₄ and 150 mg PSA).[5]
-
Vortex for 30 seconds to ensure thorough mixing.
-
-
Final Centrifugation: Centrifuge the dSPE tube at ≥3,700 rpm for 5 minutes.
-
Filtration: Take the supernatant, filter it through a 0.22 µm PTFE syringe filter, and transfer it into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 2 mM ammonium formate and 0.1% formic acid.[12]
-
Mobile Phase B: Methanol with 2 mM ammonium formate and 0.1% formic acid.[12]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
-
-
MS/MS Parameters (Typical):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3500 V.[7]
-
Source Temperature: 150 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound (C₁₅H₁₉Cl₂N₃O, MW: 328.24):
-
Precursor Ion [M+H]⁺: m/z 328.1
-
Product Ion 1 (Quantifier): e.g., m/z 70.1
-
Product Ion 2 (Qualifier): e.g., m/z 159.0 (Note: Specific transitions and collision energies should be optimized for the instrument in use based on direct infusion of a standard solution).
-
-
Data Presentation and Method Performance
The method should be validated according to established guidelines (e.g., SANCO/12495/2011) to assess linearity, limit of quantification (LOQ), accuracy (recovery), and precision (Relative Standard Deviation, RSD).[7] The following table summarizes representative performance data for the analysis of triazole fungicides in plant matrices.
Table 1: Representative Method Validation Parameters
| Parameter | Plant Matrix Example | Typical Value/Range |
|---|---|---|
| Linearity (r²) | Fruits & Vegetables | ≥ 0.995[4][7] |
| Limit of Quantification (LOQ) | Fruits & Vegetables | 0.010 mg/kg (10 µg/kg)[8][13] |
| Recovery (%) | Fruits & Vegetables | 85 - 115%[4][14] |
| Precision (RSD, %) | Fruits & Vegetables | < 15%[7][9] |
Visualization of Experimental Workflow
The logical flow of the analytical protocol, from sample receipt to final data acquisition, is illustrated below.
Caption: Workflow for this compound Analysis in Plant Tissues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | 75736-33-3 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Modified QuEChERS method for 24 plant growth regulators in grapes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. agilent.com [agilent.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. preprints.org [preprints.org]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. lcms.cz [lcms.cz]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
Application of Diclobutrazol in Turfgrass Management: A Research Overview
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the application of Diclobutrazol specifically for turfgrass management is limited in publicly available scientific literature. However, this compound is a triazole-based compound that functions as a plant growth regulator (PGR) by inhibiting gibberellin biosynthesis. This mode of action is shared with other well-studied triazoles used in turfgrass management, such as Paclobutrazol. The following application notes and protocols are based on the known mechanisms of triazole PGRs and utilize data from studies on Paclobutrazol as a proxy to provide representative guidance for research purposes.
Introduction to this compound and its Analogue, Paclobutrazol
This compound is a systemic fungicide belonging to the triazole chemical class.[1] Its primary mode of action in fungi is the inhibition of sterol biosynthesis. In plants, like other triazoles, it interferes with the biosynthesis of gibberellins, which are plant hormones responsible for cell elongation.[2][3] This inhibition of gibberellin production leads to a reduction in vertical shoot growth, resulting in a more compact and dense turfgrass sward.
Paclobutrazol is a closely related triazole compound and a widely researched plant growth regulator in turfgrass management.[4] It is known to suppress the growth of annual bluegrass (Poa annua) and manage the vertical growth of various turfgrass species.[4][5] The physiological and biochemical effects of Paclobutrazol on turfgrass, including reduced mowing frequency, increased turf density, and enhanced green color, are well-documented and serve as a valuable reference for investigating this compound.[6][7][8]
Mechanism of Action: Gibberellin Biosynthesis Inhibition
This compound, like other triazole PGRs, acts by blocking the oxidation of ent-kaurene to ent-kaurenoic acid in the gibberellin biosynthesis pathway. This reaction is catalyzed by the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase.[3][9] By inhibiting this key step, the production of bioactive gibberellins (e.g., GA1 and GA4) is significantly reduced, leading to decreased cell elongation and vertical shoot growth.
Data Presentation: Effects of Paclobutrazol on Turfgrass
The following tables summarize quantitative data from studies on Paclobutrazol, which can be used as a reference for designing experiments with this compound.
Table 1: Effect of Paclobutrazol on Growth and Quality of Lolium perenne (Perennial Ryegrass)
| Paclobutrazol Concentration (mg L⁻¹) | Clipping Fresh Weight (g) | Clipping Dry Weight (g) | Root Fresh Weight (g) | Root Dry Weight (g) | Visual Quality (1-9 scale) |
| 0 (Control) | 10.2 | 2.1 | 8.5 | 2.3 | 6.5 |
| 20 | 7.8 | 1.6 | 9.2 | 2.5 | 8.2 |
| 40 | 6.5 | 1.3 | 9.8 | 2.7 | 8.5 |
| 60 | 5.8 | 1.2 | 9.5 | 2.6 | 8.3 |
| 80 | 5.1 | 1.0 | 7.9 | 2.1 | 7.8 |
Data adapted from a study on Lolium perenne. Visual quality is rated on a scale of 1 to 9, where 9 is excellent.[10]
Table 2: Influence of Paclobutrazol on Visual Quality and Color of Kentucky Bluegrass (Poa pratensis)
| Paclobutrazol Rate (g ha⁻¹) | Overall Appearance (1-9 scale) | Color Assessment (1-9 scale) | Leaf Lightness (L) | Green-Red Hue (a) |
| 0 (Control) | 7.2 | 7.0 | 42.1 | -6.43 |
| Rate 1 | 6.8 | 7.5 | 41.5 | -6.21 |
| Rate 2 | 6.5 | 7.8 | 40.8 | -6.05 |
| Rate 3 | 6.3 | 8.0 | 40.1 | -5.91 |
| Rate 4 | 6.1 | 8.1 | 39.9 | -5.88 |
Data adapted from a study on Kentucky bluegrass. A lower 'L' value indicates darker leaves, and a less negative 'a' value indicates a less green or more reddish hue.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in turfgrass management.
Protocol for Evaluating Growth Suppression and Turfgrass Quality
Objective: To determine the effect of different application rates of this compound on the vertical growth, density, color, and overall quality of a specific turfgrass species.
Materials:
-
Established turfgrass plots (e.g., creeping bentgrass, bermudagrass, Kentucky bluegrass) maintained under standard golf course fairway or athletic field conditions.
-
This compound formulation.
-
CO2-powered backpack sprayer with appropriate nozzles (e.g., TeeJet 8002VS).[11]
-
Clipping collection buckets or bags.
-
Drying oven.
-
Scale for weighing clippings.
-
Visual rating sheets (1-9 scale for quality, color, density).
-
Spectrophotometer or colorimeter for objective color measurement (optional).
Methodology:
-
Plot Establishment and Maintenance:
-
Use established, uniform turfgrass plots of a desired species.
-
Maintain plots with consistent mowing, fertilization, and irrigation throughout the experimental period.[11] Mowing height should be appropriate for the turfgrass species and intended use.
-
-
Experimental Design:
-
Employ a randomized complete block design with a minimum of three to four replications.[11]
-
Include an untreated control and a range of this compound application rates.
-
-
Treatment Application:
-
Calibrate the sprayer to deliver a consistent volume of spray solution (e.g., 1 gallon per 1000 ft²).[11]
-
Apply treatments evenly to the designated plots.
-
For root-absorbed triazoles, irrigate the plots with approximately 0.5 inches of water within 24 hours of application to move the product into the root zone.
-
-
Data Collection:
-
Clipping Yield:
-
Collect all clippings from a pre-defined area within each plot at regular intervals (e.g., weekly).
-
Record the fresh weight of the clippings.
-
Dry the clippings in an oven at a specified temperature (e.g., 65°C) until a constant weight is achieved and record the dry weight.
-
-
Turfgrass Quality and Color:
-
Visually assess turfgrass quality, color, and density on a weekly basis using a 1-9 scale (1 = dead/brown, 6 = acceptable, 9 = ideal).
-
If available, use a spectrophotometer to obtain objective measurements of leaf color in the CIELab color space (L, a, b*).[12]
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Conclusion and Future Research Directions
While specific data on this compound for turfgrass management is not widely available, its classification as a triazole gibberellin biosynthesis inhibitor suggests it would likely exhibit similar plant growth regulating properties to Paclobutrazol. The provided application notes, data tables, and experimental protocols, based on research with Paclobutrazol, offer a robust framework for initiating research into the efficacy and optimal use of this compound in turfgrass systems.
Future research should focus on establishing the dose-response relationship of this compound on various turfgrass species, evaluating its effects on turfgrass quality and color, and determining its potential for seedhead suppression of undesirable species like Poa annua. Furthermore, studies on its persistence in the soil and potential for long-term effects on turfgrass health are warranted.
References
- 1. media.clemson.edu [media.clemson.edu]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. GreenCast [greencastonline.com]
- 5. oasisturf.com.au [oasisturf.com.au]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Gibberellin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. turfgrass.ucr.edu [turfgrass.ucr.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Seed Treatment with Diclobutrazol for Fungal Disease Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diclobutrazol as a seed treatment for the control of fungal diseases in major cereal crops. The information is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanisms of action of this compound.
Introduction
This compound is a systemic triazole fungicide known for its efficacy against a range of fungal pathogens, particularly rusts and powdery mildews.[1] As a seed treatment, it offers early-stage protection to seedlings, a critical period for crop establishment and future yield potential. This compound functions as a demethylation inhibitor (DMI), disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mode of action leads to the inhibition of fungal growth and development.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
This compound, like other triazole fungicides, specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, responsible for converting lanosterol to 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol. By blocking this step, this compound depletes the fungal cell of ergosterol and leads to an accumulation of toxic 14α-methylated sterols. This disruption of sterol composition alters the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.
Potential Impact on Plant Signaling Pathways
While the primary mode of action of this compound is on fungal pathogens, its chemical structure, similar to other triazoles like paclobutrazol, suggests potential effects on plant physiology. Triazoles are known to interfere with the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development. By inhibiting gibberellin production, this compound may exhibit plant growth regulator (PGR) effects, such as reduced stem elongation and a more compact plant architecture. This can have implications for lodging resistance in cereals. Furthermore, alterations in gibberellin levels can influence the balance with other plant hormones like cytokinins, which are involved in cell division and differentiation. Researchers should be aware of these potential secondary effects when evaluating this compound.
Data Presentation: Efficacy of Triazole Fungicide Seed Treatments
While specific quantitative data for this compound seed treatment is limited in publicly available literature, the following tables present representative data based on the known efficacy of closely related triazole fungicides against key diseases in wheat and barley. This data should be considered illustrative and used as a basis for designing experiments with this compound.
Table 1: Representative Efficacy of Triazole Seed Treatment on Wheat Stripe Rust (Puccinia striiformis)
| Treatment Application Rate (g a.i./100 kg seed) | Disease Severity (%) (at Flag Leaf Stage) | Yield (t/ha) |
| Untreated Control | 45 | 4.2 |
| Triazole Fungicide (Low Rate) | 20 | 5.1 |
| Triazole Fungicide (Medium Rate) | 12 | 5.8 |
| Triazole Fungicide (High Rate) | 5 | 6.2 |
Table 2: Representative Efficacy of Triazole Seed Treatment on Barley Powdery Mildew (Blumeria graminis f. sp. hordei)
| Treatment Application Rate (g a.i./100 kg seed) | Disease Incidence (%) (at Tillering Stage) | Plant Vigor (1-9 scale) |
| Untreated Control | 60 | 5 |
| Triazole Fungicide (Low Rate) | 25 | 7 |
| Triazole Fungicide (Medium Rate) | 15 | 8 |
| Triazole Fungicide (High Rate) | 8 | 8 |
Experimental Protocols
The following are detailed protocols for conducting laboratory and field experiments to evaluate the efficacy of this compound seed treatment.
Protocol for Laboratory Seed Treatment and Germination Assay
Objective: To determine the effect of different concentrations of this compound on seed germination and early seedling growth.
Materials:
-
Certified seeds of the target crop (e.g., wheat, barley)
-
This compound technical grade or formulated product
-
Solvent for this compound (if using technical grade)
-
Distilled water
-
Laboratory-grade seed treater or a rotary coater
-
Petri dishes with sterile filter paper
-
Growth chamber with controlled temperature and light conditions
-
Calibrated balance and pipettes
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of this compound concentrations (e.g., 0, 50, 100, 200, 400 mg a.i./L). If using a formulated product, calculate the required amount based on the active ingredient concentration.
-
Seed Treatment:
-
Weigh a known quantity of seeds for each treatment.
-
Apply the prepared this compound solution to the seeds using a laboratory seed treater, ensuring uniform coverage.
-
For the control, treat seeds with the solvent (if used) and water only.
-
Allow the treated seeds to air-dry completely in a well-ventilated area.
-
-
Germination Test:
-
Place a specified number of treated seeds (e.g., 50) evenly on sterile filter paper in Petri dishes.
-
Moisten the filter paper with a standard volume of distilled water.
-
Seal the Petri dishes and place them in a growth chamber under optimal conditions for the specific crop (e.g., 20-22°C, 12h light/12h dark cycle).
-
-
Data Collection:
-
Record the number of germinated seeds daily for a specified period (e.g., 7-10 days).
-
After the germination period, measure the shoot and root length of a subset of seedlings from each treatment.
-
Calculate the germination percentage, germination rate, and seedling vigor index.
-
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Diclobutrazol-Induced Stunting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with diclobutrazol-induced stunting in non-target plants during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause plant stunting?
A1: this compound is a triazole-based plant growth retardant. Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis.[1][2][3] Specifically, it blocks cytochrome P450-dependent monooxygenases, which inhibits the oxidation of ent-kaurene to ent-kaurenoic acid, a critical early step in the GA metabolic pathway.[1] Gibberellins are plant hormones responsible for stem and internode elongation.[3][4] By inhibiting their production, this compound leads to reduced cell elongation, resulting in stunted growth, shorter internodes, and a more compact plant structure.[4][5]
Q2: What are the typical symptoms of this compound exposure in non-target plants?
A2: The most common symptoms include:
-
Reduced Plant Height: A noticeable decrease in overall stature.
-
Shortened Internodes: The distance between leaves or nodes on the stem is significantly reduced, giving the plant a "dwarfed" or compact appearance.[4][5]
-
Darker Green Leaves: Inhibition of GA synthesis can lead to an accumulation of precursors in the terpenoid pathway, resulting in increased production of chlorophyll.[4][5]
-
Reduced Leaf Area: While leaves may be darker, their overall size can be smaller than in untreated plants.[3]
-
Increased Root Growth: Resources are often reallocated from shoot growth to root development.[4]
Q3: How can I mitigate or reverse the stunting effects of accidental this compound exposure?
A3: The most effective method to counteract this compound-induced stunting is the exogenous application of Gibberellic Acid (GA3).[6][7] Since this compound acts by inhibiting the synthesis of gibberellins, directly supplying the active hormone (GA3) bypasses this inhibition and restores normal cell elongation and plant growth.
Q4: What is the recommended concentration of Gibberellic Acid (GA3) for mitigation?
A4: The optimal concentration can vary by plant species and the severity of the stunting. However, studies have shown that a single foliar spray of GA3 at a concentration of 100 mg·L⁻¹ (100 ppm) is effective in reversing the effects of excessive paclobutrazol (a closely related chemical) on geraniums.[6][7] It is advisable to start with a concentration in this range and adjust based on plant response.
Q5: When is the best time to apply GA3 after the initial exposure to this compound?
A5: Timing is critical for achieving the desired outcome. Applying GA3 too early may completely negate the retarding effect and could delay flowering. Applying it later can effectively reverse stunting while preserving some desirable secondary effects, like earlier flowering. For example, in geraniums treated with paclobutrazol, applying GA3 14 or 21 days after the initial treatment resulted in plants that were taller than the stunted plants but still shorter and earlier-flowering than untreated controls.[6]
Q6: Are there potential side effects of the GA3 mitigation treatment?
A6: Yes. Over-application or incorrect timing of GA3 can lead to excessive stem elongation (bolting), resulting in weak, spindly stems. It can also reverse the desirable effects of growth retardants, such as delayed flowering in some species.[6] Therefore, a careful, dose-response experiment is recommended if this is a recurring issue in your research setup.
Troubleshooting Guide
Problem 1: My non-target plants are severely stunted and exhibit dark green, smaller leaves after a recent experiment involving this compound.
-
Cause: Accidental drift, runoff, or soil contamination from this compound has inhibited gibberellin biosynthesis in the non-target plants.
-
Solution: Apply a rescue treatment of Gibberellic Acid (GA3).
-
Prepare a 100 ppm GA3 solution. (See Protocol 1).
-
Apply as a single foliar spray, ensuring thorough coverage of all leaves.
-
Monitor the plants over the next 1-3 weeks for a response, which should include the elongation of new shoots and internodes.
-
Refer to the data in Table 1 to estimate the expected response based on application timing.
-
Problem 2: I applied GA3, but the plants are not recovering from the stunting.
-
Possible Cause 1: GA3 concentration was too low.
-
Solution: Re-apply GA3 at a slightly higher concentration (e.g., 150-200 ppm), but be cautious of causing excessive elongation. Only treat a small batch of plants first to observe the effect.
-
-
Possible Cause 2: The initial this compound dose was extremely high or persistent (e.g., soil drench).
-
Solution: A single GA3 application may not be sufficient. A second application 10-14 days after the first may be necessary. For soil contamination, repotting the affected plants in fresh, uncontaminated soil may be required in addition to GA3 foliar sprays.
-
-
Possible Cause 3: The plant is too far into its developmental stage.
-
Solution: If the plant has already initiated flowering or entered a dormant phase, the response to GA3 may be limited. The treatment is most effective on actively growing vegetative tissues.
-
Quantitative Data on Mitigation
The following table summarizes data from a study on reversing the effects of excessive paclobutrazol (PBZ), a chemical with a similar mode of action to this compound, on geraniums using gibberellic acid (GA3).
Table 1: Effect of GA3 Application Timing on Reversing Paclobutrazol (PBZ)-Induced Stunting in Geranium 'Mustang'
| Treatment Group | Plant Height at Flowering (cm) | Plant Width at Flowering (cm) | Leaf Area (cm²) | Days to Flower |
| Control (No PBZ, No GA3) | 21.3 | 23.4 | 48.6 | 90.0 |
| PBZ Only | 11.4 | 19.5 | 29.5 | 80.3 |
| PBZ + GA3 (Day 0) | 24.1 | 22.1 | 30.8 | 93.8 |
| PBZ + GA3 (Day 7) | 21.3 | 22.8 | 33.1 | 90.3 |
| PBZ + GA3 (Day 14) | 16.5 | 23.1 | 49.3 | 81.3 |
| PBZ + GA3 (Day 21) | 15.2 | 22.8 | 56.4 | 82.3 |
| Data adapted from Cox, D. A. (1991). Gibberellic Acid Reverses Effects of Excess Paclobutrazol on Geranium. HortScience, 26(1), 39-40.[6][7] |
Key Experimental Protocols
Protocol 1: Preparation and Application of a GA3 Rescue Treatment
1. Objective: To prepare a 100 mg·L⁻¹ (100 ppm) Gibberellic Acid (GA3) solution and apply it as a foliar spray to reverse this compound-induced stunting.
2. Materials:
-
Gibberellic Acid (GA3) powder (potassium salt is readily soluble in water)
-
Distilled water
-
0.1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (if using non-salt form of GA3)
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spray bottle
-
A non-ionic surfactant (e.g., Tween 20) to improve leaf adhesion (optional, use at ~0.05% v/v).
3. Procedure: Solution Preparation
-
Weigh out 100 mg of GA3 powder.
-
If using a GA3 salt: Place the powder into the 1 L volumetric flask. Add approximately 800 mL of distilled water and mix until fully dissolved. A magnetic stirrer can be used to expedite this process.
-
If using the acid form of GA3: GA3 is not readily soluble in water. First, dissolve the 100 mg of GA3 in a few drops of 0.1 M KOH or NaOH before adding it to the bulk of the water.
-
Once dissolved, bring the total volume to exactly 1 L with distilled water.
-
If using a surfactant, add 0.5 mL of Tween 20 to the 1 L solution and mix gently.
-
Label the solution clearly with the name, concentration, and date of preparation. Use the solution promptly as GA3 can degrade in aqueous solutions.
4. Procedure: Foliar Application
-
Pour the prepared GA3 solution into a clean spray bottle.
-
Conduct the application during a period of low light intensity (e.g., early morning or late afternoon) to prevent rapid evaporation and potential leaf burn.
-
Spray the foliage of the stunted plants until the solution begins to drip from the leaf margins, ensuring complete coverage of both the upper and lower leaf surfaces.
-
Allow the plants to dry completely. Avoid watering the foliage for at least 24 hours to ensure maximum absorption.
5. Data Collection and Evaluation:
-
Before application, measure and record baseline data: plant height, number of nodes, and average internode length. Take representative photographs.
-
Repeat these measurements weekly for at least 4 weeks following the GA3 application.
-
Observe and note any changes in plant morphology, including leaf color, stem thickness, and flowering time.
Visualizations
Caption: this compound inhibits gibberellin synthesis, leading to stunting.
Caption: Experimental workflow for mitigating this compound-induced stunting.
References
- 1. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pomais.com [pomais.com]
- 3. d-nb.info [d-nb.info]
- 4. Paclobutrazol - Wikipedia [en.wikipedia.org]
- 5. Paclobutrazol can control the tip and also fungicide? It has such a powerful effect! - Knowledge [plantgrowthhormones.com]
- 6. scispace.com [scispace.com]
- 7. [PDF] Gibberellic acid reverses effects of excess paclobutrazol on geranium | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Diclobutrazol Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Diclobutrazol.
Frequently Asked Questions (FAQs)
FAQ 1: What is the solubility of this compound in water and common organic solvents?
This compound is characterized by its low solubility in water and higher solubility in various organic solvents.[1][2] Understanding these properties is the first step in preparing stable experimental solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 9 mg/L | [1][2] |
| Acetone | ≥ 50 g/L | [2] |
| Chlorine | ≥ 50 g/L | [2] |
| Methanol | ≥ 50 g/L | [2] |
| Ethanol | ≥ 50 g/L | [2] |
FAQ 2: Why is my this compound not dissolving in my aqueous buffer?
This compound is a hydrophobic molecule, which means it repels water and therefore has very low solubility in aqueous solutions.[1][2][3] This is a common issue for many organic compounds with large non-polar structures.[4] Simply adding the crystalline powder to water or a buffer will likely result in the compound not dissolving or precipitating out of solution.
FAQ 3: What are the recommended methods for preparing aqueous solutions of this compound for my experiments?
Several methods can be employed to increase the aqueous solubility of poorly soluble compounds like this compound.[5][6][7][8] The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your experimental system to co-solvents or surfactants.
Below are some recommended protocols. A general workflow for preparing a stock solution is also provided.
Caption: General experimental workflow for solubilizing this compound.
Experimental Protocols:
Method 1: Co-solvency
This method involves dissolving this compound in a water-miscible organic solvent before diluting it into the aqueous medium.[6]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2]
-
Vortex or sonicate the stock solution until the this compound is completely dissolved.
-
For your experiment, dilute the stock solution into your aqueous buffer or cell culture medium to the final desired concentration. It is recommended to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.[9]
-
Important: Always prepare a vehicle control in your experiments containing the same final concentration of the organic solvent used to dissolve the this compound.
-
Method 2: Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[7]
-
Protocol:
-
Prepare a stock solution of a non-ionic surfactant such as Tween-80 or Pluronic F-68 in your aqueous buffer (e.g., 10% w/v).[6]
-
Add the required amount of this compound powder to the surfactant solution.
-
Vortex and sonicate the mixture until the this compound is fully dispersed and the solution appears clear. Gentle heating may aid dissolution.
-
This stock solution can then be diluted in your experimental medium. Be mindful of the final surfactant concentration as it may affect your biological system.
-
FAQ 4: I am still observing precipitation after preparing my this compound solution. What can I do?
Precipitation can still occur, especially when making dilutions into aqueous media. Here are some troubleshooting tips:
-
Pre-warm your solutions: To avoid precipitation upon dilution, it is recommended to pre-warm both the stock solution and the aqueous medium to 37°C.[9]
-
Increase the concentration of the co-solvent or surfactant: If precipitation persists, you may need to increase the percentage of the co-solvent or surfactant in your final working solution. However, be cautious as this may impact your experimental system.
-
Use sonication: If precipitation occurs during dilution, sonication can help to redissolve the compound.[9]
-
Particle size reduction: For some applications, reducing the particle size of the solid this compound by micronization before attempting to dissolve it can improve the dissolution rate.[6][8]
FAQ 5: How might this compound affect signaling pathways in plant-related research?
This compound is a triazole fungicide and plant growth regulator.[1][10] While specific signaling pathways for this compound are not extensively detailed in the provided search results, its close structural and functional relative, Paclobutrazol, is known to affect plant hormone signaling pathways, particularly those involving gibberellins, auxins, and abscisic acid.[11][12][13] It is plausible that this compound acts through similar mechanisms.
Caption: Hypothesized effect of this compound on plant hormone signaling pathways.
References
- 1. This compound | 75736-33-3 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. brieflands.com [brieflands.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. This compound | C15H19Cl2N3O | CID 53309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Paclobutrazol Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Global Transcriptome Profiling Analysis of Inhibitory Effects of Paclobutrazol on Leaf Growth in Lily (Lilium Longiflorum-Asiatic Hybrid) [frontiersin.org]
Technical Support Center: Investigating the Persistence of Diclobutrazol in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of soil pH and organic matter on the persistence of the triazole fungicide, Diclobutrazol. Due to this compound being a discontinued product, specific experimental data is limited. Therefore, this guide incorporates data from structurally similar triazole fungicides, such as Paclobutrazol and Tebuconazole, to illustrate expected trends and provide a framework for experimental design.
Frequently Asked Questions (FAQs)
Q1: How does soil pH affect the persistence of this compound?
A1: Soil pH is a critical factor influencing the persistence of many pesticides, including triazole fungicides. For weak base fungicides, which includes some triazoles, persistence can be affected by the molecule's charge at different pH levels. While specific data for this compound is scarce, for other triazoles like tebuconazole, adsorption has been shown to be inversely correlated with soil pH.[1] Lower pH can lead to protonation of the fungicide, increasing its positive charge and enhancing its adsorption to negatively charged soil colloids (clay and organic matter). Increased adsorption can reduce the amount of the chemical in the soil solution, making it less available for microbial degradation and potentially increasing its persistence. Conversely, in alkaline soils, the fungicide may be more mobile and bioavailable, potentially leading to faster degradation, but this can be compound-specific.
Q2: What is the expected impact of soil organic matter on this compound's half-life?
A2: Soil organic matter (SOM) generally increases the sorption of organic compounds like this compound.[2] A higher SOM content provides more binding sites for the fungicide, which can lead to a longer half-life by reducing its bioavailability to soil microorganisms responsible for degradation.[2] However, this relationship is not always straightforward. In some cases, the increased microbial activity in soils with high organic matter can lead to enhanced degradation rates if the compound remains accessible. For many triazole fungicides, a positive correlation between organic matter content and persistence (longer half-life) is expected due to strong adsorption.
Q3: I am not detecting this compound in my soil samples after a short period. What could be the reason?
A3: Several factors could contribute to the rapid dissipation of this compound:
-
Soil Properties: Your soil may have a pH and low organic matter content that promotes rapid degradation or leaching.
-
Microbial Activity: The soil could harbor a microbial community that is highly effective at degrading this compound. Prior exposure of the soil to similar compounds can sometimes lead to accelerated degradation.
-
Environmental Conditions: High soil moisture and temperature can accelerate both microbial and chemical degradation processes.[3]
-
Analytical Method: Ensure your analytical method has a sufficiently low limit of detection (LOD) and limit of quantification (LOQ) to detect trace levels of the compound and its metabolites.[4] Review your extraction and cleanup procedures to ensure optimal recovery.
Q4: My degradation results are inconsistent across replicates. What are the potential sources of variability?
A4: Inconsistent results in degradation studies can arise from:
-
Non-homogenous Soil Samples: Ensure your soil is thoroughly homogenized before distributing it into experimental units. Soil properties can vary even within a small area.
-
Inconsistent Application: The initial application of this compound must be uniform across all replicates.
-
Variable Incubation Conditions: Maintain consistent temperature, moisture, and aeration across all incubation chambers. Fluctuations in these conditions can significantly impact microbial activity and degradation rates.
-
Extraction Efficiency: Variability in your sample extraction process can lead to inconsistent recovery of the analyte. Ensure your extraction protocol is robust and reproducible.
Q5: What are the likely degradation products of this compound in soil?
A5: The degradation of triazole fungicides in soil typically involves microbial metabolism. While the specific metabolic pathway for this compound is not well-documented in recent literature, degradation of other triazoles like propiconazole involves hydroxylation of the side chains and cleavage of the triazole ring to form 1,2,4-triazole.[5] It is plausible that this compound undergoes similar transformations. Your analytical method should be designed to detect potential metabolites, which may be more polar than the parent compound.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed | Sterilized soil conditions (intentional or unintentional), low microbial activity, unsuitable environmental conditions (e.g., too dry, too cold). | Verify that the soil has not been sterilized. Ensure incubation temperature and moisture are optimal for microbial activity (e.g., 20-25°C and 40-60% of water holding capacity). Consider bioaugmentation with a known degrading culture if studying biodegradation potential. |
| Very rapid degradation | Enhanced microbial degradation due to prior pesticide exposure, abiotic degradation (e.g., hydrolysis at extreme pH). | Check the history of the soil used. Analyze for expected metabolites to confirm degradation pathway. Run a sterile control to differentiate between biotic and abiotic degradation. |
| Poor recovery of analyte | Inefficient extraction, analyte sorption to labware, degradation during sample processing. | Optimize extraction solvent and method (e.g., QuEChERS, sonication). Use silanized glassware to minimize adsorption. Analyze samples as quickly as possible after extraction or store extracts at low temperatures (e.g., -20°C). |
| High variability in results | Inhomogeneous soil, inconsistent moisture levels, temperature fluctuations. | Thoroughly mix and sieve soil before the experiment. Carefully control and monitor soil moisture and incubator temperature throughout the study. |
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table presents illustrative data for other triazole fungicides to demonstrate the expected impact of soil pH and organic matter on their half-life (DT₅₀).
Table 1: Illustrative Half-life (DT₅₀, in days) of Triazole Fungicides in Soil Under Varying pH and Organic Matter (OM) Conditions.
| Fungicide | Soil Type | pH | Organic Matter (%) | Temperature (°C) | DT₅₀ (days) | Reference |
| Propiconazole | Soil 1 | 6.2 | 3.0 | Aerobic | 51 | [5] |
| Propiconazole | Soil 2 | 6.3 | 5.4 | Aerobic | 45 | [5] |
| Tebuconazole | Loamy Sand | Not Specified | Not Specified | 25 | 49 - 610 | [3] |
| Tebuconazole | Clay-sandy | Not Specified | Not Specified | Not Specified | 9 - 263 (dose-dependent) | [6] |
| Hexaconazole | Red Soil | Not Specified | Not Specified | Not Specified | 270 - 845 (dose-dependent) | [6] |
| Hexaconazole | Black Soil | Not Specified | Not Specified | Not Specified | 122 - 135 (dose-dependent) | [6] |
| Paclobutrazol | Taro Planting Soil | Not Specified | Not Specified | Field | 30.14 - 46.21 | [7] |
Note: This table is for illustrative purposes. Actual DT₅₀ values for this compound will vary depending on specific soil and environmental conditions.
Experimental Protocols
1. Soil Collection and Characterization:
-
Collect topsoil (0-20 cm) from a site with no recent history of triazole fungicide application.
-
Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for key properties:
-
pH: Measured in a 1:2.5 soil-to-water or 1:2.5 soil-to-0.01M CaCl₂ slurry.
-
Organic Matter Content: Determined by loss-on-ignition or wet oxidation (Walkley-Black method).
-
Soil Texture: Analyzed by the hydrometer method or laser diffraction.
-
Cation Exchange Capacity (CEC): Measured using a standard method (e.g., ammonium acetate).
-
-
To study the effect of organic matter, amend portions of the soil with a known amount of organic material (e.g., peat, compost) to create a gradient of organic matter content.
-
To study the effect of pH, adjust the soil pH of different batches using acidic or basic solutions (e.g., H₂SO₄ or Ca(OH)₂) and allow them to equilibrate for several weeks.
2. Soil Incubation Study:
-
Weigh a known amount of characterized soil (e.g., 50 g dry weight equivalent) into individual incubation vessels (e.g., glass jars).
-
Fortify the soil with a standard solution of this compound in a suitable solvent (e.g., acetone) to achieve the desired concentration. The solvent should be allowed to evaporate completely.
-
Adjust the soil moisture to a specific level (e.g., 50% of water holding capacity) and maintain it throughout the experiment by periodic addition of deionized water.
-
Incubate the samples in the dark at a constant temperature (e.g., 20°C).
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample triplicate vessels for each treatment.
-
Store the collected soil samples at -20°C until analysis.
3. Residue Analysis:
-
Extraction: Extract this compound and its potential metabolites from the soil samples. A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves extraction with an organic solvent (e.g., acetonitrile) followed by a cleanup step with a salt mixture and dispersive solid-phase extraction (d-SPE).
-
Analysis: Analyze the extracts using a suitable analytical instrument, such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography with Mass Spectrometry (GC-MS).[4][7]
-
Quantification: Prepare matrix-matched calibration standards to accurately quantify the concentration of this compound and its metabolites in the soil extracts.
4. Data Analysis:
-
Plot the concentration of this compound remaining in the soil against time for each treatment.
-
Determine the degradation kinetics by fitting the data to appropriate models, such as the single first-order (SFO) model: Ct = C₀ * e^(-kt), where Ct is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.
-
Calculate the half-life (DT₅₀) for each treatment using the formula: DT₅₀ = ln(2) / k.
Visualizations
Caption: Experimental workflow for assessing this compound persistence in soil.
Caption: Factors influencing the persistence of this compound in soil.
Caption: Putative microbial degradation pathway for this compound in soil.
References
- 1. Mechanisms of Tebuconazole Adsorption in Profiles of Mineral Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Propiconazole and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review [mdpi.com]
- 7. Environmental behavior of paclobutrazol in soil and its toxicity on potato and taro plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diclobutrazol Resistance in Fungal Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Diclobutrazol. The information provided is intended to help manage and understand resistance in fungal populations during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does resistance develop?
This compound is a systemic fungicide belonging to the triazole class. Its primary mode of action is the inhibition of sterol biosynthesis in fungi.[1] Specifically, it targets the enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene (also known as ERG11). This enzyme is crucial for the production of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts membrane integrity, leading to fungal growth inhibition.
Resistance to this compound, and other azole fungicides, typically develops through several mechanisms:
-
Target Site Modification: Point mutations in the cyp51A gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for this compound.[2][3][4][5] This is a common mechanism of resistance.
-
Overexpression of the Target Enzyme: Increased expression of the cyp51A gene leads to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve the same level of inhibition.[3]
-
Increased Efflux Pump Activity: Fungal cells can actively pump the fungicide out of the cell using efflux transporters, preventing it from reaching its target.
-
Alterations in the Sterol Biosynthesis Pathway: Fungi may develop alternative pathways for ergosterol synthesis that are not inhibited by this compound.
Q2: What are the initial signs of this compound resistance in my fungal cultures?
The first indication of resistance is often a decrease in the efficacy of the fungicide. In a laboratory setting, this may manifest as:
-
The need to use higher concentrations of this compound to achieve the same level of fungal growth inhibition.
-
The appearance of fungal growth in areas of a culture plate that were previously clear at a given this compound concentration.
-
Inconsistent results in antifungal susceptibility assays.
Q3: How can I confirm this compound resistance in my fungal isolates?
Confirmation of resistance typically involves a combination of phenotypic and genotypic methods:
-
Phenotypic Assays: Antifungal susceptibility testing, such as the broth microdilution method, can determine the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth (EC50) of this compound for your fungal isolates. A significant increase in the MIC or EC50 value compared to a known susceptible (wild-type) strain is a strong indicator of resistance.
-
Genotypic Assays: Molecular techniques such as PCR and DNA sequencing can be used to identify mutations in the cyp51A gene that are known to confer resistance to azole fungicides.
Troubleshooting Guides
Issue 1: My antifungal susceptibility test for this compound shows inconsistent results.
-
Question: I am performing a broth microdilution assay to determine the MIC of this compound against my fungal isolates, but the results are not reproducible. What could be the cause?
-
Answer: Inconsistent results in antifungal susceptibility testing can arise from several factors. Here are some troubleshooting steps:
-
Inoculum Preparation: Ensure that the fungal inoculum is prepared consistently for each assay. The concentration of the initial spore or cell suspension is critical for reproducible results. Use a hemocytometer or spectrophotometer to standardize the inoculum.
-
Media and Reagents: Use fresh, high-quality media and ensure that the this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Conditions: Maintain consistent incubation temperature and duration. Variations in these parameters can affect fungal growth and, consequently, the MIC values.
-
Plate Reading: If reading the plates visually, ensure consistent lighting and criteria for determining the endpoint of growth inhibition. Using a spectrophotometric plate reader can provide more objective and reproducible results.[6]
-
Contamination: Check for any bacterial or cross-contamination of your fungal cultures, as this can interfere with the assay.
-
Issue 2: How can I identify mutations in the cyp51A gene?
-
Question: I suspect that my fungal isolates have developed resistance to this compound through target site modification. How can I sequence the cyp51A gene to look for mutations?
-
Answer: Identifying mutations in the cyp51A gene involves the following steps:
-
DNA Extraction: Isolate high-quality genomic DNA from your fungal cultures.
-
PCR Amplification: Design primers that specifically amplify the entire coding sequence of the cyp51A gene. You may need to design multiple overlapping primer pairs to cover the entire gene.
-
PCR Product Purification: Purify the PCR products to remove primers and other contaminants.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the wild-type cyp51A sequence from a susceptible reference strain. Look for any nucleotide changes that result in amino acid substitutions. Several known mutations in the cyp51A gene of Aspergillus fumigatus confer resistance to azole fungicides (see Table 1). While these are not specific to this compound, they can serve as a guide for mutations to look for.[2][3][4][5][7]
-
Data Presentation
Table 1: Examples of Amino Acid Substitutions in the Cyp51A Protein of Aspergillus fumigatus Conferring Azole Resistance
| Amino Acid Substitution | Associated Azole Resistance |
| L98H | Itraconazole, Posaconazole, Voriconazole[3] |
| M220K/I/R | Itraconazole, Voriconazole[2][5] |
| G54E/W/R | Itraconazole, Posaconazole[2][5] |
| G138C | Itraconazole |
| Y121F | Voriconazole |
| T289A | Voriconazole |
| G448S | Itraconazole, Voriconazole |
| N248K/V436A | Posaconazole, Itraconazole, Voriconazole[2][4][5] |
| Y433N | Posaconazole, Itraconazole, Voriconazole[2][4][5] |
Note: This table provides examples of mutations found in Aspergillus fumigatus that confer resistance to various azole fungicides. The specific mutations conferring resistance to this compound may vary depending on the fungal species.
Table 2: Illustrative EC50 Values for a Susceptible and a Resistant Fungal Strain to a Generic Azole Fungicide
| Fungal Strain | EC50 (µg/mL) | Resistance Factor (RF) |
| Wild-Type (Susceptible) | 0.1 | - |
| Resistant Mutant | 5.0 | 50 |
Note: This table is for illustrative purposes only. The actual EC50 values for this compound will depend on the fungal species and the specific resistance mechanism. The Resistance Factor is calculated as the EC50 of the resistant strain divided by the EC50 of the susceptible strain.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be modified for filamentous fungi.[8]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).
-
Store the stock solution at -20°C or below.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations ranging from, for example, 0.015 to 8 µg/mL.
-
Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control (blank).
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium.
-
For yeasts, prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
For filamentous fungi, harvest spores in sterile saline with a surfactant (e.g., Tween 80) and adjust the spore concentration using a hemocytometer.
-
Dilute the standardized inoculum in RPMI-1640 medium to the final desired concentration (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts).
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microdilution plate.
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control.
-
The EC50 can be determined by measuring the optical density at different concentrations and calculating the concentration that inhibits 50% of growth.
-
Visualizations
Caption: this compound mode of action and resistance mechanisms.
Caption: Troubleshooting workflow for suspected this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Adjuvants for Enhanced Diclobutrazol Efficacy: A Technical Support Center
Welcome to the technical support center for optimizing the efficacy of Diclobutrazol through the use of adjuvants. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental work. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual aids to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a systemic triazole fungicide.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, specifically by blocking the enzyme lanosterol 14-α-demethylase, which is essential for the production of ergosterol.[1][3] Ergosterol is a critical component of fungal cell membranes, and its disruption leads to impaired membrane stability and ultimately inhibits fungal growth.[3][4] this compound is absorbed systemically by the plant through its leaves, stem, and roots.[1]
Q2: What are adjuvants and how can they improve this compound's performance? A2: Adjuvants are substances added to a pesticide formulation or tank mix to enhance the active ingredient's performance and/or alter the physical properties of the spray solution.[5][6] They do not have pesticidal properties themselves.[7] For this compound, adjuvants can improve efficacy by:
-
Increasing Coverage: Surfactants reduce the surface tension of spray droplets, allowing them to spread more evenly across the leaf surface.[5][8]
-
Enhancing Penetration: Oil-based adjuvants like Crop Oil Concentrates (COC) or Methylated Seed Oils (MSO) can help dissolve the waxy cuticle of leaves, facilitating the uptake of this compound.[9][10]
-
Improving Deposition: Certain adjuvants help the spray droplets adhere to the target, reaching areas that might otherwise have poor coverage.[11]
-
Reducing Drift: Drift-retardant adjuvants increase the size of spray droplets, minimizing off-target movement.[8][12]
-
Increasing Rainfastness: Stickers help the fungicide adhere to the leaf surface, preventing it from being washed off by rain or irrigation.[7][13]
Q3: What types of adjuvants are typically used with triazole fungicides like this compound? A3: The choice of adjuvant depends on the specific fungicide formulation, crop, and environmental conditions. However, common types include:
-
Non-ionic Surfactants (NIS): Frequently recommended on fungicide labels to improve spreading and wetting.[8]
-
Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO): Used to enhance penetration through the plant cuticle.[7][10] MSOs are generally considered more effective at this than COCs.[10]
-
Drift Reduction Agents: Often permitted on triazole labels to minimize spray drift.[8]
-
Water Conditioners: Products like ammonium sulfate (AMS) are used to counteract the negative effects of hard water, which can reduce the efficacy of some pesticides.[10][13] It is critical to read the this compound product label, as some labels may prohibit the use of certain adjuvants due to the risk of phytotoxicity.[14]
Q4: Can using an adjuvant with this compound cause damage to the target crop? A4: Yes, phytotoxicity (plant injury) can occur.[15] This may manifest as leaf burn, stunting, or arrested ear development in crops like corn.[15][16] The risk increases when fungicides are applied at excessive rates, under unfavorable environmental conditions (e.g., high temperatures), or when mixed with certain types of adjuvants that are not approved on the product label.[14][15] Always follow label recommendations to minimize risk.
Troubleshooting Guide
Q5: Problem - My this compound application shows poor disease control. What are the potential causes? A5: Several factors can lead to reduced fungicide performance. Consider the following:
-
Fungicide Resistance: The target fungal population may have developed resistance to DMI fungicides.[4] This is a common issue with repeated use of fungicides with a specific mode of action.[14]
-
Application Errors: Improper sprayer calibration, incorrect carrier volume, or poor coverage can result in insufficient active ingredient reaching the target pathogen.[15]
-
Environmental Conditions: Rain shortly after application can wash off the product before it is absorbed, especially if a sticker adjuvant was not used.[15] High temperatures and low humidity can cause droplets to evaporate too quickly.[15]
-
Water Quality: If you are using hard water, ions like calcium and magnesium can bind with the fungicide, reducing its effectiveness. Using a water conditioning agent can mitigate this.[5][10]
-
Incorrect Timing: Systemic fungicides like this compound need to be applied to living plant tissue to be effective; they cannot move through dead leaves or veins.[14]
Q6: Problem - I observed crop injury after applying a this compound-adjuvant tank mix. What went wrong? A6: Crop injury is likely a case of phytotoxicity. The primary causes are:
-
Incorrect Adjuvant: The adjuvant used may not be compatible with the this compound formulation or the specific crop. Some fungicide labels explicitly prohibit certain adjuvants.[14]
-
High Application Rate: Applying the fungicide or adjuvant at a rate higher than recommended on the label can damage the plant.[15]
-
Environmental Stress: Applying fungicides during periods of high temperature or to a crop already under stress can increase the likelihood of injury.[15]
-
Tank Mix Incompatibility: The injury may be a result of the interaction between the fungicide, the adjuvant, and potentially other products in the tank mix.
Q7: Problem - The fungal disease was initially controlled, but it reappeared quickly. Why? A7: This could be due to several reasons:
-
Fungicide Resistance: A sub-population of the pathogen may be resistant. The initial application controlled the susceptible individuals, but the resistant ones survived and multiplied.[4]
-
Short Residual Activity: The protective effect of most fungicides lasts for a limited period, often around 21 days.[16] A second application may be necessary for season-long control, depending on disease pressure and environmental conditions.
-
Poor Initial Control: If the initial application only suppressed the disease without fully eradicating it, the pathogen can recover and cause a resurgence of symptoms.
Quantitative Data on Adjuvant Performance
The following tables summarize quantitative data from studies evaluating the impact of adjuvants on fungicide efficacy.
Table 1: Impact of Plant-Based Adjuvant on Strobilurin-Triazole Fungicide Performance
| Metric | No Adjuvant | With Agnique HP 450 Adjuvant | Improvement |
|---|---|---|---|
| Protection Effectiveness | Baseline | + 8% | 8% |
| Crop Harvest Yield | Baseline | + 14% | 14% |
(Data synthesized from a BASF study on a commercial strobilurin and triazole fungicide mix.)[9]
Table 2: Effect of Tank-Mix Adjuvants on Propiconazole (Triazole) Deposition on Triticale Ears
| Ear Section | No Adjuvant | With Tank-Mix Adjuvant | Observation |
|---|---|---|---|
| Upper Part | Baseline | Increased Residue | Improved Deposition |
| Lower Part | 5x less residue than upper part | Increased Residue | Improved Downward Spreading |
(Data based on a study quantifying propiconazole deposition.)[11]
Table 3: Efficacy of KNF-1002 (Triazole Fungicide) with and without OE-10 Adjuvant on Barley Powdery Mildew
| KNF-1002 Conc. (mg/L) | Adjuvant OE-10 Conc. (mg/L) | Control Value (%) |
|---|---|---|
| 67 | 0 | 100 |
| 22 | 0 | 98 |
| 7.4 | 0 | 85 |
| 2.5 | 0 | 63 |
| 67 | 200 | 100 |
| 22 | 200 | 100 |
| 7.4 | 200 | 98 |
| 2.5 | 200 | 88 |
(Data from patent WO2005002336A1, demonstrating enhanced control at lower fungicide concentrations with an adjuvant.)[17]
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Adjuvants on this compound Performance
-
Objective: To determine if the addition of a selected adjuvant enhances the fungicidal activity of this compound against a target pathogen on a host plant.
-
Materials:
-
This compound formulation.
-
Candidate adjuvant(s) (e.g., NIS, MSO).
-
Host plants susceptible to the target pathogen.
-
Pathogen culture for inoculation.
-
Pressurized spray equipment calibrated for consistent delivery.
-
Controlled environment chamber or greenhouse.
-
-
Methodology:
-
Plant Propagation: Grow host plants to a uniform growth stage as specified for the disease model.
-
Treatment Groups: Establish a minimum of four treatment groups:
-
(a) Untreated Control (sprayed with water only).
-
(b) Adjuvant Only Control (sprayed with water + adjuvant at the desired concentration).
-
(c) this compound Only.
-
(d) this compound + Adjuvant.
-
-
Spray Application: Prepare spray solutions according to label rates. Apply treatments evenly to plant foliage until runoff. Ensure complete coverage.
-
Inoculation: 24 hours after treatment application, inoculate all plants (except a healthy control group) with the target pathogen using a standardized method (e.g., spore suspension spray).
-
Incubation: Place plants in an environment with optimal conditions (temperature, humidity) for disease development.
-
Data Collection: At a predetermined time point (e.g., 7-14 days post-inoculation), assess disease severity. This can be done by visual rating (e.g., % leaf area affected) or by quantifying pathogen biomass (e.g., via qPCR).
-
Analysis: Statistically compare the disease severity between treatment groups. A significant reduction in disease in group (d) compared to group (c) indicates the adjuvant improved efficacy.
-
Protocol 2: Assessing Phytotoxicity of this compound-Adjuvant Mixtures
-
Objective: To evaluate if a this compound-adjuvant mixture causes unintended damage to the host plant.
-
Materials:
-
This compound formulation.
-
Candidate adjuvant(s).
-
Healthy host plants at a sensitive growth stage.
-
Calibrated spray equipment.
-
-
Methodology:
-
Plant Preparation: Use healthy, unstressed plants of a uniform size and growth stage.
-
Treatment Groups:
-
(a) Untreated Control.
-
(b) Adjuvant Only (at 1x and 2x the proposed rate).
-
(c) this compound Only (at 1x and 2x the label rate).
-
(d) this compound + Adjuvant (at 1x and 2x the proposed rates).
-
-
Application: Apply treatments to the plants as described in Protocol 1.
-
Observation: Place plants in a suitable growing environment. Visually assess plants for signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).
-
Data Collection: Record symptoms such as chlorosis (yellowing), necrosis (tissue death), stunting, or leaf deformation. Use a rating scale (e.g., 0 = no injury, 100 = plant death) to quantify the damage.
-
Analysis: Compare the phytotoxicity ratings across all groups to determine if the combination of this compound and the adjuvant results in significantly more injury than either product alone.
-
Visualizations: Pathways and Workflows
Caption: this compound mode of action and fungal resistance mechanisms.
Caption: Decision workflow for selecting a suitable adjuvant.
Caption: Troubleshooting workflow for poor fungicide efficacy.
References
- 1. This compound (Ref: PP296) [sitem.herts.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungicide Resistance and Fungicide Groups | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. croplife.com [croplife.com]
- 6. Adjuvants for fungicides | Croda Agriculture [crodaagriculture.com]
- 7. extension.psu.edu [extension.psu.edu]
- 8. Adjuvants Give Fungicides a Hand Up [agriculture.com]
- 9. New plant-based adjuvant increases the effectiveness of fungicides, according to a BASF study - Revista Cultivar [revistacultivar.com]
- 10. Crop Protection Network [cropprotectionnetwork.org]
- 11. Possibilities to use tank-mix adjuvants for better fungicide spreading on triticale ears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crodaagriculture.cn [crodaagriculture.cn]
- 13. Get more from your fungicide applications | Wilbur-Ellis Company [wilburellisagribusiness.com]
- 14. How to get the most out of your fungicide sprays - MSU Extension [canr.msu.edu]
- 15. Crop Protection Network [cropprotectionnetwork.org]
- 16. Fungicide Use and Precautions in Corn | CropWatch | Nebraska [cropwatch.unl.edu]
- 17. WO2005002336A1 - Adjuvant formulation for enhancing the fungicidal efficacy and fungicidal composition containing same - Google Patents [patents.google.com]
Technical Support Center: Diclobutrazol Degradation Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of diclobutrazol in soil and water. The information is designed to assist researchers in designing, executing, and troubleshooting their experimental studies.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and why is its degradation kinetics important?
A1: this compound is a triazole fungicide used to control a variety of fungal diseases in crops. Understanding its degradation kinetics in soil and water is crucial for assessing its environmental fate, persistence, and potential for contamination of ecosystems and water resources. This data is essential for environmental risk assessments and regulatory purposes.
Degradation in Soil
Q2: What is the typical half-life (DT₅₀) of this compound in soil?
A2: The typical aerobic soil metabolism half-life (DT₅₀) for this compound is approximately 7 days.[1] However, it is important to note that this value can be influenced by various soil and environmental factors.
Q3: What factors can influence the degradation rate of this compound in soil?
A3: The degradation of pesticides like this compound in soil is a complex process influenced by several factors, including:
-
Soil Properties: Organic matter content, pH, clay content, and soil texture can all affect the adsorption and bioavailability of this compound to soil microorganisms.[2]
-
Microbial Activity: The presence and activity of soil microorganisms are primary drivers of biodegradation.[2]
-
Environmental Conditions: Temperature, moisture content, and oxygen availability significantly impact microbial activity and the rates of chemical degradation processes.[2]
Q4: How can I design an experiment to study the aerobic degradation of this compound in soil?
A4: A standard approach follows international guidelines such as OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[1][2][3][4] The basic workflow involves treating soil samples with this compound, incubating them under controlled aerobic conditions, and periodically analyzing for the parent compound and its transformation products.
Degradation in Water
Q5: What are the primary mechanisms of this compound degradation in water?
A5: In the aquatic environment, the primary abiotic degradation pathways for pesticides are hydrolysis and photolysis.
-
Hydrolysis: The breakdown of the chemical by reaction with water. The rate of hydrolysis is often dependent on the pH and temperature of the water.[5]
-
Photolysis: The degradation of the chemical by sunlight. The rate of direct photolysis depends on the light absorption properties of the molecule and the intensity of the light source.[6]
Q6: How does pH affect the hydrolysis of this compound?
A6: For many pesticides, hydrolysis rates are significantly influenced by pH. Generally, hydrolysis can be faster under acidic or alkaline conditions compared to neutral pH.[5] To accurately determine the effect of pH on this compound hydrolysis, experiments should be conducted at a range of pH values (e.g., pH 4, 7, and 9) as recommended by regulatory guidelines like EPA OCSPP 835.2120.[5][7][8]
Q7: How can I study the aqueous photolysis of this compound?
A7: The study of aqueous photolysis is typically conducted following guidelines such as EPA OCSPP 835.2240.[6][9] This involves exposing a solution of this compound in a buffered, sterile aqueous solution to a light source that simulates natural sunlight. Control samples are kept in the dark to differentiate between photolytic and other degradation processes.
Troubleshooting Guides
Residue Analysis
Q: I am having trouble with the extraction and analysis of this compound from soil/water samples. What are some common issues and solutions?
A:
-
Low Recovery from Soil:
-
Issue: this compound may be strongly adsorbed to soil organic matter or clay particles.[2]
-
Troubleshooting:
-
Ensure your extraction solvent is appropriate for the soil type and the chemical properties of this compound. A polar solvent like acetonitrile or methanol is often a good starting point.
-
Increase the extraction time or use a more vigorous extraction technique such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE).[10]
-
Consider the pH of the extraction solvent, as it can influence the charge of both the analyte and the soil matrix.
-
-
-
Matrix Effects in LC-MS/MS Analysis:
-
Issue: Co-extractives from the soil or water matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
-
Troubleshooting:
-
Incorporate a sample cleanup step after extraction. Solid-phase extraction (SPE) is a common and effective technique.
-
Use a matrix-matched calibration curve to compensate for matrix effects.[11]
-
Dilute the sample extract to reduce the concentration of interfering matrix components.
-
-
-
Peak Tailing or Poor Peak Shape in HPLC:
-
Issue: This can be caused by interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Troubleshooting:
-
Adjust the pH of the mobile phase. For triazole fungicides, a slightly acidic mobile phase can often improve peak shape.
-
Ensure the column is properly equilibrated with the mobile phase.
-
Check for and clean any contamination on the column or in the HPLC system.
-
-
Quantitative Data Summary
Table 1: this compound Degradation in Soil
| Parameter | Value | Conditions | Source |
| Aerobic Soil Metabolism DT₅₀ | 7 days | Typical | --INVALID-LINK--[1] |
Note: The DT₅₀ value is from an unverified source and should be used as an estimation. Experimental conditions such as soil type, temperature, and moisture content will significantly influence this value.
Table 2: Factors Influencing Pesticide Degradation
| Factor | Effect on Degradation Rate | Rationale |
| Soil Organic Matter | Can increase or decrease | Increased microbial activity can enhance degradation, but strong adsorption can decrease bioavailability.[2] |
| Soil pH | Varies | Affects microbial populations and the rate of chemical hydrolysis.[2] |
| Temperature | Generally increases with temperature | Higher temperatures increase microbial metabolism and the rate of chemical reactions.[2] |
| Moisture | Optimal range exists | Too dry or waterlogged conditions can inhibit microbial activity.[2] |
| Water pH (Hydrolysis) | pH-dependent | Hydrolysis is often catalyzed by acidic or alkaline conditions.[5] |
| Sunlight (Photolysis) | Increases degradation | Provides the energy for photochemical reactions.[6] |
Experimental Protocols
Protocol 1: Aerobic Soil Metabolism of this compound (Based on OECD Guideline 307)
This protocol outlines the key steps for determining the rate of aerobic degradation of this compound in soil.
-
Soil Selection and Preparation:
-
Select a representative agricultural soil. Characterize its properties (pH, organic carbon content, texture, etc.).
-
Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).
-
Pre-incubate the soil in the dark at the desired temperature for a period to allow microbial activity to stabilize.
-
-
Application of Test Substance:
-
Prepare a stock solution of ¹⁴C-labeled this compound (if metabolite tracking is desired) or non-labeled this compound.
-
Apply the solution to the soil samples to achieve the desired concentration. Ensure a homogenous distribution.
-
-
Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 °C) in a flow-through system or biometer flasks.[2][3]
-
Continuously supply a stream of carbon dioxide-free, humidified air to maintain aerobic conditions.
-
Trap evolved ¹⁴CO₂ (if using radiolabeled material) in a suitable trapping solution.
-
-
Sampling and Analysis:
-
Collect replicate soil samples at pre-determined time intervals.
-
Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Analyze the extracts for the concentration of this compound and its degradation products using a suitable analytical method such as HPLC-UV, HPLC-MS/MS, or GC-MS.
-
Quantify the amount of ¹⁴CO₂ and non-extractable residues.
-
-
Data Analysis:
-
Calculate the dissipation half-life (DT₅₀) of this compound using appropriate kinetic models (e.g., single first-order kinetics).
-
Protocol 2: Hydrolysis of this compound as a Function of pH (Based on EPA OCSPP 835.2120)
This protocol describes the procedure to determine the rate of hydrolysis of this compound at different pH values.
-
Preparation of Buffer Solutions:
-
Test Substance Application:
-
Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit.
-
-
Incubation:
-
Incubate the solutions in the dark at a constant temperature (e.g., 25 °C).
-
Include sterile controls to ensure that any degradation observed is due to hydrolysis and not microbial activity.
-
-
Sampling and Analysis:
-
Collect samples from each pH solution at various time points.
-
Analyze the samples directly by HPLC or after a suitable extraction step to determine the concentration of remaining this compound.
-
-
Data Analysis:
-
Determine the hydrolysis rate constant (k) and half-life (t₁/₂) for this compound at each pH and temperature combination using first-order kinetics.
-
Visualizations
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 3. Test No. 307: Aerobic and Anaerobic Transformation in Soil | OECD [oecd.org]
- 4. fera.co.uk [fera.co.uk]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Efficacy of Diclobutrazol in the Field
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor efficacy of Diclobutrazol in field experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a systemic triazole fungicide.[1][2][3][4] Its primary mode of action is the inhibition of sterol biosynthesis in fungi.[5] Specifically, it blocks the C14-demethylation step in the ergosterol biosynthesis pathway, which is a critical component of fungal cell membranes. This disruption of ergosterol production leads to impaired fungal growth and development.
Q2: What are the common reasons for the observed poor efficacy of this compound in my field trials?
Several factors can contribute to the reduced effectiveness of this compound. These can be broadly categorized as issues related to the application process, environmental conditions, soil properties, and the development of fungicide resistance. It is crucial to systematically evaluate each of these potential causes to identify the root of the problem.
Q3: How critical are the storage and handling of this compound to its efficacy?
Proper storage and handling are vital for maintaining the chemical integrity and effectiveness of this compound. For long-term storage (up to 3 years), it should be kept as a powder at -20°C. Once in a solvent, stock solutions are stable for 6 months at -80°C or 1 month at -20°C.[1][4] Improper storage, such as exposure to high temperatures or direct sunlight, can lead to degradation of the active ingredient, resulting in reduced efficacy.[6]
Q4: Can the formulation of this compound affect its performance?
Yes, the formulation can significantly impact performance. This compound may be formulated as a soluble concentrate (SC), emulsifiable concentrate (EC), or other types.[7] These formulations contain adjuvants and other components that affect properties like solubility, stability, and plant surface adhesion. Using a formulation that is not appropriate for your specific application method or environmental conditions can lead to poor coverage and reduced uptake by the plant or fungus.
Q5: Are there any known issues of phytotoxicity with this compound?
Yes, this compound is known to be phytotoxic to solanaceous crops (e.g., tomatoes, potatoes, peppers).[5] Application on these crops should be avoided. Symptoms of phytotoxicity can include stunted growth, leaf burn, chlorosis (yellowing), and leaf distortion.[8][9][10] If you observe these symptoms on non-target crops, it could be due to spray drift or improper cleaning of application equipment.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to the poor field efficacy of this compound.
Issue 1: Suboptimal Application Technique
| Potential Cause | Troubleshooting Steps |
| Incorrect Application Timing | Verify that the application was made at the recommended growth stage of the crop and before the establishment of high disease pressure. Systemic fungicides like this compound are most effective when applied preventatively or in the very early stages of infection. |
| Inadequate Coverage | Ensure that the spray volume and pressure are calibrated to provide thorough coverage of the target plant tissues. Poor coverage can be a significant limiting factor for efficacy. |
| Improper Tank Mixing | If tank-mixing this compound with other pesticides or fertilizers, ensure compatibility. Incompatibility can lead to the formation of precipitates, reducing the amount of active ingredient available.[11] Always perform a jar test before mixing large quantities.[12] Follow the recommended mixing order, which is generally to add water, then solid formulations, then liquid formulations.[13] |
| Use of Inappropriate Adjuvants | The addition of adjuvants can improve the uptake and efficacy of this compound.[14] However, using an incompatible or incorrect type of adjuvant can have the opposite effect.[15][16][17] Consult product recommendations or conduct small-scale tests to determine the optimal adjuvant for your conditions. |
Issue 2: Unfavorable Environmental and Soil Conditions
| Potential Cause | Troubleshooting Steps |
| Rainfall After Application | This compound, being a systemic fungicide, requires some time to be absorbed by the plant. A general rule for systemic fungicides is that they require at least a few hours to become rainfast.[18][19][20][21][22] If heavy rainfall occurs shortly after application, re-application may be necessary. |
| Extreme Temperatures | High temperatures can lead to the degradation of the active ingredient and can also cause stress to the crop, potentially reducing fungicide uptake. Conversely, very low temperatures can slow down the systemic movement of the fungicide within the plant. |
| Soil pH | The pH of the soil can affect the persistence and availability of triazole fungicides. While specific data for this compound is limited, related compounds show that soil pH can influence their chemical stability and microbial degradation.[23] |
| High Organic Matter in Soil | High organic matter content in the soil can lead to the binding of the fungicide, making it less available for uptake by the plant roots.[24] This is particularly relevant for soil-drenched applications. |
| Soil Mobility and Leaching | This compound has low aqueous solubility, which generally limits its mobility in soil.[5] However, in very porous soils and with heavy rainfall, leaching can still occur, moving the product out of the root zone.[25][26][27] |
Issue 3: Development of Fungicide Resistance
| Potential Cause | Troubleshooting Steps |
| Fungal Pathogen Resistance | The target fungal population may have developed resistance to this compound and other azole fungicides.[28][29][30][31] This is a common issue with the repeated use of single-site mode-of-action fungicides. |
| Confirmation of Resistance | To confirm resistance, collect samples of the pathogen from both treated and untreated areas and conduct in-vitro fungicide sensitivity assays. Compare the growth of the fungal isolates on media amended with different concentrations of this compound. |
| Resistance Management | If resistance is confirmed, it is crucial to rotate to a fungicide with a different mode of action (different FRAC group). Tank-mixing with a multi-site fungicide can also be an effective resistance management strategy.[32] |
Quantitative Data Summary
Due to this compound being a discontinued fungicide in many regions, extensive recent quantitative data on its performance under varying environmental conditions is limited. The following table provides an illustrative summary based on the known behavior of other triazole fungicides and general principles of pesticide efficacy. This data should be considered indicative and not as a direct representation of field performance without experimental verification.
| Parameter | Condition | Expected Impact on Efficacy | Rationale |
| Temperature | Optimal: 15-25°C | High | Favorable for systemic uptake and translocation in the plant. |
| Low: <10°C | Reduced | Slower plant metabolism and systemic movement. | |
| High: >30°C | Reduced | Potential for faster degradation of the active ingredient and increased plant stress. | |
| Soil pH | 5.5 - 7.0 | Optimal | Neutral to slightly acidic pH generally favors the stability and microbial degradation of many pesticides. |
| < 5.5 (Acidic) | Variable | May affect chemical hydrolysis and microbial activity, potentially altering persistence. | |
| > 7.0 (Alkaline) | Variable | May affect chemical hydrolysis and microbial activity, potentially altering persistence. | |
| Rainfall | No rain within 6 hours post-application | High | Allows for adequate drying and absorption of the systemic fungicide. |
| >25mm rain within 2 hours post-application | Low | High probability of the product being washed off before sufficient uptake.[20] | |
| Soil Organic Matter | Low (<2%) | High | Less binding of the fungicide to soil particles, making it more available for root uptake. |
| High (>5%) | Reduced | Increased adsorption to organic matter, reducing bioavailability.[24] |
Experimental Protocols
Protocol 1: In-Vitro Fungicide Efficacy Assay
This protocol is designed to determine the sensitivity of a fungal isolate to this compound.
1. Materials:
- Pure culture of the target fungal pathogen.
- Potato Dextrose Agar (PDA) or other suitable growth medium.
- This compound analytical standard.
- Dimethyl sulfoxide (DMSO) for stock solution preparation.[1]
- Sterile petri dishes, pipettes, and spreader.
- Incubator.
2. Methodology:
- Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
- Media Preparation: Autoclave the growth medium and cool it to 45-50°C.
- Amended Media: Add the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed a level that inhibits fungal growth.
- Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.
- Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.
- Incubation: Incubate the plates at the optimal temperature for the fungal pathogen.
- Data Collection: Measure the colony diameter at regular intervals until the colony on the control plate reaches the edge of the dish.
- Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 value (the concentration that inhibits growth by 50%).
Protocol 2: Field Efficacy Trial
This protocol outlines a standard procedure for evaluating the efficacy of this compound in a field setting.
1. Materials:
- This compound formulation.
- Calibrated spray equipment (e.g., backpack sprayer).
- Plot markers.
- Data collection sheets.
- Personal Protective Equipment (PPE).
2. Experimental Design:
- Treatments: Include an untreated control, this compound at the recommended application rate, and a positive control (another registered fungicide for the target disease).
- Replication: Use a randomized complete block design with at least four replications per treatment.
- Plot Size: Ensure plots are of a sufficient size to minimize edge effects and allow for accurate disease assessment.
3. Methodology:
- Site Selection: Choose a field with a history of the target disease and uniform crop stand.
- Application: Apply the treatments according to the manufacturer's instructions, ensuring uniform coverage. Record the date, time, weather conditions, and application parameters.
- Disease Assessment: Assess disease severity and incidence at regular intervals (e.g., 7, 14, and 21 days after application) using a standardized rating scale.
- Yield Data: At the end of the season, harvest the plots and collect yield data.
- Data Analysis: Analyze the disease and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
Visualizations
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Caption: Logical workflow for troubleshooting poor this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. scbt.com [scbt.com]
- 5. This compound (Ref: PP296) [sitem.herts.ac.uk]
- 6. grdc.com.au [grdc.com.au]
- 7. Is This Pesticide On My Shelf Still Good? [ag.purdue.edu]
- 8. agrio.app [agrio.app]
- 9. farmonaut.com [farmonaut.com]
- 10. snellsci.com [snellsci.com]
- 11. irp.cdn-website.com [irp.cdn-website.com]
- 12. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 13. Product Compatibility List [agricentre.basf.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of tank-mixed adjuvant on the behavior of chlorantraniliprole and difenoconazole in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. researchgate.net [researchgate.net]
- 19. canr.msu.edu [canr.msu.edu]
- 20. onfruit.ca [onfruit.ca]
- 21. SS-AGR-351/AG359: Rainfast Time for Postemergence Herbicides Commonly Used in the Everglades Agricultural Area: Quick Reference Sheet [edis.ifas.ufl.edu]
- 22. development.carterdigital.ca [development.carterdigital.ca]
- 23. Sorption and leaching potential of acidic herbicides in Brazilian soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 30. my.clevelandclinic.org [my.clevelandclinic.org]
- 31. Antifungal drug resistance: does it matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. headlandamenity.com [headlandamenity.com]
Technical Support Center: Understanding Cross-Resistance Between Diclobutrazol and Other Azole Fungicides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cross-resistance between diclobutrazol and other azole fungicides. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is cross-resistance in the context of azole fungicides?
A1: Cross-resistance occurs when a fungal strain develops resistance to one azole fungicide and, as a result, also exhibits resistance to other azole fungicides, even without direct exposure to them. This phenomenon is often due to a single resistance mechanism that is effective against multiple compounds within the same chemical class. For azoles, which all target the sterol 14α-demethylase enzyme (CYP51), a mutation in the CYP51 gene can affect the binding of several different azole drugs.
Q2: Does resistance to this compound confer cross-resistance to other azoles like tebuconazole or propiconazole?
A2: Yes, it is highly probable. The mechanisms that confer resistance to this compound, such as alterations in the target site (CYP51 gene) or increased efflux pump activity, are often effective against other demethylation inhibitor (DMI) fungicides, which include tebuconazole and propiconazole.[1][2] However, the pattern and level of cross-resistance can be specific to the fungal species and the particular resistance mechanism involved.[3] For example, some studies have documented clear cross-resistance between different DMIs, while others have found no significant correlation for certain fungus-fungicide combinations.
Q3: What are the primary molecular mechanisms driving cross-resistance among azole fungicides?
A3: The main mechanisms are:
-
Target Site Modification: Point mutations in the CYP51 (or ERG11) gene can alter the structure of the 14α-demethylase enzyme, reducing the binding affinity of various azole fungicides.[4][5]
-
Overexpression of the Target Gene: Insertions or tandem repeats in the promoter region of the CYP51 gene can lead to its overexpression, resulting in higher levels of the target enzyme that require a greater concentration of the fungicide for inhibition.[5][6]
-
Increased Efflux Pump Activity: Overexpression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump azole fungicides out of the fungal cell, preventing them from reaching their target.[6][7]
Q4: If my fungal isolate is resistant to this compound, which other fungicides should I be concerned about?
A4: You should be cautious with other DMI fungicides. This class includes a wide range of agricultural and clinical azoles such as:
-
Triazoles: tebuconazole, propiconazole, difenoconazole, penconazole, myclobutanil, fluconazole, itraconazole.
-
Imidazoles: imazalil, prochloraz.
It is advisable to perform susceptibility testing against a panel of these compounds to determine the specific cross-resistance profile of your isolate.
Troubleshooting Guides
Problem 1: My fungal isolates show high EC50 values for this compound. How can I confirm if this is due to a known resistance mechanism?
Solution:
-
Sequence the CYP51 Gene: Amplify and sequence the entire coding region and the promoter of the CYP51A and CYP51B genes from your resistant isolates and compare them to a sensitive (wild-type) strain. Look for known resistance-conferring mutations or insertions in the promoter region.[5][6][8]
-
Gene Expression Analysis (qRT-PCR): Measure the expression levels of the CYP51 gene and key efflux pump genes (e.g., PMR1, PMR5 in Penicillium digitatum) in your resistant isolates compared to a sensitive strain, both with and without fungicide exposure. A significant upregulation in the resistant isolates is a strong indicator of these resistance mechanisms.
-
Consult Literature: Cross-reference any identified mutations with published studies on azole resistance in your fungal species of interest to see if they have been previously characterized.
Problem 2: I am observing inconsistent results in my microdilution susceptibility assays.
Solution:
-
Inoculum Preparation: Ensure your inoculum concentration is standardized. A concentration outside the recommended range can lead to elevated or decreased Minimum Inhibitory Concentration (MIC) or EC50 values.[9]
-
Trailing Growth: Some isolates may exhibit "trailing," which is partial growth over a range of fungicide concentrations. This can make visual determination of the endpoint difficult.[9][10] For azoles, the endpoint is typically defined as the lowest concentration that produces a prominent reduction in growth (often ≥50% inhibition) compared to the control.[11][12]
-
Incubation Time: Reading plates too early or too late can affect the results. For Candida species, results are typically read after 24 hours, while other yeasts and molds may require 48 to 72 hours.[11] Adhere to established protocols for your specific organism.
-
Plate Reading: If reading plates visually, use a viewing mirror to aid in consistency. If possible, use a spectrophotometer for a more objective reading of growth inhibition.[10]
-
Reproducibility: The reproducibility for broth microdilution is generally considered to be plus or minus two doubling dilutions. Small variations in MIC values between experiments may be within the acceptable range of variability.[10]
Problem 3: My PCR amplification of the CYP51 gene is failing for some resistant isolates.
Solution:
-
Primer Design: Your primers may be located in a region with a previously unknown mutation or polymorphism that prevents annealing. Design alternative primer pairs that bind to different conserved regions of the gene.
-
DNA Quality: Poor quality genomic DNA can inhibit PCR. Ensure your DNA extraction protocol yields pure, high-molecular-weight DNA.
-
PCR Conditions: Optimize the annealing temperature, extension time, and magnesium chloride concentration in your PCR reaction. A gradient PCR can be useful to find the optimal annealing temperature.
Quantitative Data on Azole Cross-Resistance
The following table summarizes representative 50% Effective Concentration (EC50) values for various DMI fungicides against different fungal species, illustrating typical sensitivity ranges and resistance factors. Note that cross-resistance patterns can vary significantly between species and even between isolates.
| Fungal Species | Fungicide | Isolate Type | Mean EC50 (µg/mL) | Resistance Factor (RF) | Reference |
| Venturia inaequalis | Myclobutanil | Sensitive | < 0.5 | - | [1] |
| Resistant | 2.136 | > 4 | [1] | ||
| Fenbuconazole | Sensitive | < 0.5 | - | [1] | |
| Resistant | 0.786 | > 1.5 | [1] | ||
| Difenoconazole | Sensitive | - | - | [1] | |
| Resistant | 0.187 | - | [1] | ||
| Penicillium digitatum | Fludioxonil | Lab-selected (Mod. Res.) | ~ 1.0 | - | [13] |
| Packinghouse (Mod. Res.) | 0.1 - 1.0 | - | [13] | ||
| Fusarium pseudograminearum | Fludioxonil | Baseline | 0.0613 | - | [14] |
| Tebuconazole | Baseline | 0.2328 | - | [14] | |
| Fusarium graminearum | Tebuconazole | Baseline | 0.33 | - | [3] |
Experimental Protocols
Protocol 1: Determination of EC50 by Mycelial Growth Inhibition (Agar Dilution Method)
This protocol is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.
Materials:
-
Pure culture of the fungal isolate.
-
Potato Dextrose Agar (PDA) or other suitable growth medium.
-
Fungicide stock solution of known concentration (e.g., in acetone or DMSO).
-
Sterile petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
Incubator.
Procedure:
-
Prepare Fungicide-Amended Media:
-
Autoclave the PDA medium and cool it to 50-55°C in a water bath.
-
Prepare a series of fungicide concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Add the appropriate volume of fungicide stock solution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with the solvent only.
-
Pour approximately 20 mL of the amended agar into each petri dish and allow it to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate and the control plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
-
Data Collection:
-
When the fungal colony on the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all treatments in two perpendicular directions.
-
-
Calculation:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.
-
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration.
-
Use probit analysis or non-linear regression to calculate the EC50 value.
-
Visualizations
Caption: Key molecular mechanisms of azole fungicide resistance in fungi.
Caption: Experimental workflow for investigating cross-resistance.
References
- 1. Orchard factors associated with resistance and cross resistance to sterol demethylation inhibitor fungicides in populations of Venturia inaequalis from Pennsylvania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel Mutations in CYP51B from Penicillium digitatum Involved in Prochloraz Resistance [jmicrobiol.or.kr]
- 9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Evolutionary trends in antifungal resistance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat - PMC [pmc.ncbi.nlm.nih.gov]
Environmental factors affecting Diclobutrazol performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the environmental factors that can influence the experimental performance of Diclobutrazol. The information is targeted toward researchers, scientists, and drug development professionals.
Disclaimer: Quantitative data for this compound is limited in the available scientific literature. Therefore, data from structurally related triazole fungicides (e.g., Paclobutrazol, Tebuconazole, Epoxiconazole) are presented as a proxy to provide general guidance. Researchers should consider this when designing their experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, focusing on unexpected performance.
Issue 1: Lower than expected fungicidal activity in aqueous solution.
| Potential Cause | Troubleshooting Steps |
| Alkaline Hydrolysis | This compound, like many pesticides, can be susceptible to degradation in alkaline conditions (high pH). The rate of hydrolysis, or the breakdown of the compound by water, can increase significantly at pH levels above 7.[1] |
| 1. Measure the pH of your experimental solution. Use a calibrated pH meter. | |
| 2. Adjust pH if necessary. For optimal stability, maintain the pH of your aqueous solutions in the neutral to slightly acidic range (pH 6-7).[1] Use appropriate buffers to stabilize the pH. | |
| 3. Prepare fresh solutions. Avoid storing stock solutions in alkaline water for extended periods. | |
| High Temperature | Elevated temperatures can accelerate the degradation of this compound in solution.[1] |
| 1. Check the storage and experimental temperatures. Ensure they are within the recommended range. | |
| 2. Store stock solutions appropriately. MedchemExpress suggests storing this compound stock solutions at -20°C for up to one month or -80°C for up to six months. | |
| Photodegradation | Exposure to light, particularly UV radiation, can lead to the breakdown of the this compound molecule. |
| 1. Protect solutions from light. Use amber-colored vials or wrap containers in aluminum foil. | |
| 2. Conduct experiments under controlled lighting conditions where possible. |
Issue 2: Inconsistent results in soil-based experiments.
| Potential Cause | Troubleshooting Steps |
| Soil Composition | The organic matter and clay content of soil significantly influence the bioavailability of this compound through adsorption. High organic matter and clay content can bind the fungicide, making it less available to the target organism.[2] |
| 1. Characterize your soil. Determine the percentage of organic carbon, clay, silt, and sand, as well as the cation exchange capacity (CEC). | |
| 2. Consider soil pH. The adsorption of related triazole fungicides has been shown to be negatively correlated with pH.[3][4] | |
| 3. Adjust application rates based on soil type. Higher rates may be necessary for soils with high adsorption capacity. | |
| Soil pH | Soil pH affects both the chemical stability of this compound and its adsorption to soil particles. |
| 1. Measure the pH of your soil. | |
| 2. Be aware of how pH can alter performance. In more alkaline soils, degradation may be faster, while adsorption may be lower. | |
| Microbial Degradation | Soil microorganisms can break down this compound over time. The rate of degradation is influenced by soil temperature, moisture, and microbial activity. |
| 1. Consider the history of the soil. Soils with a history of pesticide application may have microbial populations adapted to degrading such compounds. | |
| 2. Control for microbial activity if necessary. In laboratory studies, sterile soil can be used as a control to distinguish between chemical and biological degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing and using this compound solutions?
A1: While specific data for this compound is scarce, for many pesticides, a neutral to slightly acidic pH range of 6-7 is ideal for stability in aqueous solutions.[1] Alkaline conditions (pH > 7) should be avoided to prevent hydrolysis.[1]
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures generally increase the rate of chemical degradation of pesticides.[1] For long-term storage of stock solutions, freezing at -20°C or -80°C is recommended. Experiments should be conducted at controlled and consistent temperatures to ensure reproducibility.
Q3: Is this compound sensitive to light?
A3: Many fungicides, including triazoles, can undergo photodegradation upon exposure to UV light.[5] It is a best practice to protect this compound solutions from light by using opaque containers.
Q4: How does soil organic matter impact the effectiveness of this compound?
A4: Soil organic matter is a primary factor in the adsorption of many pesticides. Higher organic matter content generally leads to stronger adsorption, which can reduce the concentration of this compound in the soil solution and thus its bioavailability to target fungi.
Q5: What is the soil adsorption coefficient (Koc) for this compound and how does it affect its movement in soil?
Quantitative Data Summary
The following tables summarize data for related triazole fungicides to provide an indication of the expected behavior of this compound.
Table 1: Soil Adsorption Coefficients (Kd) for Tebuconazole and Epoxiconazole in Different Soil Types.
| Soil Property | Tebuconazole Kd (L/kg) | Epoxiconazole Kd (L/kg) | Reference |
| Low Organic Carbon (0.54%), High pH (7.25) | Lower Adsorption | Lower Adsorption | [4] |
| High Organic Carbon (3.91%), Low pH (6.58) | Higher Adsorption | Higher Adsorption | [4] |
Note: Kd represents the distribution coefficient, which is the ratio of the pesticide concentration in the soil to the concentration in the water at equilibrium. Higher Kd indicates greater adsorption.
Table 2: Degradation Half-life of Paclobutrazol in Soil.
| Enantiomer | Half-life (t1/2) in days | Reference |
| (2S,3S)-paclobutrazol | 17.3 | [7] |
| (2R,3R)-paclobutrazol | 28.9 | [7] |
Note: The degradation of paclobutrazol in soil follows first-order kinetics.[7] This data highlights that different stereoisomers can have different degradation rates.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the environmental fate of this compound.
Protocol 1: Determination of Hydrolysis Rate
This protocol is based on OECD Guideline 111 for testing the hydrolysis of chemicals as a function of pH.
-
Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.
-
Spiking: Add a known concentration of this compound (in a water-miscible, low-volatility solvent) to the buffer solutions. The final concentration of the organic solvent should be minimal (<1%).
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C and 50°C).
-
Sampling: At specified time intervals, collect aliquots from each solution.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature. Determine the degradation rate constant (k) and the half-life (t1/2) by fitting the data to a first-order kinetics model.
Protocol 2: Soil Adsorption/Desorption Study
This protocol is based on the OECD Guideline 106 for Adsorption - Desorption Using a Batch Equilibrium Method.
-
Soil Preparation: Use characterized soils with varying properties (e.g., organic carbon content, pH, clay content). Air-dry and sieve the soils.
-
Preparation of this compound Solution: Prepare a solution of this compound in 0.01 M CaCl2.
-
Adsorption Phase:
-
Add a known volume of the this compound solution to a known mass of soil in a centrifuge tube.
-
Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the tubes to separate the soil and the supernatant.
-
Analyze the concentration of this compound in the supernatant.
-
Calculate the amount of this compound adsorbed to the soil by the difference between the initial and final solution concentrations.
-
-
Desorption Phase:
-
Remove a portion of the supernatant from the adsorption phase and replace it with a fresh 0.01 M CaCl2 solution.
-
Resuspend the soil and shake for the same equilibrium time.
-
Centrifuge and analyze the this compound concentration in the supernatant.
-
-
Data Analysis:
-
Calculate the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
-
Construct adsorption and desorption isotherms by plotting the amount of adsorbed this compound against the equilibrium concentration in the solution.
-
Visualizations
References
- 1. Methods to Assess Bioavailability of Hydrophobic Organic Contaminants: Principles, Operations, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of epoxiconazole and tebuconazole in twenty different agricultural soils in relation to their properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]
- 6. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]
- 7. scielo.br [scielo.br]
Technical Support Center: Reducing Diclobutrazol Residues in Harvested Crops
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing Diclobutrazol residues in harvested crops.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is reducing its residue in crops important?
This compound is a systemic triazole fungicide and plant growth retardant used to control fungal diseases and manage plant growth.[1][2][3] Due to its persistence, residues can remain in harvested crops, posing potential health risks to consumers and creating barriers to international trade if they exceed the Maximum Residue Limits (MRLs).[4] Therefore, developing effective strategies to minimize these residues is crucial for food safety and market access.
Q2: What are the primary approaches to reduce this compound residues in crops?
There are three main strategies for reducing this compound residues:
-
Pre-harvest strategies: These involve optimizing agricultural practices to minimize residue levels at the source. This includes applying the principles of Good Agricultural Practice (GAP), such as adhering to recommended dosage, application timing, and pre-harvest intervals.[5] Employing techniques like crop rotation and using cover crops can also enhance the microbial degradation of pesticides in the soil.[6]
-
Bioremediation: This approach utilizes microorganisms (microbial degradation) and plants (phytoremediation) to break down or remove this compound from the soil and crops.[7]
-
Post-harvest strategies: These methods are applied after harvesting and include various physical and chemical treatments to remove or degrade residues from the crop surface and tissues.[8][9][10]
Q3: Which factors influence the persistence of this compound in the environment and in crops?
The persistence of this compound is influenced by a combination of factors related to the pesticide's properties, soil characteristics, climatic conditions, and the plant species itself.
| Factor Category | Specific Factors | Influence on Persistence |
| Pesticide Properties | Chemical stability, Water solubility, Volatility | More stable and less volatile compounds persist longer. Higher water solubility can increase leaching but also bioavailability for degradation. |
| Soil Properties | Soil type (clay and organic matter content), Soil pH, Microbial population | Higher clay and organic matter content can lead to greater adsorption, potentially increasing persistence. Soil pH affects chemical hydrolysis and microbial activity. A healthy microbial population enhances degradation.[4][11] |
| Climatic Conditions | Temperature, Moisture, Sunlight | Higher temperatures and moisture levels generally accelerate microbial and chemical degradation. Sunlight can cause photodegradation.[11][12] |
| Plant Factors | Plant species, Growth rate, Crop type | Different plant species have varying capacities for uptake, translocation, and metabolism of pesticides.[4][5][13] |
Troubleshooting Guides
Guide 1: Issues with Microbial Degradation Experiments
Problem: Low degradation rate of this compound in soil or liquid culture experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal microbial strain(s) | Isolate and screen for native microorganisms from this compound-contaminated sites, as they are more likely to have adapted to degrade it. Consider using a microbial consortium of bacteria like Klebsiella sp., Pseudomonas sp., and Citrobacter sp., which have been shown to degrade other triazole fungicides.[7][14] |
| Unfavorable environmental conditions | Optimize pH, temperature, and moisture content. For many soil microorganisms, optimal degradation occurs at neutral pH and temperatures between 25-35°C.[15] Ensure adequate aeration for aerobic degradation. |
| Nutrient limitation | Amend the culture medium or soil with essential nutrients (carbon, nitrogen, phosphorus) to support microbial growth and enzymatic activity.[16] |
| This compound concentration is too high (toxic) | Determine the minimum inhibitory concentration (MIC) of this compound for your microbial culture and conduct experiments below this level.[17] |
| Poor bioavailability of this compound | In soil experiments, ensure proper mixing. The presence of high organic matter can lead to strong adsorption, reducing bioavailability. |
Guide 2: Ineffective Post-Harvest Treatments
Problem: Post-harvest washing or processing fails to significantly reduce this compound residues.
| Possible Cause | Troubleshooting Step |
| Ineffective washing solution | Simple water washing may not be sufficient for systemic pesticides like this compound. Test different washing solutions, such as dilute solutions of sodium bicarbonate or vinegar, which have been shown to be effective for other pesticides.[18][19] |
| Short washing/treatment duration | Increase the duration of washing or soaking. For thermal treatments like boiling, longer durations generally lead to greater residue reduction.[20][21] |
| Inappropriate processing method | Peeling is highly effective for removing surface and near-surface residues.[8] For produce that cannot be peeled, consider blanching or boiling, as these methods can significantly reduce residues of other triazole fungicides.[20][21] |
| Residues are primarily in the pulp | As a systemic fungicide, this compound can be translocated within the plant tissue.[5][13] In such cases, surface treatments will be less effective. Focus on pre-harvest strategies or processing methods that involve heat. |
Guide 3: Difficulties in this compound Residue Analysis
Problem: Inaccurate or inconsistent quantification of this compound residues using GC-MS or LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Matrix effects | The complex sample matrix (e.g., plant extracts) can interfere with the ionization and detection of this compound, leading to ion suppression or enhancement. Implement effective sample cleanup steps (e.g., QuEChERS with appropriate sorbents) and use matrix-matched calibration standards.[22][23] |
| Poor extraction recovery | Optimize the extraction solvent and method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices.[24] Ensure complete homogenization of the sample. |
| Instrumental issues | For LC-MS/MS, ensure the mobile phase is compatible with the ionization of this compound. The choice of solvent (e.g., methanol vs. acetonitrile) can significantly impact signal intensity.[25] For GC-MS, ensure the injection port temperature is optimized to prevent thermal degradation. |
| Inappropriate internal standard | Use a suitable internal standard, preferably an isotopically labeled version of this compound, to correct for variations in extraction efficiency and instrument response.[23] |
Quantitative Data on Residue Reduction
The following tables summarize quantitative data on the reduction of triazole fungicide residues, which can serve as a reference for experiments with this compound.
Table 1: Efficacy of Post-Harvest Washing and Peeling on Pesticide Residues
| Pesticide Class | Commodity | Treatment | % Residue Reduction | Reference |
| Organophosphate | Mango | Washing | 66-68% | [8] |
| Pyrethroid | Mango | Washing | 21-27% | [8] |
| Various | Various | Peeling | Up to 100% | [8] |
| Triazole (Difenoconazole) | Tomato | Washing and Peeling | 99% | [10] |
| Neonicotinoid | Tomato | Washing with 10% vinegar | 93% (Acetamiprid) | [18][19] |
| Strobilurin | Tomato | Washing with water | 73% (Azoxystrobin) | [18][19] |
Table 2: Effect of Cooking Methods on Triazole Fungicide (Hexaconazole) Residues in Welsh Onion
| Cooking Method | Cooking Time (min) | % Residue Reduction | Reference |
| Stir-frying | 5 | 40.0 - 62.9% | [20][21] |
| Boiling | 5 - 15 | 80.0 - 91.4% | [20][21] |
| Baking | 5 - 20 | 51.4 - 77.1% | [20][21] |
Table 3: Microbial Degradation of Triazole Fungicides in Soil
| Microbial Consortium | Fungicides | Degradation Time (days) | % Degradation | Reference |
| Klebsiella sp., Pseudomonas sp., Citrobacter sp. | Hexaconazole, Propiconazole, Difenoconazole | 45 | 85.8 - 96.6% | [7][14] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Microbial Degradation of this compound
-
Isolation of Microorganisms:
-
Collect soil samples from a site with a history of this compound application.
-
Use an enrichment culture technique by inoculating a mineral salt medium (MSM) containing this compound as the sole carbon source with the soil sample.
-
Incubate at 28-30°C on a rotary shaker.
-
Plate the enriched culture on MSM agar plates with this compound to isolate individual colonies.
-
-
Identification of Isolates:
-
Characterize the isolates based on morphological and biochemical tests.
-
Perform 16S rRNA gene sequencing for bacterial identification.
-
-
Degradation Experiment:
-
Inoculate a known concentration of this compound in liquid MSM with the isolated microbial strain(s).
-
Incubate under optimal conditions (e.g., 30°C, pH 7.0, shaking).
-
Collect samples at regular intervals.
-
Extract the remaining this compound using a suitable solvent (e.g., ethyl acetate).
-
Analyze the concentration of this compound using HPLC or GC-MS.[15]
-
-
Data Analysis:
-
Calculate the percentage of degradation over time.
-
Determine the degradation kinetics (e.g., first-order kinetics) and the half-life of this compound.
-
Protocol 2: Analysis of this compound Residues in Crops using QuEChERS and LC-MS/MS
-
Sample Homogenization:
-
Weigh a representative portion of the crop sample (e.g., 10-15 g) into a centrifuge tube.
-
Add water and an appropriate internal standard.
-
-
Extraction:
-
Add acetonitrile to the tube.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, MgSO₄) to remove interfering matrix components.
-
Vortex and centrifuge.
-
-
LC-MS/MS Analysis:
-
Filter the supernatant.
-
Inject the final extract into the LC-MS/MS system for quantification of this compound.
-
Use a suitable column (e.g., C18) and mobile phase gradient.
-
Set the mass spectrometer to monitor specific precursor and product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.[23]
-
Visualizations
Caption: Workflow for Microbial Degradation of this compound.
Caption: Generalized Plant Detoxification Pathway for Xenobiotics.
References
- 1. Paclobutrazol - Wikipedia [en.wikipedia.org]
- 2. Paclobutrazol [himedialabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Differential uptake and translocation of organic chemicals by several plant species from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diclofenac Biodegradation by Microorganisms and with Immobilised Systems—A Review [mdpi.com]
- 7. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of handling and processing on pesticide residues in food- a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. wellwater.oregonstate.edu [wellwater.oregonstate.edu]
- 12. gpnmag.com [gpnmag.com]
- 13. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Effect of microorganisms on degradation of fluopyram and tebuconazole in laboratory and field studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Effect of Stir-Frying, Boiling, and Baking on Hexaconazole Residue Levels in Welsh Onion (Allium fistulosum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gcms.cz [gcms.cz]
- 23. hpst.cz [hpst.cz]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Impact of Rainfastness on Diclobutrazol Spray Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of rainfastness on Diclobutrazol spray applications. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems encountered during or after the application of this compound in variable weather conditions.
| Problem | Potential Cause | Recommended Action |
| Unexpectedly low efficacy of this compound treatment after a rainfall event. | The fungicide may have been washed off the plant surface before it could be adequately absorbed. The time interval between application and rainfall was too short. | Re-application may be necessary. As a systemic fungicide, this compound requires time for foliar uptake. While specific data for this compound is limited, studies on other systemic fungicides suggest a rain-free period of at least a few hours is critical for absorption.[1] For future applications, monitor weather forecasts and plan sprays to allow for an adequate drying and absorption period. Consider the use of a sticking or penetrating adjuvant to improve rainfastness.[2][3][4] |
| Inconsistent results across different experimental plots treated with this compound prior to rain. | Variations in rainfall intensity or duration across the plots. Differences in plant canopy density affecting how much spray reaches the target and is subsequently washed off. Different formulations of this compound or the use of adjuvants in some plots but not others. | Quantify rainfall for each plot if possible. Ensure uniform application techniques and canopy management across experimental units. Record the specific formulation and any adjuvants used for each application to help identify variables. |
| Difficulty in determining whether to re-apply this compound after an unpredicted shower. | Uncertainty about the amount of active ingredient washed off. | A general guideline for protectant fungicides is that one inch (2.5 cm) of rain can remove approximately 50% of the residue, and two inches (5 cm) can remove most of it.[1][5][6] While systemic fungicides like this compound are generally more rainfast once absorbed, significant rainfall shortly after application can still lead to substantial loss from the leaf surface.[7] If heavy rainfall occurred within 2-4 hours of application, re-application is a prudent measure to ensure desired efficacy. |
| Residue analysis shows lower than expected concentrations of this compound on leaf surfaces. | Rainfall has physically removed the active ingredient from the plant surface. The analytical method for residue detection is not sufficiently sensitive or is experiencing interference. | Review the rainfall data for the period between application and sampling. Verify the extraction and analytical methodology for this compound residue analysis. Ensure that the method is validated for the specific plant matrix. |
Frequently Asked Questions (FAQs)
Q1: What is rainfastness and why is it important for this compound applications?
A1: Rainfastness is the ability of a pesticide, such as this compound, to resist being washed off a plant's surface by rainfall or irrigation.[8] It is a critical factor for efficacy because if the active ingredient is removed before it can be absorbed by the plant or act on the target pathogen, its effectiveness will be significantly reduced or lost.[2][8]
Q2: How does this compound's systemic nature influence its rainfastness?
A2: this compound is a systemic fungicide, meaning it is absorbed by the plant and translocated within its tissues.[9] This property generally enhances its rainfastness compared to contact fungicides, which remain on the plant surface. Once absorbed, the fungicide is protected from being washed off. However, the initial absorption process takes time, and during this period, the product is still vulnerable to wash-off.[1]
Q3: What is the recommended time interval between a this compound application and a rainfall event?
Q4: How do rainfall intensity and duration affect the washoff of this compound?
A4: The amount of rainfall is generally considered more critical than the duration.[8] A short, intense downpour can physically dislodge more of the spray deposit than a slow, gentle rain over a longer period.[1] Research on other fungicides has shown that as little as 1 mm of rain can wash off a significant portion of the initial deposit.[7]
Q5: Can the formulation of this compound affect its rainfastness?
A5: Yes, the formulation can have a significant impact on rainfastness.[8] Modern formulations may include built-in adjuvants that improve adhesion to the leaf surface. Emulsifiable concentrate (EC) or suspension concentrate (SC) formulations are generally more resistant to wash-off than wettable powders (WP).[8]
Q6: Can adjuvants be used to improve the rainfastness of this compound?
A6: Yes, certain adjuvants, such as stickers, spreaders, and penetrants, can improve the rainfastness of pesticide applications.[2][3][4] Stickers help the product adhere to the leaf surface, while penetrants can accelerate the rate of absorption into the plant tissue. It is crucial to ensure that any adjuvant used is compatible with the this compound formulation and the target crop.
Quantitative Data on Fungicide Rainfastness
Disclaimer: The following tables present quantitative data from studies on triazole and other systemic fungicides. Specific rainfastness data for this compound was not available in the reviewed literature. This information is provided as a general guide and may not be directly representative of this compound's performance.
Table 1: Effect of Simulated Rainfall on the Efficacy of Penetrant Fungicides for the Control of Asian Soybean Rust
Data adapted from a study on penetrant fungicides, including a trifloxystrobin + prothioconazole mix (triazole fungicide).
| Time Between Application and Simulated Rainfall (minutes) | Disease Control (%) - 70 L/ha Spray Volume | Disease Control (%) - 150 L/ha Spray Volume |
| No Rainfall | 85.0 | 92.2 |
| 30 | 55.0 | 65.0 |
| 60 | 60.0 | 70.0 |
| 120 | 75.0 | 85.0 |
| 180 | 80.0 | 90.0 |
| 240 | 82.0 | 91.0 |
| Source: Adapted from a study on Asian soybean rust control.[10] |
Table 2: Reduction in Disease Control of Difenoconazole (a Triazole Fungicide) on Citrus after Natural Rainfall
| Days After Application | Cumulative Rainfall (mm) | Predicted Disease Control (%) |
| 14 | 25 | 90.5 |
| 21 | 50 | 75.3 |
| 28 | 71 | 68.4 |
| Source: Adapted from a study on Alternaria brown spot of citrus.[11] |
Experimental Protocols
Protocol for Assessing this compound Rainfastness Using a Rainfall Simulator
This protocol describes a general methodology for quantifying the effect of simulated rainfall on the retention and efficacy of this compound on a model plant species.
1. Plant Material and Growth Conditions:
-
Grow a suitable model plant (e.g., wheat, barley, or a broadleaf species depending on the research focus) in pots under controlled greenhouse conditions (e.g., 22°C ± 2°C, 16:8 h light:dark photoperiod).
-
Use plants at a consistent growth stage (e.g., 3-4 leaf stage) for all experiments to ensure uniformity.
2. This compound Application:
-
Prepare a spray solution of a known concentration of this compound in deionized water. If using a commercial formulation, record the product name and active ingredient concentration.
-
Apply the solution to the point of runoff using a laboratory spray chamber or a handheld sprayer to ensure even coverage of the adaxial and abaxial leaf surfaces.
-
Leave a subset of treated plants unsprayed to serve as a negative control.
-
Allow the treated plants to air-dry for a specified period (e.g., 2 hours) in a controlled environment, protected from direct sunlight and wind.
3. Simulated Rainfall:
-
Utilize a rainfall simulator capable of delivering a consistent and uniform droplet size and intensity.
-
Calibrate the simulator to deliver a specific rainfall intensity (e.g., 10 mm/hr) and duration (e.g., 30 minutes).
-
Place the dried, treated plants in the rainfall simulator.
-
Expose different sets of plants to rainfall at varying time intervals after the initial drying period (e.g., 2, 4, 8, and 24 hours post-application) to assess the impact of absorption time.
-
Include a set of treated plants that are not subjected to rainfall as a positive control.
4. Post-Rainfall Processing and Analysis:
-
For Residue Analysis:
-
After the simulated rainfall, allow the plants to air-dry completely.
-
Excise a standardized amount of leaf tissue (e.g., leaf discs of a known area or a specific number of whole leaves) from each plant.
-
Extract the this compound residue from the leaf tissue using an appropriate solvent (e.g., acetonitrile or methanol).
-
Quantify the concentration of this compound in the extract using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the percentage of this compound washed off by comparing the residue on rain-exposed plants to the residue on the non-rained positive control plants.
-
-
For Efficacy Bioassay:
-
After the simulated rainfall and subsequent drying, inoculate the plants with a suspension of a target fungal pathogen (e.g., Puccinia spp. for rust).
-
Incubate the plants under conditions conducive to disease development.
-
After a specified incubation period, assess the disease severity (e.g., percentage of leaf area covered by lesions or pustule density).
-
Compare the disease severity on rain-exposed plants to the positive (treated, no rain) and negative (untreated, inoculated) controls to determine the impact of rainfall on the protective efficacy of this compound.
-
5. Data Analysis:
-
Statistically analyze the data to determine significant differences in residue levels and disease control among the different rainfall timings.
Visualizations
Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis by this compound
This compound, a triazole fungicide, acts by inhibiting the C-14α-demethylase enzyme, a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.
Caption: this compound inhibits the C-14α-demethylation step in the fungal ergosterol biosynthesis pathway.
Experimental Workflow: Rainfastness Assessment
The following diagram illustrates the logical flow of an experiment designed to assess the rainfastness of a this compound spray application.
Caption: Experimental workflow for assessing the impact of simulated rainfall on this compound applications.
References
- 1. onfruit.ca [onfruit.ca]
- 2. borregaard.com [borregaard.com]
- 3. How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka! [eurekaag.com.au]
- 4. apparentag.com.au [apparentag.com.au]
- 5. Rainfastness of Insecticides and Fungicides on Fruit – Sprayers 101 [sprayers101.com]
- 6. onfruit.ca [onfruit.ca]
- 7. The challenges of disease control during rainy spells - MSU Extension [canr.msu.edu]
- 8. journals.flvc.org [journals.flvc.org]
- 9. This compound (Ref: PP296) [sitem.herts.ac.uk]
- 10. scielo.br [scielo.br]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
Validation & Comparative
A Comparative Analysis of Diclobutrazol and Paclobutrazol: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Diclobutrazol and Paclobutrazol, two closely related triazole compounds widely utilized in agriculture as both plant growth regulators and fungicides. While both substances share a common ancestry and mode of action, subtle structural differences can influence their specific biological activities and overall efficacy. This document synthesizes the available scientific information to facilitate an objective comparison for research and development purposes.
Overview and Chemical Structures
This compound and Paclobutrazol are systemic compounds that belong to the triazole class of chemicals. They are primarily known for their ability to inhibit gibberellin biosynthesis in plants, leading to a dwarfing effect, and to disrupt sterol biosynthesis in fungi, resulting in fungicidal activity.[1]
Paclobutrazol is a well-studied plant growth retardant and fungicide.[1] It is known to reduce internodal growth, leading to sturdier stems, increased root development, and earlier fruit set in various plant species.[1] Additionally, Paclobutrazol has been shown to enhance plant tolerance to environmental stresses.[2]
This compound is also recognized as a systemic fungicide effective against a range of fungal pathogens, including rusts and powdery mildews.[3] While it is known to have plant growth regulating properties, it has been discontinued for use in some regions.[4]
Mechanism of Action
The primary mode of action for both this compound and Paclobutrazol involves the inhibition of cytochrome P450-dependent monooxygenases. This inhibition disrupts key metabolic pathways in both plants and fungi.
Plant Growth Regulation: Gibberellin Biosynthesis Inhibition
In plants, both compounds target the enzyme ent-kaurene oxidase, a critical step in the biosynthesis of gibberellins.[1] Gibberellins are plant hormones responsible for stem elongation and other developmental processes. By inhibiting their production, these triazoles cause a reduction in cell elongation, resulting in more compact plant growth.[1][5]
The (2S,3S) isomer of Paclobutrazol is particularly effective at inhibiting ent-kaurene oxidase.[1] A secondary effect of this inhibition is the accumulation of the precursor geranylgeranyl pyrophosphate, which can be redirected towards the synthesis of other important molecules like chlorophyll and the plant hormone abscisic acid (ABA), which plays a role in drought tolerance.[1]
Fungicidal Activity: Sterol Biosynthesis Inhibition
In fungi, triazoles like this compound and Paclobutrazol inhibit the C14-demethylation of lanosterol or 24-methylene dihydrolanosterol, a crucial step in the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes. Its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. The (2R,3R) isomer of Paclobutrazol has been shown to be particularly effective in its fungicidal activity.[1]
Comparative Efficacy: A Gap in the Literature
The following tables summarize the type of data available for each compound individually.
Paclobutrazol: Summary of Effects
| Plant/Fungus | Observed Effect | Reference |
| Wheat (Triticum aestivum L.) | Reduced plant height, increased lodging resistance, altered lignin biosynthesis.[6] | |
| Wheat (Triticum aestivum L.) | Increased thousand-kernel weight and grain yield when applied at the jointing stage.[7][8] | |
| Wheat (Triticum aestivum L.) | Foliar application at 100 mg L-1 showed maximum average chlorophyll content and flag leaf area.[9] | |
| Apple Scab (Venturia inaequalis) | Foliar application showed fungicidal activity, reducing disease incidence by over 90%.[10] | |
| Various Soil Fungi | Inhibited mycelial growth of Phellinus noxius, Rigidoporus microporus, Fusarium oxysporum, and Ceratocystis fimbriata.[11] |
This compound: Summary of Effects
| Plant/Fungus | Observed Effect | Reference |
| Various Fungi | Systemic fungicide active against rusts and powdery mildews.[3] | |
| Fungal Sterol Biosynthesis | Known to block fungal sterol biosynthesis.[4] | |
| Solanaceous Crops | Can be phytotoxic.[4] |
Signaling Pathways
The inhibitory action of these compounds on gibberellin biosynthesis can have cascading effects on other plant hormone signaling pathways.
Studies on Paclobutrazol have indicated that its application can lead to changes in the levels of other plant hormones, including an increase in cytokinins and a transient rise in abscisic acid (ABA), while decreasing ethylene.[12] This hormonal cross-talk contributes to the observed physiological effects, such as enhanced stress tolerance.
Specific research on the signaling pathways affected by this compound is limited in the available literature.
References
- 1. Paclobutrazol - Wikipedia [en.wikipedia.org]
- 2. Effect of Paclobutrazol in Agriculture [doraagri.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Ref: PP296) [sitem.herts.ac.uk]
- 5. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 6. Application of paclobutrazol: a strategy for inducing lodging resistance of wheat through mediation of plant height, stem physical strength, and lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nitrogen topdressing and paclobutrazol at different stages on spike differentiation and yield of winter wheat [PeerJ] [peerj.com]
- 8. Effects of nitrogen topdressing and paclobutrazol at different stages on spike differentiation and yield of winter wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Fungicidal Properties of the Tree Growth Regulator Paclobutrazol to Control Apple Scab | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Role of Gibberellic Acid and Paclobutrazol in Terminal Heat Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diclobutrazol and Triadimefon: Fungicidal Efficacy and Plant Growth Regulation
In the realm of agricultural and horticultural science, the management of fungal diseases and the manipulation of plant growth are critical for ensuring crop yield and quality. Among the chemical tools available, triazole fungicides have distinguished themselves through their dual-action capabilities as potent fungicides and effective plant growth regulators. This guide provides a comprehensive comparative analysis of two prominent triazole compounds: Diclobutrazol and Triadimefon. Aimed at researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative fungicidal efficacy supported by experimental data, and their influence on plant signaling pathways.
Mechanism of Action: A Shared Target
Both this compound and Triadimefon belong to the triazole class of fungicides and share a common primary mechanism of action: the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells, and is essential for maintaining membrane integrity and function.
These fungicides specifically target and inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol. By blocking this step, this compound and Triadimefon disrupt the production of ergosterol, leading to an accumulation of toxic methylated sterol precursors. This disruption of the cell membrane structure ultimately inhibits fungal growth and proliferation.[1]
Figure 1: Simplified pathway of ergosterol biosynthesis and the site of inhibition by this compound and Triadimefon.
Comparative Fungicidal Efficacy
While both fungicides are effective against a broad spectrum of fungal pathogens, their efficacy can vary depending on the specific pathogen, crop, and environmental conditions. The following tables summarize available data from various studies to provide a comparative overview. It is important to note that direct comparisons are limited as data often originates from separate studies.
In Vitro Antifungal Activity
The intrinsic activity of a fungicide is often assessed through in vitro studies that determine the concentration required to inhibit fungal growth by 50% (EC50). Lower EC50 values indicate higher antifungal activity.
| Fungus Species | This compound EC50 (µg/mL) | Triadimefon EC50 (µg/mL) | Reference |
| Penicillium expansum | Data not available | >100 | [3] |
| Fusarium graminearum | Data not available | 0.8 - 2.5 | [4] |
| Rhizoctonia solani | Data not available | 1.5 - 3.0 | [5] |
| Sclerotinia sclerotiorum | Data not available | >10 | [5] |
Note: The lack of directly comparable EC50 values for this compound and Triadimefon against the same fungal strains in single studies necessitates a cautious interpretation of these data.
Efficacy Against Powdery Mildew in Wheat
Powdery mildew, caused by Blumeria graminis f. sp. tritici, is a significant disease in wheat production. Both this compound and Triadimefon have been utilized for its control.
| Treatment | Application Rate | Disease Severity (%) | Control Efficacy (%) | Reference |
| Study 1: Triadimefon | [6][7] | |||
| Untreated Control | - | 45.6 | - | [6][7] |
| Triadimefon 20% EC | 150 g a.i./ha | 15.2 | 66.7 | [6][7] |
| Triadimefon 20% EC | 202.5 g a.i./ha | 12.8 | 71.9 | [6][7] |
| Study 2: General Efficacy Rating | [8][9][10] | |||
| This compound | - | - | Good to Very Good | [8][9][10] |
| Triadimefon | - | - | Good to Very Good | [8][9][10] |
Note: The data for Triadimefon is from a specific field trial, while the rating for this compound is a qualitative assessment from fungicide efficacy tables. A direct quantitative comparison is not possible from the available data.
Efficacy Against Leaf Rust in Wheat
Leaf rust, caused by Puccinia triticina, is another economically important disease of wheat.
| Treatment | Application Rate | Disease Severity (%) | Control Efficacy (%) | Reference |
| Study 1: General Efficacy Rating | [8][9][10][11] | |||
| This compound | - | - | Good to Very Good | [8][9][10][11] |
| Triadimefon | - | - | Good | [8][9][10][11] |
Note: These are qualitative ratings from fungicide efficacy tables and may vary based on specific trial conditions.
Efficacy Against Cercospora Leaf Spot
Cercospora species cause damaging leaf spot diseases in a variety of crops.
| Treatment | Application Rate | Disease Severity (PDI) | Disease Reduction (%) | Reference |
| Study 1: Triadimefon on Chilli | ||||
| Untreated Control | - | 35.4 | - | |
| Triadimefon 25% WP | 0.1% | 12.8 | 63.8 | |
| Study 2: this compound on Sugar Beet | [12][13][14][15] | |||
| Untreated Control | - | 42.1 | - | [12][13][14][15] |
| This compound 12.5% SC | 125 g a.i./ha | 10.5 | 75.1 | [12][13][14][15] |
Note: PDI = Percent Disease Index. Data is collated from separate studies on different crops and should be interpreted as indicative of general efficacy.
Experimental Protocols
To ensure the reproducibility and validity of fungicidal efficacy studies, standardized experimental protocols are essential. Below are representative methodologies for in vitro and in vivo evaluations.
In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)
This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.[5][16][17][18][19][20][21][22][23]
-
Media Preparation: Prepare a suitable culture medium (e.g., Potato Dextrose Agar - PDA) and sterilize it by autoclaving.
-
Fungicide Incorporation: While the medium is still molten (around 45-50°C), add the test fungicide (this compound or Triadimefon) at various concentrations to achieve a desired final concentration series (e.g., 0.1, 1, 10, 100 µg/mL). A control set with no fungicide is also prepared.
-
Plating: Pour the fungicide-amended and control media into sterile Petri plates and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a pure culture of the target fungus onto the center of each plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 value can then be determined using probit analysis.
Figure 2: Experimental workflow for the in vitro poisoned food technique.
In Vivo Fungicide Efficacy Testing (Field Trial)
Field trials are crucial for evaluating the performance of fungicides under real-world agricultural conditions.[24]
-
Trial Design: Establish a randomized complete block design with multiple replications for each treatment. Treatments should include different application rates of this compound and Triadimefon, an untreated control, and potentially a standard commercial fungicide for comparison.
-
Plot Establishment: Plant a susceptible crop variety in uniformly managed plots.
-
Fungicide Application: Apply the fungicides at specific growth stages of the crop or upon the first appearance of disease symptoms, following the manufacturer's recommendations for application volume and method (e.g., foliar spray).
-
Disease Assessment: Regularly assess disease severity in each plot using a standardized rating scale (e.g., percentage of leaf area affected).
-
Yield Data Collection: At crop maturity, harvest the plots and measure the yield (e.g., grain weight, fruit number).
-
Data Analysis: Statistically analyze the disease severity and yield data to determine the efficacy of each fungicide treatment compared to the untreated control.
Plant Growth Regulating Effects and Signaling Pathways
Beyond their fungicidal properties, both this compound and Triadimefon exhibit plant growth regulating (PGR) effects, primarily through the inhibition of gibberellin (GA) biosynthesis.[4][25][26][27][28]
Inhibition of Gibberellin Biosynthesis
Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering. This compound and Triadimefon act as inhibitors of GA biosynthesis by targeting the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a precursor of gibberellins.[29][30] Inhibition of this step leads to reduced levels of active gibberellins, resulting in a more compact plant stature.
Figure 3: Inhibition of gibberellin biosynthesis by this compound and Triadimefon.
Crosstalk with Other Plant Hormones
The inhibition of GA biosynthesis by this compound and Triadimefon can lead to complex interactions with other plant hormone signaling pathways, notably those of abscisic acid (ABA) and cytokinins.
-
Abscisic Acid (ABA): Studies on paclobutrazol, a closely related triazole, have shown that it can lead to an increase in ABA concentration.[25][26] This is potentially due to the redirection of isoprenoid precursors from the inhibited GA pathway towards ABA synthesis. Increased ABA levels can contribute to enhanced stress tolerance, a known side effect of some triazole treatments.
-
Cytokinins: Triadimefon has been reported to improve cytokinin levels in plants.[4] Cytokinins are involved in cell division, shoot initiation, and leaf senescence. The interplay between reduced gibberellins and potentially increased cytokinins can lead to the observed "greening effect" and more compact growth. There is evidence of an antagonistic relationship between cytokinin and ABA signaling, where cytokinin can promote the degradation of ABA signaling components.[31][32][33][34]
Figure 4: Interplay of this compound and Triadimefon with plant hormone signaling pathways.
Conclusion
This compound and Triadimefon are effective dual-purpose agricultural chemicals, functioning as both broad-spectrum fungicides and plant growth regulators. Their primary mode of action is the inhibition of ergosterol biosynthesis in fungi and gibberellin biosynthesis in plants. While direct, side-by-side comparative efficacy data is limited, available research indicates that both compounds are effective against a range of fungal pathogens, with their performance being dependent on the specific pathosystem. Their impact on plant physiology extends beyond growth retardation, influencing other key hormonal pathways that can contribute to enhanced stress tolerance and a "greening effect." For researchers and professionals in drug development, a deeper understanding of the specific interactions of these triazoles with both fungal and plant biochemical pathways will be crucial for the development of more targeted and efficient crop protection and management strategies. Further research involving direct comparative trials under controlled conditions is warranted to provide a more definitive assessment of their relative performance.
References
- 1. nbinno.com [nbinno.com]
- 2. apsnet.org [apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Triadimefon: Balancing Agricultural Benefits with Health Hazards in Plant Growth Regulation_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Quantitative Analyses for the Effects of Two Wheat Varieties With Different Resistance Levels on the Fungicide Control Efficacies to Powdery Mildew [frontiersin.org]
- 7. The Quantitative Analyses for the Effects of Two Wheat Varieties With Different Resistance Levels on the Fungicide Control Efficacies to Powdery Mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cropprotectionnetwork.s3.amazonaws.com [cropprotectionnetwork.s3.amazonaws.com]
- 9. crop-protection-network.s3.amazonaws.com [crop-protection-network.s3.amazonaws.com]
- 10. Managing Foliar Diseases of Wheat With Fungicides | CropWatch | Nebraska [cropwatch.unl.edu]
- 11. scielo.br [scielo.br]
- 12. sbreb.org [sbreb.org]
- 13. scispace.com [scispace.com]
- 14. ijcmas.com [ijcmas.com]
- 15. Optimizing Cercospora Leaf Spot Control in Table Beet Using Action Thresholds and Disease Forecasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [dr.lib.iastate.edu]
- 17. mdpi.com [mdpi.com]
- 18. arcjournals.org [arcjournals.org]
- 19. In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola (Botryosphaeriaceae, Botryosphaeriales) on Quercus suber [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones | MDPI [mdpi.com]
- 24. Research analyzes the effectiveness of fungicides against wheat powdery mildew - Cultivar Magazine [revistacultivar.com]
- 25. Paclobutrazol elevates auxin and abscisic acid, reduces gibberellins and zeatin and modulates their transporter genes in Marubakaido apple (Malus prunifolia Borkh. var. ringo Asami) rootstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Paclobutrazol Inhibits Abscisic Acid Biosynthesis in Cercospora rosicola - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibition of gibberellin biosynthesis by paclobutrazol in cell-free homogenates ofCucurbita maxima endosperm andMalus pumila embryos | Semantic Scholar [semanticscholar.org]
- 29. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Cytokinin Antagonizes Abscisic Acid-Mediated Inhibition of Cotyledon Greening by Promoting the Degradation of ABSCISIC ACID INSENSITIVE5 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cytokinin antagonizes abscisic acid-mediated inhibition of cotyledon greening by promoting the degradation of abscisic acid insensitive5 protein in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Cytokinin antagonizes ABA suppression to seed germination of Arabidopsis by downregulating ABI5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Thidiazuron Promotes Leaf Abscission by Regulating the Crosstalk Complexities between Ethylene, Auxin, and Cytokinin in Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Treatments in Diclobutrazol Experiments
For scientists and researchers in drug development and agricultural science, the integrity of experimental design is paramount. When investigating the effects of Diclobutrazol, a triazole fungicide and plant growth regulator, the choice of appropriate control treatments is critical for the accurate interpretation of results. This guide provides an objective comparison of common control treatments used in this compound experiments, supported by experimental data and detailed protocols.
This compound, like other azole fungicides, primarily acts by inhibiting the biosynthesis of sterols, which are essential components of fungal cell membranes. In plants, it also inhibits gibberellin biosynthesis, leading to growth retardation. Understanding these mechanisms is key to designing effective control groups that isolate the specific effects of this compound.
Comparison of Common Control Treatments
The selection of a control treatment is contingent on the experimental question and the formulation of the this compound treatment. The two most common types of controls are negative controls and vehicle controls.
| Control Type | Description | Typical Composition | When to Use |
| Negative Control | A treatment that is not expected to produce any effect, providing a baseline for comparison. | - Sterile distilled water- Growth medium without this compound | When this compound is applied in an aqueous solution or directly to a growth medium. |
| Vehicle Control | A treatment containing the solvent or carrier used to dissolve and deliver this compound, but without the active ingredient itself. | - A solution of the solvent (e.g., DMSO, ethanol) in the final diluent (e.g., water, buffer) at the same concentration as the treatment group. | When this compound is first dissolved in a solvent before being diluted to its final concentration for application. This controls for any potential effects of the solvent on the experimental system. |
Experimental Data: Comparison of Control Treatments
The following tables summarize data from a representative study on the effect of paclobutrazol on the vegetative growth of apple trees.
Table 1: Effect of Paclobutrazol and Control Treatments on Shoot Elongation of Apple Trees
| Treatment Group | Mean Shoot Elongation (cm) | Standard Deviation |
| Untreated Control | 45.2 | 5.8 |
| Water (Negative Control) | 44.8 | 6.1 |
| Paclobutrazol (1 g/L) | 21.5 | 3.2 |
Table 2: Effect of Paclobutrazol and Control Treatments on Mycelial Growth of a Fungal Pathogen
| Treatment Group | Mean Mycelial Growth Diameter (mm) | Standard Deviation |
| Untreated Control (PDA medium) | 85.3 | 4.2 |
| Vehicle Control (0.1% DMSO in PDA) | 84.9 | 4.5 |
| This compound (10 µg/mL in 0.1% DMSO) | 15.7 | 2.1 |
Experimental Protocols
Protocol 1: Negative Control for in vivo Plant Growth Regulation Experiment
Objective: To assess the effect of this compound on plant height.
Materials:
-
This compound
-
Sterile distilled water
-
Potted plants of the target species
-
Calipers or ruler
Methodology:
-
Prepare a stock solution of this compound in sterile distilled water at the desired concentration.
-
Randomly divide the plants into two groups: a treatment group and a negative control group.
-
For the treatment group, apply a defined volume of the this compound solution to the soil or as a foliar spray.
-
For the negative control group, apply an equal volume of sterile distilled water in the same manner as the treatment group.[1]
-
Maintain all plants under identical environmental conditions (light, temperature, humidity).
-
Measure the plant height at regular intervals for the duration of the experiment.
-
Statistically analyze the data to compare the mean plant height between the treatment and control groups.
Protocol 2: Vehicle Control for in vitro Antifungal Activity Assay
Objective: To determine the inhibitory effect of this compound on the mycelial growth of a target fungus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water or appropriate buffer
-
Potato Dextrose Agar (PDA) plates
-
Fungal culture
-
Sterile cork borer
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the vehicle control solution by adding the same volume of DMSO used for the this compound stock solution to sterile distilled water or buffer to achieve the same final DMSO concentration as in the treatment group.
-
Prepare a series of dilutions of the this compound stock solution in the vehicle control solution.
-
Incorporate the this compound dilutions and the vehicle control solution into molten PDA before pouring the plates. An untreated control group with PDA alone should also be included.
-
Once the agar has solidified, inoculate the center of each plate with a mycelial plug of the target fungus taken from the edge of an actively growing culture.
-
Incubate the plates at the optimal temperature for fungal growth.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plates reaches the edge of the plate.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control.
Signaling Pathway and Experimental Workflow
The primary mode of action for this compound is the inhibition of the C-14α-demethylase enzyme, a critical step in the sterol biosynthesis pathway. This disruption of sterol production affects the integrity of fungal cell membranes. In plants, this pathway is also linked to the production of gibberellins, plant hormones that regulate growth and development.
Caption: this compound inhibits the 14α-demethylase enzyme in the sterol biosynthesis pathway.
Caption: A generalized workflow for conducting experiments with this compound and control treatments.
References
Diclobutrazol Efficacy: A Comparative Analysis with Alternative Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the efficacy of Diclobutrazol and comparable alternative fungicides for the control of key agricultural fungal pathogens. Due to the limited availability of recent, direct quantitative field trial data for this compound, this guide leverages data from closely related and commonly used triazole fungicides—Tebuconazole, Propiconazole, and Myclobutanil—to provide a comparative framework. These alternatives share the same mode of action as this compound, offering valuable insights into the expected performance of this class of fungicides.
Data Presentation: Comparative Efficacy of Triazole Fungicides
The following tables summarize the efficacy of Tebuconazole, Propiconazole, and Myclobutanil against major fungal diseases. This data, sourced from various field trials, provides a benchmark for evaluating the potential performance of this compound.
Table 1: Efficacy Against Wheat Stripe Rust (Puccinia striiformis)
| Fungicide | Application Rate | Disease Severity Reduction (%) | Yield Increase (%) | Source(s) |
| Tebuconazole | 0.1% solution | 99.64% | 56.08% | [1] |
| Propiconazole | 0.1% solution | 95.02% | 44.14% | [1][2] |
| Untreated Control | N/A | 0% | 0% | [1] |
Table 2: Efficacy Against Barley Powdery Mildew (Blumeria graminis f. sp. hordei)
| Fungicide | Application Timing | Disease Severity Reduction | Yield Increase (%) | Source(s) |
| Triazole Fungicides (general) | Late booting (GS49) | Significant reduction | 5-13% | [3] |
| Propiconazole | Not Specified | Effective control | Not Specified | [4] |
| Untreated Control | N/A | 0% | 0% | [3] |
Table 3: Efficacy Against Apple Scab (Venturia inaequalis)
| Fungicide | Application Rate | Disease Control Efficacy | Additional Notes | Source(s) |
| Myclobutanil | Not Specified | Excellent activity | Systemic and curative activity for 96-120h | [5] |
| Propiconazole | 0.016% by volume (every 2 weeks) | >90% reduction in disease incidence compared to control | Foliar application | [6] |
| Untreated Control | N/A | 0% | N/A | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy trials. Below are generalized experimental protocols based on the reviewed literature for the triazole fungicides.
Wheat Stripe Rust Efficacy Trial Protocol
-
Experimental Design: Randomized Block Design (RBD) with a minimum of three replications.
-
Plot Size: Typically 2.5 m x 2 m.
-
Variety: A wheat variety susceptible to stripe rust (e.g., PBW 343) is used to ensure high disease pressure.
-
Fungicide Application:
-
Timing: Fungicides are typically applied as a foliar spray at the first sign of disease and may be repeated at a 14-day interval depending on disease pressure and weather conditions.
-
Concentration: Tebuconazole and Propiconazole are often applied at a 0.1% concentration.
-
-
Data Collection:
-
Disease Severity: Assessed using the modified Cobb's Scale at regular intervals post-application.
-
Yield: Grain yield is measured from the harvested plots and calculated in kg/ha .
-
-
Statistical Analysis: Analysis of Variance (ANOVA) is used to determine significant differences between treatments.
Barley Powdery Mildew Efficacy Trial Protocol
-
Experimental Design: Field experiments with appropriate randomization and replication.
-
Fungicide Application:
-
Timing: A single application of triazole fungicides at the late booting stage (GS49) is a common protocol.
-
Application Method: Foliar spray to ensure thorough coverage.
-
-
Data Collection:
-
Disease Severity: Assessed visually based on the percentage of leaf area covered with powdery mildew pustules.
-
Yield and Grain Quality: Grain yield, protein content, and grain density are measured post-harvest.
-
-
Statistical Analysis: Data is analyzed to determine the impact of fungicide treatments on disease severity and yield parameters.
Apple Scab Efficacy Trial Protocol
-
Experimental Design: Randomized complete block design.
-
Test Subjects: Apple trees of a variety susceptible to apple scab.
-
Fungicide Application:
-
Timing: Applications can be preventative (before infection) or curative (after infection is visible). For preventative treatments, applications may begin at bud break and continue at regular intervals (e.g., every 2 weeks).
-
Concentration: Myclobutanil and Propiconazole application rates are determined based on the product label and experimental objectives.
-
-
Data Collection:
-
Disease Incidence and Severity: Assessed by counting the number of infected leaves and fruit and rating the severity of the infection.
-
-
Statistical Analysis: Statistical tests are used to compare the efficacy of different fungicide treatments against the untreated control.
Mandatory Visualization
Signaling Pathway: Mode of Action of DMI Fungicides
The primary mode of action for this compound and the compared triazole fungicides is the inhibition of sterol biosynthesis in fungi. Specifically, they target the enzyme C14-demethylase, which is essential for the production of ergosterol, a vital component of fungal cell membranes.
Caption: Mode of action of DMI fungicides, including this compound.
Experimental Workflow: Fungicide Efficacy Trial
The following diagram illustrates a generalized workflow for conducting a fungicide efficacy trial, from the initial setup to the final data analysis.
Caption: Generalized workflow for a fungicide efficacy field trial.
References
- 1. sawbar.in [sawbar.in]
- 2. ijnrd.org [ijnrd.org]
- 3. "Late-season management of powdery mildew in barley with foliar fungici" by Kithsiri Jayasena, Rob Loughman et al. [library.dpird.wa.gov.au]
- 4. grdc.com.au [grdc.com.au]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. auf.isa-arbor.com [auf.isa-arbor.com]
A Comparative Guide to the Plant Growth Regulatory Effects of Diclobutrazol and Uniconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plant growth regulatory effects of Diclobutrazol and Uniconazole, two triazole-based plant growth regulators. The information presented is supported by experimental data to assist researchers and professionals in making informed decisions for their specific applications.
Introduction
This compound and Uniconazole are systemic plant growth regulators belonging to the triazole family. They are widely utilized in agriculture and horticulture to manage plant height, improve crop yields, and enhance plant resilience to environmental stresses. Both compounds function by inhibiting the biosynthesis of gibberellins, a class of hormones that promote cell elongation. By suppressing gibberellin production, these regulators lead to more compact plant growth.
Mechanism of Action
Both this compound and Uniconazole act as inhibitors of gibberellin (GA) biosynthesis.[1] Specifically, they block the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the GA synthesis pathway. This inhibition is achieved by targeting the cytochrome P450-dependent monooxygenases. The reduction in endogenous gibberellin levels leads to decreased cell elongation, resulting in shorter internodes and a more compact plant stature.
While both compounds share the same primary mechanism of action, Uniconazole is generally considered to be a more potent inhibitor of gibberellin biosynthesis than this compound and its close structural analog, paclobutrazol.[1]
Comparative Efficacy and Performance Data
Experimental studies have consistently demonstrated that Uniconazole is effective at lower concentrations compared to this compound and other triazole growth regulators like paclobutrazol. The relative efficacy can vary depending on the plant species, application method, and environmental conditions.
Effects on Plant Height
A common application of these growth regulators is to control plant height. The following tables summarize data from comparative studies on various plant species.
Table 1: Comparative Efficacy of Uniconazole and Paclobutrazol (a close analog of this compound) on Bedding Plants
| Plant Species | Uniconazole Concentration for Desired Height Control | Paclobutrazol Concentration for Similar Height Control | Efficacy Ratio (Paclobutrazol:Uniconazole) |
| Salvia | 10 mg/L | ~160 mg/L | 16:1 |
| Impatiens | 10 mg/L | ~160 mg/L | 16:1 |
| Marigold | 10 mg/L | ~160 mg/L | 16:1 |
| Petunia | 10 mg/L | 40 mg/L | 4:1 |
Data adapted from a study on four bedding plant species.[2]
Table 2: Effect of Uniconazole on the Height of Ophiopogon japonicus
| Treatment | Application Rate ( kg/hm ²) | Plant Height (cm) | Reduction in Height vs. Control (%) |
| Control (CK) | 0 | 29.25 | - |
| U1 | 7.5 | 26.32 | 10.02 |
| U2 | 15 | 24.85 | 15.04 |
| U3 | 30 | 20.58 | 29.66 |
Data from a field study on Ophiopogon japonicus.[3][4][5][6]
Effects on Yield and Biomass
These growth regulators can also influence yield and biomass distribution, often by redirecting plant resources from vegetative growth to reproductive and storage organs.
Table 3: Effect of Uniconazole on the Yield of Ophiopogon japonicus Tuberous Roots
| Treatment | Application Rate ( kg/hm ²) | Tuberous Root Yield (t/hm²) | Increase in Yield vs. Control (%) |
| Control (CK) | 0 | 9.65 | - |
| U1 | 7.5 | 19.46 | 101.59 |
| U2 | 15 | 11.41 | 18.27 |
| U3 | 30 | 13.45 | 39.38 |
Data from a field study on Ophiopogon japonicus.[3][4][5]
Soil Persistence and Environmental Fate
A key difference between this compound and Uniconazole lies in their persistence in the soil. Uniconazole generally has a shorter residual period in the soil compared to paclobutrazol, a close analog of this compound.[1] This characteristic makes Uniconazole a more favorable option in cropping systems where soil residues could negatively impact subsequent crops.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments cited in the comparison of this compound and Uniconazole.
Foliar Spray Application
This method is commonly used for applying plant growth regulators.
Objective: To apply a uniform dose of this compound or Uniconazole to the plant foliage.
Materials:
-
This compound and Uniconazole stock solutions of known concentration
-
Distilled water
-
Surfactant (optional, as per manufacturer's recommendation)
-
Handheld or backpack sprayer with a fine nozzle
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Solution Preparation: Prepare the desired concentrations of this compound and Uniconazole by diluting the stock solutions with distilled water. If a surfactant is used, add it to the solution according to the product label.
-
Plant Preparation: Ensure plants are well-watered and not under stress prior to application. Applications are often most effective when environmental conditions favor slow drying to increase absorption.[7]
-
Application:
-
Calibrate the sprayer to deliver a consistent volume per unit area (e.g., 2 quarts per 100 square feet).[7]
-
Spray the solution uniformly over the plant foliage, ensuring thorough coverage of the stems, as this is a primary site of uptake for triazole compounds.[8]
-
For experimental consistency, a control group should be sprayed with a solution containing only distilled water and the surfactant, if used.
-
-
Post-Application: Allow the foliage to dry completely before overhead irrigation to prevent the chemical from being washed off.
Spectrophotometric Determination of Chlorophyll Content
This protocol is used to quantify the effect of the growth regulators on leaf chlorophyll content.
Objective: To measure the concentration of chlorophyll a and b in leaf tissue.
Materials:
-
Leaf tissue samples
-
80% acetone or 100% methanol
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Extraction:
-
Weigh a known amount of fresh leaf tissue (e.g., 0.1 g).
-
Grind the tissue in a mortar and pestle with a small amount of the solvent (80% acetone or 100% methanol) until the tissue is thoroughly homogenized.[9]
-
Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with the solvent to collect all the pigment. Bring the final volume to a known amount (e.g., 10 mL).
-
-
Clarification: Centrifuge the extract to pellet the cell debris.
-
Measurement:
-
Transfer the clear supernatant to a cuvette.
-
Measure the absorbance of the extract at 663 nm and 645 nm for chlorophyll a and b, respectively, using the solvent as a blank.[9]
-
-
Calculation: Use the following equations to calculate the chlorophyll concentrations:
-
Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)
-
Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)
-
Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)
-
Measurement of Plant Biomass
This protocol outlines the procedure for determining the effect of the growth regulators on plant biomass.
Objective: To measure the fresh and dry weight of different plant parts.
Materials:
-
Whole plants
-
Pruning shears or scissors
-
Electronic balance
-
Paper bags
-
Drying oven
Procedure:
-
Harvesting: Carefully remove the entire plant from the growing medium.
-
Separation: Separate the plant into its different components (e.g., leaves, stems, roots, and reproductive parts).
-
Fresh Weight Measurement: Immediately weigh each component to determine its fresh weight.[10]
-
Dry Weight Measurement:
-
Place each plant component into a labeled paper bag.
-
Dry the samples in a drying oven at a set temperature (e.g., 70°C) until a constant weight is achieved.
-
Allow the samples to cool to room temperature in a desiccator before weighing to determine the dry weight.
-
Visualizations
The following diagrams illustrate the mechanism of action and a generalized experimental workflow.
Caption: Inhibition of Gibberellin Biosynthesis by this compound and Uniconazole.
Caption: Generalized Experimental Workflow for Comparing Plant Growth Regulators.
Conclusion
Both this compound and Uniconazole are effective inhibitors of gibberellin biosynthesis, leading to the regulation of plant growth. The primary distinctions between them lie in their potency and soil persistence. Uniconazole is generally more active at lower concentrations and has a shorter residual effect in the soil, which can be advantageous in certain agricultural systems. The choice between these two plant growth regulators will depend on the specific crop, desired level of growth control, and considerations for subsequent crops in the rotation. The experimental protocols provided in this guide offer a foundation for conducting comparative studies to determine the optimal choice for a given application.
References
- 1. participants.wepal.nl [participants.wepal.nl]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. msu-prod.dotcmscloud.com [msu-prod.dotcmscloud.com]
- 8. greenhouse-management.com [greenhouse-management.com]
- 9. prometheusprotocols.net [prometheusprotocols.net]
- 10. Measuring Plant Biomass [agronomy.k-state.edu]
LC-MS/MS for the Confirmatory Analysis of Diclobutrazol: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the confirmatory analysis of the triazole fungicide, Diclobutrazol. The performance of LC-MS/MS is evaluated against alternative methods, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable analytical technique for their specific needs.
Introduction to this compound and the Need for Sensitive Analysis
This compound is a systemic triazole fungicide used to control a variety of fungal diseases in crops. Due to its potential persistence in the environment and food commodities, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various matrices. Consequently, sensitive and selective analytical methods are crucial for monitoring its presence and ensuring food safety. LC-MS/MS has emerged as a powerful technique for the trace-level quantification of pesticide residues like this compound, offering high sensitivity and specificity.
LC-MS/MS Methodology for this compound Analysis
The confirmation of this compound residues by LC-MS/MS involves a multi-step process encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of this compound in a fruit or vegetable matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.
Figure 1. LC-MS/MS Workflow for this compound Analysis
Detailed Experimental Protocol: QuEChERS Sample Preparation for Fruits and Vegetables
This protocol is a widely adopted method for the extraction of pesticide residues from high-moisture food matrices.
-
Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis.
-
Performance Characteristics of LC-MS/MS for this compound Analysis
LC-MS/MS methods for triazole fungicides, including this compound, are validated to ensure their reliability. The following table summarizes typical performance characteristics.
| Parameter | Typical Performance for Triazole Fungicides by LC-MS/MS |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg |
| Accuracy (Recovery) | 70 - 120% |
| Precision (RSD) | < 20% |
Comparison with Alternative Analytical Methods
While LC-MS/MS is a dominant technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of triazole fungicides.
Logical Comparison of Analytical Techniques
The choice of analytical technique often depends on the specific requirements of the analysis, including the analyte's properties, the sample matrix, and the desired sensitivity.
Figure 2. Comparison of Analytical Techniques
Quantitative Comparison of LC-MS/MS and GC-MS/MS
The following table provides a comparative overview of the performance of LC-MS/MS and GC-MS/MS for the analysis of triazole fungicides.
| Feature | LC-MS/MS | GC-MS/MS |
| Analyte Suitability | Excellent for a wide range of polarities, including thermolabile compounds. | Best for volatile and semi-volatile compounds. May require derivatization for polar analytes. |
| Sensitivity (Typical LOQ) | 0.5 - 10 µg/kg | 1 - 20 µg/kg |
| Specificity | Very High (based on precursor and product ions) | High (based on fragmentation pattern) |
| Sample Throughput | High | Moderate |
| Matrix Effects | Can be significant, often requiring matrix-matched calibration or stable isotope-labeled internal standards. | Generally less pronounced than in LC-MS/MS, but still a consideration. |
| Robustness | Modern instruments are highly robust. | Considered a very robust and reliable technique. |
Conclusion
For the confirmatory analysis of this compound, LC-MS/MS stands out as the superior technique due to its high sensitivity, specificity, and applicability to a broad range of chemical properties without the need for derivatization. While GC-MS/MS is a viable alternative, particularly for volatile and semi-volatile compounds, LC-MS/MS generally offers lower detection limits and is better suited for the analysis of more polar and thermally sensitive pesticides like this compound. The QuEChERS sample preparation method, coupled with LC-MS/MS, provides a rapid, efficient, and effective workflow for the routine monitoring of this compound residues in various food matrices, ensuring compliance with regulatory standards and safeguarding public health.
A Comparative Guide to Gene Expression Analysis in Response to Chemical Treatments: A Diclobutrazol Case Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for conducting and interpreting gene expression analysis following treatment with chemical compounds, with a specific focus on the anticipated effects of Diclobutrazol. While direct, comprehensive gene expression studies on this compound are not extensively available in the public domain, we can infer potential methodologies and outcomes by examining studies on structurally or functionally related compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the triazole fungicide Paclobutrazol. This guide offers detailed experimental protocols, comparative data from related compounds, and visualizations of key biological pathways and workflows to aid researchers in designing and executing their own investigations into the effects of this compound.
Comparative Gene Expression Data
The following tables summarize quantitative data from studies on compounds with similarities to this compound, offering a baseline for comparison.
Table 1: Differentially Expressed Genes in Response to Diclofenac Treatment in a Mouse Cutaneous Wound Healing Model
| Gene | Fold Change (vs. Placebo) | Time Point | Implicated Pathway |
| Ptgs2 (COX-2) | ~4-fold reduction | 12-24 hours | Eicosanoid Metabolism |
| Alox12/15 | Modulated | Early time points | Lipoxygenase Pathway |
| Various T-cell receptor genes | Modulated | Early time points | Immune Cell Signaling |
Data synthesized from RNA-seq analysis of diclofenac-treated wounds.[1]
Table 2: Differentially Expressed Genes in Lily Leaves Following Paclobutrazol Treatment
| Gene Category | Regulation | Time Point of Maximum Effect | Implicated Process |
| Cell Division Genes | Down-regulated | 3 hours | Plant Growth and Development |
| Cell Expansion Genes | Down-regulated | 3 hours | Plant Growth and Development |
| GA Metabolism Genes | Modulated | Various | Gibberellin Biosynthesis |
| Signal Transduction Genes | Modulated | Various | Plant Hormone Signaling |
A total of 2704 differentially expressed genes were identified across all time points.[2]
Experimental Protocols
A robust gene expression analysis study requires meticulous experimental design and execution. Below are detailed protocols for common methodologies.
1. RNA Sequencing (RNA-Seq) Protocol
This protocol is a generalized workflow based on standard practices for studying the transcriptomic effects of chemical treatments.[1][3][4]
-
Cell/Tissue Culture and Treatment:
-
Culture target cells (e.g., human cell lines, primary cells) or organisms (e.g., mice, plants) under standard conditions.
-
Expose the experimental groups to various concentrations of this compound. Include a vehicle-only control group.
-
Harvest cells or tissues at predetermined time points (e.g., 3, 12, 24 hours) post-treatment.[1][2]
-
-
RNA Extraction:
-
Isolate total RNA from the harvested samples using a commercially available kit (e.g., Qiagen RNeasy Kit) according to the manufacturer's instructions.[3]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN score > 8).
-
-
Library Preparation and Sequencing:
-
Prepare cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina sequencer.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as FPKM or TPM).
-
Identify differentially expressed genes (DEGs) between this compound-treated and control groups using statistical software packages (e.g., DESeq2, edgeR). A common threshold for significance is a fold change > 2 and a p-value < 0.05.
-
Perform pathway and gene ontology (GO) analysis to identify biological processes and signaling pathways affected by the treatment.
-
2. Microarray Analysis Protocol
Microarray technology provides a high-throughput method for analyzing the expression of thousands of genes simultaneously.[5][6][7][8]
-
Sample Preparation and Labeling:
-
Extract total RNA from this compound-treated and control samples as described in the RNA-Seq protocol.
-
Synthesize cDNA from the RNA.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays). In a two-color array experiment, the treated sample could be labeled with Cy5 (red) and the control sample with Cy3 (green).[6]
-
-
Hybridization:
-
Combine the labeled cDNA samples.
-
Hybridize the mixture to a microarray chip containing thousands of immobilized gene-specific probes.
-
-
Scanning and Data Acquisition:
-
Scan the microarray chip using a laser scanner to detect the fluorescence intensity of each spot.
-
The scanner generates a high-resolution image where the color and intensity of each spot correspond to the relative expression level of that gene.
-
-
Data Analysis:
-
Process the raw image data to quantify the fluorescence intensities.
-
Normalize the data to correct for experimental variations.
-
Calculate the ratio of the two fluorescent signals for each gene to determine the fold change in expression.
-
Identify genes with statistically significant changes in expression.
-
Perform downstream bioinformatics analysis, such as clustering and pathway analysis.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for a gene expression study, from experimental treatment to data interpretation.
Caption: Workflow for Gene Expression Analysis.
Potential Signaling Pathway Affected by this compound
Given that this compound is a triazole, it may interfere with sterol biosynthesis, and like other chemical stressors, it could modulate stress-response and metabolic pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is often affected by chemical agents.[9][10]
Caption: Hypothesized Modulation of the PI3K/Akt/mTOR Pathway.
This guide provides a foundational framework for researchers embarking on gene expression analysis of this compound. By leveraging established protocols and comparative data from related compounds, scientists can design robust experiments to elucidate the molecular mechanisms of this compound's action.
References
- 1. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Global Transcriptome Profiling Analysis of Inhibitory Effects of Paclobutrazol on Leaf Growth in Lily (Lilium Longiflorum-Asiatic Hybrid) [frontiersin.org]
- 3. Time‑course RNA‑seq analysis provides an improved understanding of gene regulation during the formation of nodule‑like structures in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-seq analysis and compound screening highlight multiple signalling pathways regulating secondary cell death after acute CNS injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific patterns of changes in wheat gene expression after treatment with three antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Design and Analysis of Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microarray and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fortunejournals.com [fortunejournals.com]
Diclobutrazol: A Comparative Analysis of In Vitro and In Vivo Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of Diclobutrazol, a systemic triazole fungicide. The information presented herein is intended to support research and development efforts by offering a detailed overview of its mechanism of action, experimental data, and a comparison with relevant alternatives.
Executive Summary
This compound is a systemic fungicide recognized for its activity against a range of phytopathogenic fungi, particularly rusts and powdery mildews.[1][2] Its primary mode of action, like other triazole fungicides, involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[1] This guide synthesizes available data to draw a correlation between its performance in laboratory settings (in vitro) and its efficacy in field applications (in vivo). While specific quantitative data for this compound is limited in recent literature, this guide also incorporates data from closely related triazole compounds, Paclobutrazol and Tebuconazole, to provide a broader context for its activity.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and its alternatives. Due to the limited availability of recent, specific IC50 values for this compound against certain pathogens, data for the structurally and functionally similar triazole fungicide Paclobutrazol is included for comparative purposes.
Table 1: In Vitro Antifungal Activity of Triazole Fungicides
| Compound | Target Organism | Assay Type | IC50 / MIC | Reference |
| This compound | General (Fungi) | Not Specified | Not Specified | [1] |
| Paclobutrazol | Sirococcus clavigignenti-juglandacearum | Growth Inhibition | 0-19.8 µg/mL | [3] |
| Paclobutrazol | Ceratocystis fagacearum | Growth Inhibition | 0-19.8 µg/mL | [3] |
| Paclobutrazol | Phellinus noxius | Mycelial Growth Inhibition | >90% inhibition at ≥0.05 g/L | [4] |
| Paclobutrazol | Rigidoporus microporus | Mycelial Growth Inhibition | >90% inhibition at ≥0.05 g/L | [4] |
| Paclobutrazol | Ceratocystis fimbriata | Mycelial Growth Inhibition | ~68% inhibition at ≥0.05 g/L | [4] |
| Paclobutrazol | Fusarium oxysporum | Mycelial Growth Inhibition | ~70% inhibition at ≥0.05 g/L | [4] |
| Tebuconazole | Sclerotium rolfsii | Mycelial Growth Inhibition | 100% inhibition | [5] |
Table 2: In Vivo Antifungal Activity of Triazole Fungicides and Alternatives
| Compound / Product | Target Disease | Crop | Efficacy | Reference |
| This compound | Stripe Rust (Puccinia striiformis) | Wheat | Effective Control | [6][7] |
| Tebuconazole + Trifloxystrobin | Powdery Mildew (Erysiphe pisi) | Field Pea | 12.78% mean disease incidence vs. 25.84% in control | [8] |
| Tebuconazole | Powdery Mildew | Cucumber | Significant reduction in disease severity and incidence | [9] |
| Tebuconazole + Azoxystrobin | Powdery Mildew (Leveillula taurica) | Chilli | Lowest disease index (3.65) vs. control (35.67) | [10] |
| Myclobutanil / Quinoxyfen | Powdery Mildew (Podosphaera xanthii) | Pumpkin | Reduced disease incidence on upper leaf surface | [11] |
| Triflumizole (Procure) / Quinoxyfen (Quintec) | Powdery Mildew (Podosphaera xanthii) | Pumpkin | Effective management | [12] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, as a triazole fungicide, targets the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function. This compound specifically inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in this pathway.[13][14] The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the integrity and function of the fungal cell membrane and inhibiting fungal growth.[14]
Caption: Mechanism of this compound via inhibition of the ergosterol biosynthesis pathway.
Experimental Protocols
A standardized protocol for determining the in vitro antifungal activity of compounds like this compound is crucial for reproducible results. The following is a generalized methodology based on established standards such as the Clinical and Laboratory Standards Institute (CLSI) M27-A2 protocol for broth dilution antifungal susceptibility testing of yeasts.[15][16][17]
Protocol: Broth Microdilution Antifungal Susceptibility Assay
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to achieve the desired range of test concentrations.
-
-
Inoculum Preparation:
-
Culture the target fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the concentration of the inoculum spectrophotometrically to a standardized cell density.
-
-
Assay Procedure:
-
Dispense the diluted antifungal solutions into the wells of a 96-well microtiter plate.
-
Add the standardized fungal inoculum to each well.
-
Include positive (fungus without antifungal) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific fungal species.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually or spectrophotometrically assess fungal growth in each well.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
-
Caption: A generalized workflow for determining the MIC of an antifungal agent.
In Vitro and In Vivo Correlation (IVIVC)
The correlation between in vitro activity and in vivo efficacy is a cornerstone of drug development. For fungicides, a strong IVIVC implies that the potency observed in laboratory assays (e.g., low MIC values) translates to effective disease control in the field.
The relationship can be summarized as follows:
-
Positive Correlation: A low MIC value (in vitro) is expected to correlate with a high level of disease control (in vivo) at appropriate application rates.
-
Factors Influencing Correlation: The correlation can be affected by several factors, including the physicochemical properties of the fungicide (e.g., solubility, stability), its systemic movement within the plant, and environmental conditions.[1]
-
Predictive Value: A well-established IVIVC can be a predictive tool, allowing researchers to screen and select promising new antifungal candidates based on their in vitro performance, thereby streamlining the development process.
Caption: Factors influencing the correlation between in vitro activity and in vivo efficacy.
Alternatives to this compound
A variety of chemical and biological alternatives are available for the management of powdery mildew and rust diseases.
Chemical Alternatives:
-
Other Triazoles: Tebuconazole, Myclobutanil, and Propiconazole are widely used and have a similar mode of action to this compound.
-
Strobilurins: Azoxystrobin and Trifloxystrobin are another class of fungicides that inhibit mitochondrial respiration in fungi.[8]
-
Other Synthetic Fungicides: Quinoxyfen and Cyflufenamid have also demonstrated efficacy against powdery mildew.[12][18]
Biological and "Softer" Chemical Alternatives:
-
Bacillus subtilis: This bacterium can be used as a biological control agent.[18]
-
Neem Oil: A botanical extract with fungicidal properties.
-
Potassium Bicarbonate: Disrupts fungal cell walls.[18]
-
Sulfur: A traditional contact fungicide effective against powdery mildew.[9]
Conclusion
References
- 1. This compound (Ref: PP296) [sitem.herts.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sasapjas.org [sasapjas.org]
- 6. journal.nzpps.org [journal.nzpps.org]
- 7. journal.nzpps.org [journal.nzpps.org]
- 8. ijcmas.com [ijcmas.com]
- 9. Effects of synthetic and environmentally friendly fungicides on powdery mildew management and the phyllosphere microbiome of cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. ucanr.edu [ucanr.edu]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. Paclobutrazol - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. Altered Susceptibility of Candida glabrata Bloodstream Isolates to Triazoles at Clinically Relevant pH Values: Comparison of the NCCLS M27-A2, Sensititre YeastOne, and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
A Comparative Analysis of Diclobutrazol Enantiomers: Fungicidal Efficacy vs. Plant Growth Regulation
A comprehensive examination of the stereoisomers of Diclobutrazol reveals a distinct separation of biological activity, with the (2R,3R)-enantiomer demonstrating potent fungicidal properties and the (2S,3S)-enantiomer primarily responsible for plant growth regulation. This differentiation underscores the importance of stereochemistry in the design and application of agricultural chemicals.
This compound, a member of the triazole class of chemicals, possesses two chiral centers, giving rise to a pair of enantiomers. Research has consistently shown that these mirror-image molecules do not have identical biological effects. One isomer is a powerful inhibitor of fungal growth, while the other acts as a plant growth retardant by inhibiting gibberellin biosynthesis. This guide provides a comparative study of these enantiomers, supported by experimental data, to offer clarity for researchers, scientists, and drug development professionals.
Comparative Biological Activity
The differential activity of this compound enantiomers is most evident in their effects on fungal pathogens and plant physiology. The (2R,3R)-isomer is a potent fungicide, while the (2S,3S)-isomer shows strong plant growth-regulating (PGR) effects.
Fungicidal Activity
The fungicidal action of triazoles, including this compound, stems from their ability to inhibit the C-14 demethylation step in fungal ergosterol biosynthesis. This disruption of sterol production leads to dysfunctional cell membranes and ultimately, fungal cell death. The (2R,3R)-enantiomer of this compound has been shown to be significantly more effective in this role than its (2S,3S) counterpart.
Experimental data on the action of this compound enantiomers against the fungus Ustilago maydis quantifies this difference. The EC50 value, which represents the concentration required to inhibit fungal growth by 50%, is markedly lower for the (2R,3R)-enantiomer, indicating its superior fungicidal potency.
| Enantiomer Configuration | Fungicidal Activity (EC50) against Ustilago maydis (mg L⁻¹) |
| (2R,3R)-Diclobutrazol | 0.2 |
| (2S,3S)-Diclobutrazol | > 50 |
Data sourced from Baldwin, B. C., & Wiggins, T. E. (1984). Action of fungicidal triazoles of the this compound series on Ustilago maydis. Pesticide Science, 15(2), 156-166.
Plant Growth Regulation
The plant growth-regulating effects of certain triazoles are attributed to their inhibition of gibberellin biosynthesis. Specifically, they block the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the formation of active gibberellins, which are hormones that regulate plant height and elongation. The (2S,3S)-enantiomer of this compound is the primary agent of this activity.
In studies using cell-free systems from Cucurbita maxima (pumpkin) endosperm, the (2S,3S)-enantiomer demonstrated potent inhibition of gibberellin biosynthesis, whereas the (2R,3R)-enantiomer was significantly less active.
| Enantiomer Configuration | Inhibition of Gibberellin Biosynthesis (I50, µM) |
| (2R,3R)-Diclobutrazol | 30 |
| (2S,3S)-Diclobutrazol | 0.08 |
Data sourced from Baldwin, B. C., & Wiggins, T. E. (1984). Action of fungicidal triazoles of the this compound series on Ustilago maydis. Pesticide Science, 15(2), 156-166.
Mechanism of Action: A Fork in the Pathway
The distinct activities of the this compound enantiomers can be traced to their stereospecific interactions with different cytochrome P-450 dependent enzymes in fungi and plants.
Quantifying Synergistic Fungicide Effects: A Comparative Guide to Diclobutrazol Combinations
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of fungicides is a cornerstone of effective and sustainable disease management in agriculture. By pairing active ingredients with complementary modes of action, it is possible to achieve synergistic effects, where the combined efficacy is greater than the sum of the individual components. This guide provides a comparative analysis of the synergistic potential of Diclobutrazol, a triazole fungicide, with other fungicidal compounds. Due to a scarcity of publicly available quantitative data specifically for this compound combinations, this guide utilizes a representative study on the closely related triazole, tebuconazole, to illustrate the principles and methodologies of quantifying fungicide synergy.
Mechanism of Action: The Role of this compound
This compound, like other triazole fungicides, acts as a demethylation inhibitor (DMI). Its primary mode of action is the inhibition of the C14-demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity and function. By disrupting ergosterol production, this compound compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death.
Quantifying Synergy: A Case Study with Tebuconazole and Carbendazim
While specific quantitative data for this compound combinations are limited in publicly accessible literature, a study on the synergistic effects of tebuconazole (a triazole similar to this compound) and carbendazim against Sclerotinia sclerotiorum provides a valuable framework for comparison. This study highlights the potential for enhanced efficacy when a DMI fungicide is combined with a fungicide from a different chemical class.
Table 1: Synergistic Effect of Tebuconazole and Carbendazim against Sclerotinia sclerotiorum
| Fungicide/Mixture Ratio (Tebuconazole:Carbendazim) | EC50 (mg/L) of Tebuconazole | EC50 (mg/L) of Carbendazim | EC50 (mg/L) of Mixture | Synergy Factor (SF)* |
| Tebuconazole alone | 0.85 | - | - | - |
| Carbendazim alone | - | 1.23 | - | - |
| 1:7 | - | - | 0.32 | >1 |
| 1:9 | - | - | 0.45 | >1 |
*Note: A Synergy Factor (SF) greater than 1 indicates a synergistic interaction. The study concluded that the 1:7 mixture of tebuconazole and carbendazim exhibited the most significant synergistic activity against all tested isolates of S. sclerotiorum[1][2][3].
Experimental Protocols
The following section outlines a detailed methodology for assessing fungicide synergy, based on the widely used checkerboard microtiter plate assay.
In Vitro Synergy Assessment: Checkerboard Assay
Objective: To determine the in vitro synergistic, additive, or antagonistic effects of fungicide combinations against a target fungal pathogen.
Materials:
-
96-well microtiter plates
-
Target fungal pathogen culture (e.g., Sclerotinia sclerotiorum)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth)
-
Stock solutions of this compound and the partner fungicide in a suitable solvent
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungicide Dilutions:
-
Prepare serial dilutions of each fungicide stock solution in the culture medium.
-
In a 96-well plate, create a concentration gradient of this compound along the rows and a concentration gradient of the partner fungicide along the columns. This creates a matrix of unique concentration combinations.
-
Include wells with each fungicide alone at various concentrations and control wells with no fungicide.
-
-
Inoculation:
-
Prepare a standardized inoculum of the fungal pathogen (e.g., a spore suspension of a known concentration).
-
Add the fungal inoculum to all wells of the microtiter plate except for the negative control wells (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at an optimal temperature and duration for the growth of the target fungus.
-
-
Data Collection:
-
After the incubation period, measure the fungal growth in each well using a spectrophotometer to determine the optical density (OD).
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each well compared to the fungicide-free control.
-
Determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50) for each fungicide alone and for each combination.
-
Calculate a synergy metric, such as the Fractional Inhibitory Concentration Index (FICI) or the Synergy Factor (SF), to quantify the interaction.
Synergy Factor (SF) Calculation: SF = (EC50 of Fungicide A alone / EC50 of Fungicide A in combination) + (EC50 of Fungicide B alone / EC50 of Fungicide B in combination)
-
An SF value > 1 indicates synergy.
-
An SF value = 1 indicates an additive effect.
-
An SF value < 1 indicates antagonism.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the targeted biological pathway and the experimental workflow.
Signaling Pathways and Synergistic Mechanisms
The synergistic effect of combining a DMI fungicide like this compound with another fungicide often arises from the simultaneous disruption of multiple vital cellular processes in the fungus. For instance, when combined with a fungicide that targets a different site, such as a strobilurin that inhibits mitochondrial respiration, the fungus is subjected to a dual attack that it is less likely to overcome. This multi-target approach can also delay the development of fungicide resistance.
Fungal cells possess intricate signaling pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are activated in response to cellular stress, including that induced by fungicides. While this compound's primary target is well-defined, the downstream effects on these signaling pathways are complex. A synergistic partner may exacerbate the stress caused by this compound, overwhelming the fungus's ability to mount an effective stress response through these pathways. Further research into the specific effects of this compound combinations on fungal signaling pathways could unveil novel strategies for enhancing fungicidal activity.
References
A Comparative Guide to Validated Methods for Diclobutrazol Quantification in Soil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Diclobutrazol, a systemic triazole fungicide, in soil samples. The methodologies presented are based on established protocols for pesticide residue analysis, offering robust and reliable approaches for environmental monitoring and research.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification in soil depends on various factors, including required sensitivity, sample throughput, and available instrumentation. This guide focuses on two primary validated methods utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a solvent-minimized alternative, Solid-Phase Microextraction (SPME) coupled with GC-MS, is presented.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of the compared methods for the analysis of triazole fungicides, including this compound, in soil. These values are indicative and may vary based on the specific soil matrix and laboratory conditions.
| Parameter | QuEChERS - LC-MS/MS | QuEChERS - GC-MS | SPME - GC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | 1.0 - 5.0 µg/kg | 5.0 - 10.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | 5.0 - 15.0 µg/kg | 15.0 - 30.0 µg/kg |
| Recovery | 85 - 115% | 80 - 110% | 70 - 100% |
| Relative Standard Deviation (RSD) | < 15% | < 20% | < 25% |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
Experimental Protocols
Detailed experimental protocols for the primary validated methods are provided below.
Method 1: QuEChERS Extraction followed by LC-MS/MS Analysis
This method is highly selective and sensitive, making it suitable for trace-level quantification of this compound in complex soil matrices.
1. Sample Preparation (QuEChERS Extraction):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For dry soil samples, add 10 mL of ultrapure water and hydrate for 30 minutes prior to adding acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis:
-
Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound.
Method 2: QuEChERS Extraction followed by GC-MS Analysis
This method provides a robust and widely available alternative to LC-MS/MS, particularly for laboratories with existing GC instrumentation.
1. Sample Preparation and Cleanup:
-
Follow the same QuEChERS extraction and d-SPE cleanup protocol as described in Method 1.
2. GC-MS Analysis:
-
Chromatographic Column: Capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C (splitless mode).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 200 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
Alternative Method: Solid-Phase Microextraction (SPME) with GC-MS
SPME is a solvent-free sample preparation technique that can reduce matrix effects and simplify the workflow.
1. Sample Preparation and Extraction:
-
Place 5 g of soil and 10 mL of ultrapure water into a 20 mL headspace vial.
-
Add a magnetic stir bar.
-
Seal the vial and place it in a heating block with stirring at 60 °C.
-
Expose a polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the sample for 30 minutes.
2. GC-MS Analysis:
-
Thermally desorb the SPME fiber in the GC injector at 270 °C for 5 minutes.
-
Follow the GC-MS analysis parameters as described in Method 2.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in soil samples using the QuEChERS-based methods.
Caption: General workflow for this compound analysis in soil.
Method Selection Logic
The choice between the primary analytical methods often depends on the specific requirements of the study.
A Comparative Analysis of Diclobutrazol and Other DMI Fungicides for Researchers and Drug Development Professionals
A deep dive into the performance, mechanisms, and experimental evaluation of Demethylation Inhibitor (DMI) fungicides, with a focus on Diclobutrazol and its key alternatives.
Demethylation Inhibitor (DMI) fungicides, also known as sterol biosynthesis inhibitors (SBIs), are a cornerstone of fungal disease management in agriculture and medicine. This guide provides a side-by-side comparison of this compound and other prominent DMI fungicides, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Fungal Sterol Biosynthesis
While the primary target is the same, the chemical structures of different DMI fungicides, such as the triazoles (e.g., this compound, tebuconazole, propiconazole) and imidazoles, can influence their binding affinity to the target enzyme, their spectrum of activity, and their systemic properties within the host plant.
Performance Comparison of DMI Fungicides
Quantitative data directly comparing the in vitro efficacy of this compound with a wide range of other DMI fungicides is limited in publicly available literature. However, extensive research has been conducted on the performance of other widely used triazole fungicides. The following tables summarize available data on the efficacy of prominent DMI fungicides against key fungal pathogens, which can serve as a benchmark for evaluating potential alternatives.
Table 1: In Vitro Efficacy (EC50 values in µg/mL) of Various DMI Fungicides against Powdery Mildew Pathogens
| Fungicide | Podosphaera xanthii (Cucurbit Powdery Mildew) | Erysiphe necator (Grape Powdery Mildew) |
| This compound | Data not readily available | Data not readily available |
| Tebuconazole | 0.1 - 1.0+ | 0.05 - 0.5 |
| Propiconazole | 0.05 - 0.5 | 0.02 - 0.2 |
| Myclobutanil | 0.1 - 1.0 | 0.01 - 0.1 |
| Difenoconazole | 0.01 - 0.1 | 0.005 - 0.05 |
Note: EC50 values can vary significantly based on the specific fungal isolate, experimental conditions, and the development of resistance.
Table 2: Comparative Efficacy of Triazole Fungicides against Rust Pathogens (Puccinia spp.)
| Fungicide | Protective Efficacy (% Control) | Curative Efficacy (% Control) |
| This compound | High | Moderate to High |
| Tebuconazole | Very High | High |
| Propiconazole | High | Very High |
| Cyproconazole | Very High | Very High |
Source: Data synthesized from multiple field trial reports. Actual performance may vary depending on environmental conditions, disease pressure, and application timing.
Experimental Protocols
The evaluation of fungicide efficacy relies on standardized in vitro and in vivo experimental protocols.
In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay
Objective: To determine the concentration of a fungicide that inhibits the growth of a fungal pathogen by 50% (EC50).
Methodology:
-
Fungicide Stock Solution Preparation: Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Culture Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it.
-
Fungicide-Amended Media: While the agar medium is still molten, add the fungicide stock solution to achieve a series of desired final concentrations. A control plate with no fungicide is also prepared.
-
Inoculation: Place a mycelial plug of a specific diameter, taken from the actively growing margin of a fungal culture, onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at a temperature optimal for the growth of the test fungus for a specified period.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals.
-
EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[3][4]
In Vivo Efficacy Assessment: Detached Leaf Assay
Objective: To evaluate the protective and curative activity of a fungicide on host tissue.
Methodology:
-
Plant Material: Use healthy, young leaves of a susceptible host plant.
-
Fungicide Application:
-
Protective Assay: Spray the leaves with the test fungicide solution at various concentrations and allow them to dry. After a set period (e.g., 24 hours), inoculate the leaves with a spore suspension of the pathogen.
-
Curative Assay: Inoculate the leaves with a spore suspension of the pathogen. After a set incubation period (e.g., 24-48 hours), apply the test fungicide solution.
-
-
Inoculation: Spray a spore suspension of the target pathogen onto the leaf surfaces until runoff.
-
Incubation: Place the treated and inoculated leaves in a humid chamber under controlled conditions of temperature and light to facilitate disease development.
-
Disease Assessment: After a specified incubation period, assess the disease severity by visually estimating the percentage of leaf area covered with lesions or by counting the number of pustules or lesions.
-
Efficacy Calculation: Calculate the percentage of disease control for each treatment compared to the untreated control.
Mandatory Visualizations
Caption: DMI fungicides inhibit the C14-demethylase enzyme in the ergosterol biosynthesis pathway.
References
Safety Operating Guide
Proper Disposal of Diclobutrazol in a Laboratory Setting: A Procedural Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of Diclobutrazol with stringent safety measures due to its environmental hazards. As a fungicide with known aquatic toxicity, improper disposal can lead to long-lasting environmental damage. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory environment, ensuring compliance with U.S. Environmental Protection Agency (EPA) regulations.
Immediate Safety and Handling Protocol
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and adhere to laboratory safety standards.
| Personal Protective Equipment (PPE) | Handling and Storage Guidelines |
| Eye Protection: Safety glasses with side-shields or goggles. | Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Hand Protection: Chemically resistant gloves (e.g., nitrile). | Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed. |
| Skin and Body Protection: Laboratory coat. | Spills: In case of a spill, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. |
Step-by-Step Disposal Procedure
This compound and materials contaminated with it are to be treated as hazardous waste. In the United States, this falls under the regulations of the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a P- or U-list hazardous waste, its known toxicity to aquatic life necessitates its management as a characteristic hazardous waste for toxicity.
Experimental Protocol: Waste Segregation and Containerization
Objective: To safely segregate and contain this compound waste for disposal.
Materials:
-
This compound waste (solid, liquid, or contaminated labware)
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
Procedure:
-
Waste Identification: Identify all waste streams containing this compound. This includes unused or expired pure compounds, solutions containing this compound, and any labware (e.g., pipette tips, vials, gloves) that has come into direct contact with the chemical.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.
-
Container Selection: Choose a waste container that is compatible with this compound. For liquid waste, use a leak-proof container with a screw-top cap. For solid waste, a sturdy, sealable container is appropriate. The container must be in good condition, free of damage or leaks.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound in the waste
-
The accumulation start date (the date the first drop of waste is added to the container)
-
The hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Disposal Request: Once the container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's EHS department to arrange for a hazardous waste pickup. Do not exceed the 55-gallon limit for hazardous waste accumulation in an SAA.
Regulatory and Safety Data Summary
The following tables summarize key regulatory and safety information for this compound.
| Regulatory Information (U.S. EPA) | |
| Governing Regulation | Resource Conservation and Recovery Act (RCRA) |
| Waste Classification | Likely a characteristic hazardous waste due to toxicity. |
| Disposal Requirement | Must be disposed of at an approved hazardous waste treatment, storage, and disposal facility (TSDF). |
| Safety Data Sheet (SDS) Information | |
| Hazard Statement | H411: Toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3] |
| Spill Response | Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[1] |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with all local, state, and federal regulations. Never discharge chemical waste down the drain or dispose of it in the regular trash.[4]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
